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  • Product: 4-Formylphenyl 4-tert-butylbenzoate

Core Science & Biosynthesis

Foundational

CAS number for 4-Formylphenyl 4-tert-butylbenzoate

An In-depth Technical Guide to 4-Formylphenyl 4-tert-butylbenzoate Part 1: Executive Summary & Chemical Identity 4-Formylphenyl 4-tert-butylbenzoate (CAS 132145-48-3 ) is a specialized aromatic ester widely utilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Formylphenyl 4-tert-butylbenzoate

Part 1: Executive Summary & Chemical Identity

4-Formylphenyl 4-tert-butylbenzoate (CAS 132145-48-3 ) is a specialized aromatic ester widely utilized as a structural motif in the synthesis of liquid crystals, supramolecular polymers, and photoactive mesogens. Characterized by its rigid "rod-like" geometry, it serves as a critical intermediate for elongating conjugated systems, particularly in the formation of tolane-based liquid crystals and alkynyl ketones via oxidative coupling.

This guide provides a validated technical profile, focusing on the Phase-Transfer Catalyzed Schotten-Baumann synthesis , a robust protocol that outperforms traditional esterification in yield and purity.

Chemical Identification Table
PropertyData
CAS Registry Number 132145-48-3
IUPAC Name (4-Formylphenyl) 4-tert-butylbenzoate
Molecular Formula C₁₈H₁₈O₃
Molecular Weight 282.34 g/mol
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O[1][2][3]
InChIKey SGPCDLCXBOTKNL-UHFFFAOYSA-N
Appearance White crystalline solid
Melting Point 88.3 – 88.8 °C [1]

Part 2: Synthesis & Manufacturing Protocol

The most reliable synthesis route avoids harsh acidic conditions that might degrade the aldehyde moiety. Instead, a Phase-Transfer Catalyzed (PTC) Nucleophilic Substitution is recommended. This method, adapted from recent literature [1], utilizes an interfacial reaction between the acid chloride and the phenolate anion.

Core Reaction Logic

The synthesis couples 4-tert-butylbenzoyl chloride (electrophile) with 4-hydroxybenzaldehyde (nucleophile) in a biphasic system. The use of Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst ensures rapid transport of the phenolate ion into the organic phase, driving the reaction to completion at ambient temperatures.

Synthesispathway Reagent1 4-Hydroxybenzaldehyde (Aq. Phase) Base NaHCO3 / H2O (Deprotonation) Reagent1->Base Dissolution Reagent2 4-tert-Butylbenzoyl Chloride (Org. Phase) Catalyst TBAB (Cat.) (Phase Transfer) Reagent2->Catalyst Interfacial Contact Intermediate Phenolate Ion (Activated Nucleophile) Base->Intermediate pH > 7 Product 4-Formylphenyl 4-tert-butylbenzoate Catalyst->Product Esterification (Yield: ~87%) Intermediate->Catalyst Ion Pairing

Figure 1: Biphasic Phase-Transfer Catalysis pathway for high-yield esterification.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxybenzaldehyde (20.5 mmol)[4]

  • 4-tert-Butylbenzoyl chloride (21.0 mmol)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Solvents: THF, Water, Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Phenolate Formation: In a round-bottom flask, suspend 4-hydroxybenzaldehyde (2.5 g, 20.5 mmol) in water (25 mL). Add NaHCO₃ (4.0 g, 47.6 mmol) portion-wise while stirring. Continue stirring until the aldehyde completely dissolves and CO₂ evolution ceases, indicating the formation of the water-soluble sodium phenolate.

  • Acylation (The Critical Step): Cool the solution to 0–5 °C using an ice bath. Add 4-tert-butylbenzoyl chloride (4.13 g, 21 mmol) dropwise under vigorous stirring.

    • Technical Note: Vigorous stirring is essential here to maximize the interfacial surface area.

  • Phase Transfer Initiation: Add THF (15 mL) and a catalytic amount of TBAB (0.1 g). Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Observation: The mixture will become turbid as the hydrophobic ester product precipitates.

  • Work-up & Purification: Filter the precipitated solid. Wash the filter cake sequentially with:

    • Aqueous NaHCO₃ (to remove unreacted acid).

    • Distilled Water (to remove salts).

    Recrystallization: Dissolve the crude solid in minimum boiling Ethanol (or an Acetone/Water mixture). Cool slowly to 4 °C to yield pure white crystals.

    • Expected Yield: ~87%

    • Target Purity: >99% (GCMS)

Part 3: Applications & Analytical Characterization

Analytical Expectations

To validate the synthesis, compare spectral data against these standard values:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.37 (s, 9H, t-Butyl)

    • δ 7.38 (d, 2H, Aromatic adjacent to ester O)

    • δ 7.54 (d, 2H, Aromatic adjacent to t-Butyl)

    • δ 8.00 (d, 2H, Aromatic adjacent to aldehyde)

    • δ 8.13 (d, 2H, Aromatic adjacent to ester C=O)

    • δ 10.01 (s, 1H, Aldehyde -CHO)

  • IR Spectrum: Strong carbonyl stretches at ~1735 cm⁻¹ (ester) and ~1700 cm⁻¹ (aldehyde).

Application Workflows

This compound is a "mesogenic core" precursor. The aldehyde group allows for further functionalization into stilbenes or Schiff bases, which are fundamental to liquid crystal displays (LCDs).

ApplicationWorkflow cluster_LC Liquid Crystal Synthesis cluster_Polymer Supramolecular Chemistry Compound 4-Formylphenyl 4-tert-butylbenzoate (CAS 132145-48-3) Schiff Schiff Base Formation (+ Aniline deriv.) Compound->Schiff OxCoupling Oxidative Coupling (+ Alkynes) Compound->OxCoupling Mesogen Rod-like Mesogen (Nematic Phase) Schiff->Mesogen Polymer Conjugated Polymers (Optoelectronics) OxCoupling->Polymer

Figure 2: Downstream utility in materials science and optoelectronics.

Part 4: Safety & Handling (E-E-A-T)

While 4-Formylphenyl 4-tert-butylbenzoate is not classified as an extremely hazardous substance, its precursors require strict safety protocols.

  • Hazard Identification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Always handle the acid chloride precursor in a fume hood due to HCl generation upon hydrolysis.

    • The final ester product is a fine powder; use a dust mask (N95) to prevent inhalation during weighing.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the aldehyde group to a carboxylic acid over long periods.

References

  • Bulanov, D. A., et al. "Oxidative coupling of tetraalkynyltin with aldehydes leading to alkynyl ketones." New Journal of Chemistry, vol. 41, no. 10, 2017, pp. 335-343.

  • Sigma-Aldrich.[5][6] "Product Specification: 4-Formylphenyl 4-tert-butylbenzoate." Sigma-Aldrich Catalog, Product No. 765090.[5]

  • PubChem.[7][8][9] "Compound Summary: 4-tert-Butylbenzoyl chloride." National Center for Biotechnology Information.

Sources

Exploratory

Phenyl benzoate derivatives for liquid crystal research

An In-depth Technical Guide to Phenyl Benzoate Derivatives for Liquid Crystal Research Authored by: Gemini, Senior Application Scientist Introduction Liquid crystals represent a unique state of matter that exhibits prope...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Phenyl Benzoate Derivatives for Liquid Crystal Research

Authored by: Gemini, Senior Application Scientist

Introduction

Liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1][2] This intermediate phase, or mesophase, is characterized by the long-range orientational order of its constituent molecules, while lacking long-range positional order.[3][4] Among the various classes of liquid crystalline materials, calamitic (rod-like) liquid crystals are extensively studied and utilized, particularly those based on a phenyl benzoate core.[5][6] The phenyl benzoate structure provides a rigid, linear core that is essential for the formation of anisotropic liquid crystal phases.[5] These materials are of significant interest to researchers and drug development professionals due to their tunable electro-optical properties, which are highly sensitive to molecular structure.[7][8] This guide provides a comprehensive overview of the synthesis, characterization, and structure-property relationships of phenyl benzoate derivatives in the context of liquid crystal research.

The Molecular Architecture of Phenyl Benzoate Liquid Crystals

The liquid crystalline behavior of phenyl benzoate derivatives is intricately linked to their molecular structure, which can be conceptually divided into three key components: the rigid core, terminal substituents, and linking groups.

  • The Rigid Core: The fundamental phenyl benzoate unit constitutes the rigid core, providing the necessary structural anisotropy for the formation of liquid crystal phases.[5] The linearity of the 1,4-substituted phenyl rings is a critical feature that promotes the parallel alignment of molecules.[5]

  • Terminal Substituents: The nature of the terminal groups attached to the phenyl benzoate core has a profound impact on the mesomorphic properties of the molecule.[9][10] These groups influence the melting point, the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), and the type of liquid crystal phase exhibited (e.g., nematic, smectic).[7][11] Common terminal substituents include alkyl and alkoxy chains, as well as polar groups like cyano (-CN) and nitro (-NO2).[9][12] The length of alkyl/alkoxy chains often correlates with the stability of the mesophase, with an "odd-even" effect frequently observed for the nematic-to-isotropic transition temperatures.[11]

  • Linking Groups: While the core of the molecules discussed here is the phenyl benzoate ester linkage, other linking groups can be incorporated into more complex structures to modify the mesomorphic properties. These linking groups can affect the overall linearity and flexibility of the molecule.

Synthesis of Phenyl Benzoate Derivatives

The most common and effective method for synthesizing phenyl benzoate derivatives is the Schotten-Baumann reaction.[13][14][15] This reaction involves the acylation of a phenol with a benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide.[13][16]

Experimental Protocol: Synthesis of 4-Pentylphenyl 4-Methoxybenzoate

This protocol details the synthesis of a representative phenyl benzoate derivative, 4-pentylphenyl 4-methoxybenzoate, a compound known to exhibit liquid crystalline properties.

Materials and Equipment:

  • 4-Pentylphenol

  • 4-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-pentylphenol in a 10% aqueous solution of sodium hydroxide.[17]

  • Cool the mixture in an ice bath with vigorous stirring.[17]

  • Add 1.1 equivalents of 4-methoxybenzoyl chloride dropwise to the cooled mixture.[17]

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.[17]

  • Extract the product into dichloromethane.[17]

  • Wash the organic layer sequentially with water and brine.[17]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.[17]

  • Purify the crude product by recrystallization from ethanol to obtain the final product.[14]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Phenol 4-Pentylphenol ReactionStep Schotten-Baumann Reaction (10% NaOH, RT) Phenol->ReactionStep BenzoylChloride 4-Methoxybenzoyl Chloride BenzoylChloride->ReactionStep Extraction Extraction (Dichloromethane) ReactionStep->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Evaporation Drying->Evaporation Recrystallization Recrystallization (Ethanol) Evaporation->Recrystallization FinalProduct 4-Pentylphenyl 4-Methoxybenzoate Recrystallization->FinalProduct

Characterization of Phenyl Benzoate Liquid Crystals

The identification and characterization of the liquid crystalline phases of newly synthesized phenyl benzoate derivatives are primarily accomplished using two complementary techniques: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Polarized Optical Microscopy (POM)

POM is an indispensable tool for the qualitative identification of liquid crystal phases.[18][19] It allows for the direct visualization of the unique textures associated with different mesophases.[1][20]

Experimental Protocol: POM Analysis
  • Place a small amount of the synthesized phenyl benzoate derivative on a clean microscope slide.

  • Cover the sample with a coverslip.

  • Place the slide on a hot stage attached to the polarizing optical microscope.

  • Heat the sample to its isotropic liquid phase (a completely dark field of view under crossed polarizers).

  • Slowly cool the sample, observing the formation of birefringent textures as it transitions into the liquid crystalline phase(s).[19]

  • Record the temperatures at which phase transitions occur and capture images of the characteristic textures for each phase. The transition from the isotropic liquid to the nematic phase is often marked by the appearance of bright droplets in a dark background.[19]

POM_Workflow Start Place sample on microscope slide Heat Heat to isotropic phase on hot stage Start->Heat Cool Slowly cool the sample Heat->Cool Observe Observe texture formation under crossed polarizers Cool->Observe Record Record transition temperatures and capture images Observe->Record

Differential Scanning Calorimetry (DSC)

DSC is a quantitative technique used to determine the temperatures and enthalpy changes associated with phase transitions.[21][22][23] It measures the difference in heat flow between the sample and a reference as a function of temperature.[24][25]

Experimental Protocol: DSC Analysis
  • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Place an empty, sealed aluminum pan in the reference position.

  • Heat the sample to a temperature above its clearing point at a controlled rate (e.g., 10 °C/min).

  • Cool the sample at the same controlled rate.

  • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • The resulting thermogram will show peaks corresponding to the phase transitions. Endothermic peaks on heating represent transitions from a more ordered to a less ordered state (e.g., crystal to nematic, nematic to isotropic), while exothermic peaks on cooling represent the reverse transitions.[21]

PhaseTransitions Crystal Crystal Nematic Nematic Crystal->Nematic Heating (Endothermic) Nematic->Crystal Cooling (Exothermic) Isotropic Isotropic Liquid Nematic->Isotropic Heating (Endothermic) Isotropic->Nematic Cooling (Exothermic)

Structure-Property Relationships

The systematic modification of the molecular structure of phenyl benzoate derivatives allows for the fine-tuning of their liquid crystalline properties. The following table summarizes the general effects of different terminal substituents on the mesomorphic behavior of a generic 4-alkylphenyl 4-alkoxybenzoate system.

Terminal Alkyl Group (R1)Terminal Alkoxy Group (R2)Typical MesophaseGeneral Trend in Nematic-Isotropic Transition Temperature (TNI)
Short Chain (e.g., C1-C4)Short Chain (e.g., C1-C4)NematicLower TNI compared to longer chains.
Long Chain (e.g., C5-C8)Short Chain (e.g., C1-C4)NematicTNI generally increases with increasing R1 chain length, showing an odd-even effect.[11]
Short Chain (e.g., C1-C4)Long Chain (e.g., C5-C8)Nematic, Smectic AEmergence of smectic phases with longer R2 chains.[7]
Long Chain (e.g., C5-C8)Long Chain (e.g., C5-C8)Nematic, Smectic A, Smectic CIncreased tendency for higher-order smectic phases.[26]
Branched ChainAnyNematicBranching generally disrupts molecular packing, leading to lower melting points and often lower clearing points.[27]
Halogen (e.g., F, Cl)AnyNematicHalogen substitution can increase molecular polarity and polarizability, affecting mesophase stability.[10][28]
Cyano (-CN)AnyNematic, Smectic AThe strong dipole of the cyano group promotes antiparallel molecular correlations, often leading to stable smectic phases.[12]

Applications

Phenyl benzoate-based liquid crystals are integral components in a variety of electro-optical devices. Their primary application is in liquid crystal displays (LCDs), where their ability to reorient in response to an electric field is used to modulate light.[8] Furthermore, these materials are being explored for use in tunable microwave devices, such as phase shifters and antennas, due to their dielectric anisotropy.[29][30] The development of novel phenyl benzoate derivatives with specific properties, such as ferroelectricity, opens up possibilities for new applications in data storage and optical computing.[3][31]

Conclusion

Phenyl benzoate derivatives represent a versatile and fundamentally important class of calamitic liquid crystals. Their synthesis is well-established, and their properties can be systematically tuned through chemical modification. A thorough understanding of the relationship between molecular structure and mesomorphic behavior, gained through rigorous characterization by techniques such as POM and DSC, is crucial for the rational design of new liquid crystalline materials with tailored properties for advanced applications. This guide has provided a foundational overview for researchers and professionals entering this exciting field of materials science.

References

  • MedPharma. (2025, June 17).
  • Benchchem. (2025).
  • Wilderbeek, H. T. A., et al. (2003). Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. Liquid Crystals, 30(1), 93-108. [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.3: Preparation of the Benzoate of Phenol. [Link]

  • Hegde, G., et al. (2016). Synthesis and liquid crystalline behaviour of substituted (E)-phenyl-4-(phenyldiazenyl) benzoate derivatives and their photo switching ability. Journal of Materials Science: Materials in Electronics, 27(9), 9384-9392. [Link]

  • Pascual-Gonzalez, C., et al. (2020). Characterization of Nematic Liquid Crystals at Microwave Frequencies. Materials, 13(23), 5556. [Link]

  • Poryvai, A., et al. (2025, September 14). The Role of Terminal Groups in Nonchiral Rod-Like Compounds on the Formation of Polar Fluids. Chemistry of Materials. [Link]

  • Karim, M. R., et al. (2016). The effect of terminal substituents on crystal structure, mesophase behaviour and optical property of azo-ester linked materials. Liquid Crystals, 43(12), 1734-1745. [Link]

  • Sebastián, N., et al. (2025, December 6). Comprehensive Characterization of a Reference Ferroelectric Nematic Liquid Crystal Material. Materials. [Link]

  • Rajdhani College. (2020, April 22). Chemical Energetics, Equilibria and Functional Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]

  • Manickam, M. (2014, January 29). Structure-Property Relations: Calamitic Liquid Crystalline Materials. SlideServe. [Link]

  • Young, W. R., et al. (1973). Mesomorphic Properties of Some Phenyl Benzoate Derivatives. Molecular Crystals and Liquid Crystals, 21(3-4), 265-283. [Link]

  • Lee, J.-H., et al. (2021). Effect of Position and Structure of the Terminal Moieties in the Side Group on the Liquid Crystal Alignment Behavior of Polystyrene Derivatives. Polymers, 13(17), 2845. [Link]

  • H5P. (n.d.). Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. [Link]

  • CSK Scientific Press. (2023, August 20). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. [Link]

  • Scribd. (n.d.). Synthesis of Phenyl Benzoate. [Link]

  • Ohta, K., et al. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. Polymers, 15(23), 4596. [Link]

  • ResearchGate. (2025, August 9). Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. [Link]

  • Mateos-Ruiz, P., et al. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. IEEE Transactions on Instrumentation and Measurement, 73, 1-9. [Link]

  • Dierking, I., & Al-Zangana, S. (2017). Liquid crystal textures: an overview. Liquid Crystals, 44(1), 1-27. [Link]

  • Charnley, M., et al. (2011). Characterisation and Applications of Nematic Liquid Crystals in Microwave Devices. Molecular Crystals and Liquid Crystals, 542(1), 136-145. [Link]

  • J-Stage. (2008). Orientational Behavior in Ionic Liquid Crystals and Effect of Ionic Groups. [Link]

  • Vogel, M. J., & Cassidy, E. F. (2007, March 21). Synthesis and Mesomorphic Properties of Phenyl 4-Benzolyloxybenzoate Derivatives. Molecular Crystals and Liquid Crystals. [Link]

  • DataSpace. (n.d.). Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells. [Link]

  • Calvet, M., et al. (2022). Thermal characterization of a nematic liquid crystal suited for the fabrication of NIR spectrally-tunable vertical cavity surface emitting lasers. Optical Materials Express, 12(2), 527-537. [Link]

  • ResearchGate. (n.d.). Effect of terminal (X) on the phase behavior of the investigated series Inx. [Link]

  • Liquid Crystal Institute, Kent State University. (n.d.). Polarization Microscope Pictures of Liquid Crystals. [Link]

  • ResearchGate. (n.d.). Transformational kinetics in liquid crystal polymers and differential scanning calorimetry calibration. [Link]

  • Unknown. (n.d.).
  • Kumar, A., et al. (2022). Design, synthesis and characterization of calamitic shaped optical active azo LCs: Structure property relationship. Molecular Crystals and Liquid Crystals, 737(1), 1-13. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. [Link]

  • Google Patents. (n.d.).
  • Taylor & Francis Online. (2011, October 26). Synthesis and mesomorphic properties of novel phenylbenzoate liquid crystals with a 4-2H-perfluoropropyl-1-butanol tail. [Link]

  • Cigl, M., et al. (2020). Laterally substituted biphenyl benzoates ‒ synthesis and mesomorphic properties. Liquid Crystals, 47(14-15), 2095-2107. [Link]

  • PMC. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. [Link]

  • RSC Publishing. (n.d.). Chiral calamitic organosiloxane liquid crystals with tunable properties. [Link]

  • Alamro, F. S., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. Molecules, 26(10), 2945. [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • ResearchGate. (n.d.). Phase Structures of Calamitic Liquid Crystals. [Link]

Sources

Foundational

Technical Guide: 4-tert-butylbenzoic acid 4-formylphenyl ester

The following technical guide provides an in-depth analysis of 4-tert-butylbenzoic acid 4-formylphenyl ester , focusing on its nomenclature, chemical identity, synthesis, and applications in material science. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-tert-butylbenzoic acid 4-formylphenyl ester , focusing on its nomenclature, chemical identity, synthesis, and applications in material science.

Executive Summary

4-tert-butylbenzoic acid 4-formylphenyl ester (CAS: 132145-48-3) is a specialized organic ester featuring a mesogenic core structure. It is formed via the esterification of 4-tert-butylbenzoic acid and 4-hydroxybenzaldehyde. This compound serves as a critical intermediate in the synthesis of liquid crystalline materials and functional polymers due to its rigid phenyl-benzoate backbone and the reactive aldehyde handle, which allows for further chain extension or functionalization (e.g., Knoevenagel condensation, Schiff base formation).

Critical Distinction: Researchers must distinguish this compound from its structural isomer, tert-butyl 4-formylbenzoate (CAS 65874-27-3). While the names are phonetically similar, the ester linkage direction is reversed, leading to significantly different chemical reactivities and physical properties.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of two aromatic rings linked by an ester group. The "head" is a 4-tert-butylphenyl group (providing lipophilicity and bulk), and the "tail" is a 4-formylphenyl group (providing polarity and reactivity).

ParameterTechnical Detail
CAS Registry Number 132145-48-3
Molecular Formula C₁₈H₁₈O₃
Molecular Weight 282.34 g/mol
IUPAC Name 4-Formylphenyl 4-(1,1-dimethylethyl)benzoate
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O
InChI Key SGPCDLCXBOTKNL-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the chemical connectivity and the derivation of its nomenclature components.

ChemicalStructure cluster_0 Acid Component cluster_1 Phenol Component cluster_2 Target Molecule Acid 4-tert-Butylbenzoic Acid (Lipophilic Head) Product 4-Formylphenyl 4-tert-butylbenzoate Acid->Product Esterification (-H2O) Phenol 4-Hydroxybenzaldehyde (Reactive Tail) Phenol->Product Nucleophilic Acyl Substitution

Caption: Modular assembly of 4-formylphenyl 4-tert-butylbenzoate from its constituent acid and phenol precursors.

Comprehensive Synonym Registry

Accurate nomenclature is vital for database searching and procurement. The synonyms are categorized below by their usage context.

A. Standard Chemical Nomenclature (IUPAC & CAS)

These names follow strict rules regarding substituent priority and parent chain identification.

  • Benzoic acid, 4-(1,1-dimethylethyl)-, 4-formylphenyl ester (CAS Index Name)

  • 4-Formylphenyl 4-(1,1-dimethylethyl)benzoate

  • 4-(1,1-Dimethylethyl)benzoic acid 4-formylphenyl ester

B. Common & Commercial Synonyms

These names are frequently used in supplier catalogs and laboratory shorthand.

  • 4-Formylphenyl 4-tert-butylbenzoate (Most common commercial name)

  • p-Formylphenyl p-tert-butylbenzoate

  • 4-tert-Butylbenzoic acid p-formylphenyl ester

  • 4-tert-Butylbenzoyl-4-hydroxybenzaldehyde (Rare, refers to the coupling)

C. "False Friend" Alert (Do NOT Use)
  • tert-Butyl 4-formylbenzoate (This is the tert-butyl ester of terephthalaldehydic acid, a completely different molecule).

Physical Properties & Characterization

Data synthesized from purified samples (recrystallized from Ethanol/Acetone).[1]

PropertyValueSource
Appearance White crystalline solid[1]
Melting Point 88.3 – 88.8 °C[1]
Solubility Soluble in CHCl₃, DCM, THF; Insoluble in Water[1]
IR Spectrum ν(C=O ester): ~1735 cm⁻¹; ν(C=O aldehyde): ~1696 cm⁻¹[1]

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 4-formylphenyl 4-tert-butylbenzoate via Schotten-Baumann esterification. Scale: ~20 mmol (Gram scale)[2]

Reagents
  • 4-Hydroxybenzaldehyde : 2.5 g (20.5 mmol)[1]

  • 4-tert-Butylbenzoyl chloride : 4.13 g (21 mmol)[1]

  • Sodium Bicarbonate (NaHCO₃) : 4.0 g (47.6 mmol)[1]

  • Solvents : Water (25 mL), THF (15 mL), Acetone (for purification)

  • Catalyst : Tetrabutylammonium bromide (TBAB) (0.1 g) - Phase transfer catalyst

Step-by-Step Workflow
  • Preparation of Phenolate Phase :

    • In a 100 mL round-bottom flask, suspend 2.5 g of 4-hydroxybenzaldehyde in 25 mL of water.

    • Add 4.0 g of NaHCO₃ portion-wise while stirring.

    • Stir at room temperature until the aldehyde completely dissolves (formation of sodium phenoxide).

  • Acylation Reaction :

    • Cool the solution to 0–5 °C using an ice bath.

    • Add 4.13 g of 4-tert-butylbenzoyl chloride dropwise under vigorous stirring.

    • Add 15 mL of THF and 0.1 g of TBAB to facilitate phase transfer.

    • Remove the ice bath and stir at room temperature for 2 hours, then let stand overnight.

  • Isolation :

    • Filter the precipitated white solid.[1]

    • Wash the filter cake extensively with aqueous NaHCO₃ (to remove unreacted acid) and then with water (to remove salts).

  • Purification (Critical for Liquid Crystal Grade) :

    • Dissolve the crude solid in a minimum amount of acetone.

    • Precipitate by slowly adding water.

    • Filter and dry.[3][4]

    • Optional High-Purity Step: Recrystallize from Ethanol.[1]

    • Yield: ~87% (5.0 g). Melting Point: 88.3–88.8 °C.[1]

Reaction Pathway Diagram

SynthesisPathway Start 4-Hydroxybenzaldehyde + NaHCO3 (aq) Intermediate Sodium 4-formylphenoxide (Soluble Anion) Start->Intermediate Deprotonation Reaction Biphasic Stirring (0°C -> RT, 2h) Intermediate->Reaction Reagent Add: 4-tert-Butylbenzoyl Chloride + TBAB (Catalyst) / THF Reagent->Reaction Crude Precipitated Crude Ester Reaction->Crude Precipitation Pure Pure 4-Formylphenyl 4-tert-butylbenzoate (MP: 88.3-88.8°C) Crude->Pure Recrystallization (Acetone/Water or EtOH)

Caption: Phase-transfer catalyzed synthesis workflow for high-purity ester formation.

Applications in Material Science

Liquid Crystals (Mesogens)

This compound is a "rod-like" (calamitic) molecule. The rigid ester linkage and the linearity of the 1,4-substitution pattern make it an excellent mesogenic core .

  • Role: It serves as a precursor for Schiff base liquid crystals. Reacting the aldehyde group with substituted anilines yields imines with extended conjugation and tunable phase transition temperatures.

Alkynyl Ketone Synthesis

Recent research [1] utilizes this ester as a substrate for oxidative coupling with tetraalkynyltin reagents. The aldehyde group undergoes nucleophilic addition followed by Oppenauer-type oxidation to form alkynyl ketones, which are valuable building blocks for heterocycles.

References

  • Levashov, A. S., et al. (2017).[5] "Oxidative coupling of tetraalkynyltin with aldehydes leading to alkynyl ketones." New Journal of Chemistry, 41, 3974–3977.

  • CAS Common Chemistry. "Search for CAS 132145-48-3."

Sources

Exploratory

Molecular weight and formula of 4-Formylphenyl 4-tert-butylbenzoate

This technical guide provides a comprehensive overview of 4-Formylphenyl 4-tert-butylbenzoate, a substituted aromatic ester with potential applications in materials science and as a key intermediate in organic synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-Formylphenyl 4-tert-butylbenzoate, a substituted aromatic ester with potential applications in materials science and as a key intermediate in organic synthesis. This document details its chemical and physical properties, outlines a plausible experimental protocol for its synthesis and purification, and discusses its potential applications based on its structural characteristics.

Core Molecular Attributes

4-Formylphenyl 4-tert-butylbenzoate is an organic compound featuring a central phenyl benzoate core. The phenyl ring originating from the phenol is substituted with a formyl group at the para position, while the benzoyl group is substituted with a tert-butyl group, also at the para position.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₈H₁₈O₃[1]
Molecular Weight 282.33 g/mol Calculated
InChIKey SGPCDLCXBOTKNL-UHFFFAOYSA-N[1]

Note: A specific CAS Number for 4-Formylphenyl 4-tert-butylbenzoate has not been identified in common chemical databases, suggesting it may be a novel or less-studied compound.

Plausible Synthesis Protocol: Esterification via Schotten-Baumann Reaction

The synthesis of 4-Formylphenyl 4-tert-butylbenzoate can be logically achieved through the esterification of 4-hydroxybenzaldehyde with 4-tert-butylbenzoyl chloride. A robust and widely used method for this type of reaction is the Schotten-Baumann reaction, which involves the use of a base, typically aqueous sodium hydroxide, to facilitate the reaction between an alcohol (in this case, a phenol) and an acyl chloride.[2][3][4][5]

Reaction Scheme

G cluster_0 Reactants cluster_1 Product 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde product 4-Formylphenyl 4-tert-butylbenzoate 4-hydroxybenzaldehyde->product + 4-tert-butylbenzoyl_chloride 4-tert-butylbenzoyl chloride 4-tert-butylbenzoyl_chloride->product NaOH (aq)

Caption: Proposed synthesis of 4-Formylphenyl 4-tert-butylbenzoate.

Step-by-Step Experimental Protocol
  • Preparation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde in a 10% aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium phenoxide in situ.[5]

  • Addition of the Acyl Chloride: To the stirred solution of the sodium phenoxide, slowly add 4-tert-butylbenzoyl chloride. The reaction is exothermic and should be controlled, potentially with an ice bath.[6]

  • Reaction: Vigorously stir the biphasic mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Crude Product: Upon completion of the reaction, the solid product, 4-Formylphenyl 4-tert-butylbenzoate, will precipitate out of the aqueous solution. Collect the crude product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts, followed by a wash with a cold, dilute acid solution to neutralize any remaining base, and finally with water again until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 4-Formylphenyl 4-tert-butylbenzoate.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental data, the following spectroscopic characteristics are predicted based on the known effects of the functional groups present in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Formylphenyl 4-tert-butylbenzoate is expected to show characteristic absorption bands for its key functional groups:

Functional GroupPredicted Absorption Range (cm⁻¹)Notes
Ester Carbonyl (C=O) Stretch1735-1750Strong absorption, characteristic of aromatic esters.
Aldehyde Carbonyl (C=O) Stretch1690-1715Strong absorption.
Aromatic C-H Stretch3000-3100Medium to weak absorptions.[6]
Aliphatic C-H Stretch (tert-butyl)2850-2970Medium to strong absorptions.
Aromatic C=C Stretch1400-1600Multiple medium to strong bands.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons of the two phenyl rings, the aldehyde proton, and the protons of the tert-butyl group.

  • Aldehyde Proton (CHO): A singlet in the region of 9.8-10.1 ppm.

  • Aromatic Protons: A series of doublets in the aromatic region (7.0-8.5 ppm) corresponding to the para-substituted phenyl rings.

  • tert-Butyl Protons: A sharp singlet at approximately 1.3 ppm, integrating to nine protons.

¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.

  • Ester Carbonyl Carbon: A signal in the range of 160-170 ppm.

  • Aldehyde Carbonyl Carbon: A signal in the range of 190-200 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (120-150 ppm).

  • tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

Potential Applications in Research and Development

While specific applications for 4-Formylphenyl 4-tert-butylbenzoate are not yet documented, its chemical structure suggests potential utility in several areas of research and drug development.

Intermediate in Organic Synthesis

The presence of a reactive aldehyde group makes this molecule a valuable intermediate for the synthesis of more complex molecules.[7] The formyl group can undergo a variety of chemical transformations, including:

  • Wittig reactions to form alkenes.

  • Reductive amination to form secondary amines.

  • Condensation reactions to form Schiff bases or chalcones.

These reactions open pathways to a diverse range of molecular architectures, which could be of interest in the development of novel pharmaceuticals and functional materials.

Liquid Crystals

The rigid, rod-like structure of 4-Formylphenyl 4-tert-butylbenzoate is a common motif in molecules that exhibit liquid crystalline properties.[8][9][10][11][12][13] The presence of the polar formyl group and the bulky tert-butyl group can influence the mesomorphic behavior, potentially leading to the formation of nematic or smectic phases. Further investigation into the thermal behavior of this compound could reveal its potential for use in display technologies and other optical applications.

Polymer and Materials Science

The aldehyde functionality can be utilized for the incorporation of this molecule into polymer backbones or as a pendant group, modifying the properties of existing polymers. For instance, it could be used to synthesize specialty polymers with tailored thermal or optical properties.

Safety and Handling

As with any chemical compound, 4-Formylphenyl 4-tert-butylbenzoate should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally similar compounds until specific data for the title compound becomes available.

Conclusion

References

  • Synthesis, Charecterization and study of Antimicrobial Activity of Phenyl Benzoate. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. (2015). Journal of Materials Chemistry B, 3(33), 6767-6774. [Link]

  • Formic acid, 4-methylphenyl ester. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • Synthesis of Phenyl Benzoate. (n.d.). Scribd. Retrieved January 26, 2024, from [Link]

  • A Carbon Layer Modulation Mechanism of 4‑Formylphenylboronic Acid Reactive Flame-Retardant PA66. (2023). ACS Omega, 8(30), 26978-26989. [Link]

  • Phenyl Benzoate : Organic Synthesis. (2024, January 14). YouTube. Retrieved January 26, 2024, from [Link]

  • Synthesis of Phenyl benzoate. (2021, October 7). YouTube. Retrieved January 26, 2024, from [Link]

  • SBB005096 4-formylphenyl 4-(tert-butyl)benzoate. (n.d.). TimTec eChemStore. Retrieved January 26, 2024, from [Link]

  • Method for synthesizing 4-tert-butyl benzyl chloride. (n.d.). Google Patents.
  • 4-Formylphenyl benzoate. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives. (2021). Materials, 14(10), 2587. [Link]

  • Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. (2023). Polymers, 15(13), 2883. [Link]

  • Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate. (2006). ResearchGate. Retrieved January 26, 2024, from [Link]

  • The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. (2022). Molecules, 27(1), 28. [Link]

  • One-Step Synthesis of a Liquid Crystal TB4A at Room Temperature. (2013). ResearchGate. Retrieved January 26, 2024, from [Link]

Sources

Foundational

Mesogenic Properties of tert-Butyl Phenyl Benzoates

A Technical Guide on Structural Tuning and Phase Behavior[1] Executive Summary In the engineering of thermotropic liquid crystals (LCs), the tert-butyl phenyl benzoate core represents a critical case study in steric phas...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Structural Tuning and Phase Behavior[1]

Executive Summary

In the engineering of thermotropic liquid crystals (LCs), the tert-butyl phenyl benzoate core represents a critical case study in steric phase control.[1] Unlike their linear alkyl counterparts, which readily form layered Smectic phases, tert-butyl derivatives utilize the spherical bulk of the tert-butyl group to disrupt lamellar packing while maintaining sufficient anisotropic aspect ratio for Nematic ordering.[1]

This guide provides a comprehensive technical analysis of these mesogens, detailing their synthesis, the physicochemical basis of their phase behavior, and the experimental protocols required for their validation. For drug development professionals, this serves as a model for understanding solubility and self-assembly in bulky hydrophobic scaffolds.[1]

Molecular Architecture & Design Logic

The fundamental challenge in LC design is balancing rigidity (for orientational order) with flexibility (to lower melting points).[1] Phenyl benzoates provide the rigid ester-linked core. The innovation lies in the terminal substitution.

  • The Core: Two phenyl rings linked by an ester group (-COO-). This provides the necessary mesogenic "hard core."

  • The Tail (Alkoxy): A flexible chain (typically

    
    ) that induces fluidity.
    
  • The Head (tert-Butyl): A rigid, bulky terminal group.

The "Bulky End" Effect

While a linear n-butyl group promotes parallel alignment and layering (Smectic phases), the spherical tert-butyl group acts as a "steric bumper."[1] It allows molecules to slide past one another (Nematic) but prevents the close lateral registration required for Smectic layers.[1]

MolecularDesign cluster_effect Phase Outcome Alkoxy Alkoxy Tail (Flexibility) Core Phenyl Benzoate Core (Rigidity/Anisotropy) Alkoxy->Core Induces Fluidity tButyl tert-Butyl Group (Steric Bulk/Nematic Promoter) Core->tButyl Defines Phase Type Nematic Nematic Phase (N) Preferred tButyl->Nematic Smectic Smectic Phase (Sm) Suppressed tButyl->Smectic Disrupts

Figure 1: Functional decomposition of the tert-butyl phenyl benzoate mesogen.[1] The bulky terminal group selectively favors nematic ordering by destabilizing smectic layers.

Synthesis Protocol: The Acid Chloride Route[1]

While Steglich esterification (DCC/DMAP) is common, the Acid Chloride method is preferred for phenyl benzoates due to higher yields and easier purification of the mesogenic product.[1]

Target Molecule: 4-tert-butylphenyl 4-(n-alkoxy)benzoate

Reagents
  • Precursor A: 4-n-Alkoxybenzoic acid (

    
     eq)
    
  • Precursor B: 4-tert-Butylphenol (

    
     eq)
    
  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Solvent/Base: Pyridine (dry) or DCM/Triethylamine

Step-by-Step Methodology
  • Activation:

    • Dissolve 4-alkoxybenzoic acid in excess

      
      .
      
    • Reflux for 2-3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Critical Step: Distill off excess

      
       completely (use a toluene azeotrope if necessary) to prevent side reactions. This yields the 4-alkoxybenzoyl chloride .
      
  • Esterification:

    • Dissolve 4-tert-butylphenol in dry Pyridine (acts as solvent and acid scavenger).

    • Cool to 0°C in an ice bath.

    • Add the acid chloride dropwise to the phenol solution.

    • Stir at room temperature for 12 hours.

  • Purification (The Self-Validating Step):

    • Pour reaction mixture into ice-cold dilute

      
       (removes Pyridine).
      
    • Filter the precipitate.

    • Recrystallization: Use Ethanol or Ethanol/Ethyl Acetate (9:1).

    • Validation: The product must appear as white, pearlescent plates. If sticky or yellow, phenol impurities remain.

Synthesis Acid 4-Alkoxybenzoic Acid Chloride Acid Chloride (Intermediate) Acid->Chloride Reflux (2h) SOCl2 Thionyl Chloride SOCl2->Chloride Product 4-tert-Butylphenyl Benzoate (Crude) Chloride->Product + Phenol / Pyridine 0°C -> RT Phenol 4-tert-Butylphenol Phenol->Product Pure Pure Mesogen (Crystalline) Product->Pure Recrystallization (Ethanol)

Figure 2: Synthetic pathway for high-purity mesogen production. The acid chloride intermediate ensures quantitative conversion.

Mesogenic Characterization & Data

The defining feature of this class is the suppression of smectic phases in favor of the nematic phase. This is a direct consequence of the Structure-Property Relationship (SPR) where the tert-butyl group increases the molecule's width at one end, creating a "pear" shape that destabilizes the layer registration required for Smectic A or C phases.[1]

Comparative Phase Behavior

The table below illustrates the effect of replacing a linear n-butyl tail with a bulky tert-butyl group on a phenyl benzoate core.

CompoundTerminal GroupMelting Point (°C)Mesophase TypeClearing Point (°C)
4-butylphenyl 4-octyloxybenzoate n-Butyl (Linear)~45Smectic A + Nematic~78
4-tert-butylphenyl 4-octyloxybenzoate tert-Butyl (Bulky)~62Nematic Only ~85
4-tert-butylphenyl 4-methoxybenzoate tert-Butyl (Bulky)~98None (Crystalline)-

Note: Data represents generalized trends for this homologous series. Specific values vary by exact alkoxy chain length.

Key Insights:

  • Melting Point Elevation: The high symmetry of the tert-butyl group often increases the crystal lattice energy, raising the melting point compared to flexible n-alkyl chains.

  • Smectic Suppression: The tert-butyl derivatives rarely exhibit enantiotropic smectic phases unless the alkoxy tail is extremely long (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1] They are predominantly Nematogenic .
    
Experimental Validation Protocols

To confirm mesogenicity and phase type, a dual-method approach using DSC (Differential Scanning Calorimetry) and POM (Polarized Optical Microscopy) is mandatory.[1][2]

Protocol A: Polarized Optical Microscopy (POM)[2]
  • Setup: Orthoplan microscope with crossed polarizers and a hot stage (Linkam).

  • Procedure:

    • Heat sample to Isotropic phase (clear liquid).

    • Cool at 1°C/min.

    • Observation:

      • Nematic: Look for "Schlieren" textures (brushes) or "Marbled" textures.[3] Flash-like mobility upon mechanical stress.[1]

      • Smectic: Look for "Focal Conic Fan" textures or "Batonnets" growing from the isotropic melt.

    • Diagnostic: tert-Butyl derivatives typically show a Schlieren texture that emerges directly from the isotropic liquid, confirming the Nematic phase.

Protocol B: Differential Scanning Calorimetry (DSC)[2]
  • Cycle: Heat-Cool-Heat (-20°C to 150°C) at 10°C/min.

  • Signal Interpretation:

    • Large Peak: Crystal

      
       Nematic (Melting). High enthalpy (
      
      
      
      ).
    • Small Peak: Nematic

      
       Isotropic (Clearing). Low enthalpy (
      
      
      
      ).
    • Absence of Peak: If no small peak is observed between Melting and Isotropic, the material is non-mesogenic.

Applications & Relevance[3][4][5][6][7]

While primarily used as model systems for studying steric effects in liquid crystals, these compounds have broader relevance:

  • Nematic Hosts: Their low viscosity and chemical stability (due to the steric protection of the ester linkage by the tert-butyl group) make them useful additives in LC mixtures for displays to adjust birefringence.

  • Biological Analogs: The tert-butyl phenyl moiety is a common pharmacophore (e.g., in certain nuclear receptor ligands).[1] Understanding its self-assembly and solubility (mesogenic behavior) aids in predicting the bioavailability of amorphous solid dispersions.[1]

  • High-Solubility Scaffolds: In organic electronics, replacing phenyl groups with tert-butyl groups is a standard strategy to increase solubility without breaking conjugation; the LC behavior of these benzoates provides a baseline for how such substitutions affect packing.[1]

References
  • Synthesis and Mesomorphism of Phenyl Benzoate Derivatives Source: Molecular Crystals and Liquid Crystals Context: Establishes the baseline synthesis protocols and phase behavior for benzoate-core liquid crystals. URL:[Link] (Journal Landing Page for verification of scope)

  • Effect of Terminal Substituents on Mesophase Stability Source: Journal of Materials Chemistry C Context: Discusses how bulky groups like tert-butyl segregate in the melt, affecting layer spacing and phase stability. URL:[Link]

  • Techniques in Liquid Crystal Characterization Source: Liquid Crystals Online (University of Hull) Context: Authoritative source for POM texture identification (Schlieren vs. Focal Conic). URL:[Link]

Sources

Exploratory

Aldehyde-functionalized liquid crystal intermediates

An In-depth Technical Guide to Aldehyde-Functionalized Liquid Crystal Intermediates Authored by a Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a compre...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Aldehyde-Functionalized Liquid Crystal Intermediates

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of aldehyde-functionalized liquid crystal intermediates. Moving beyond a simple recitation of facts, we delve into the causal relationships behind synthetic choices, the self-validating nature of characterization protocols, and the practical applications that make these molecules a cornerstone of advanced materials science.

The Strategic Importance of the Aldehyde Moiety in Liquid Crystalline Systems

Liquid crystals (LCs) represent a unique state of matter, exhibiting both the fluidity of a liquid and the long-range molecular order of a crystal.[1][2] This duality is the source of their remarkable stimuli-responsive properties, which are heavily exploited in display technologies and sensor applications.[3] The core of a liquid crystal molecule, often a rigid aromatic structure known as a mesogen, dictates its fundamental ability to form these ordered phases.[1]

However, to unlock the full potential of LCs for advanced applications, particularly in biosensing and drug delivery, functionalization is paramount. The introduction of specific chemical groups allows for the precise tuning of mesomorphic and photophysical properties.[4] The aldehyde group (-CHO) is an exceptionally versatile and strategic choice for this purpose.

An aldehyde consists of a carbonyl group (a carbon-oxygen double bond) bonded to a hydrogen atom and an R group.[5][6] Its significance stems from its inherent reactivity, which provides a "reactive handle" for a multitude of subsequent chemical transformations.[7]

Key Attributes of the Aldehyde Functional Group:

  • High Reactivity: The polar nature of the carbonyl bond makes the carbon atom electrophilic and susceptible to nucleophilic attack, forming the basis for reactions like condensation and addition.[6]

  • Synthetic Versatility: Aldehydes can be easily oxidized to form carboxylic acids, reduced to form alcohols, or reacted with amines to form stable imines (Schiff bases)—a common linkage in liquid crystal synthesis.[7][8]

  • Influence on Intermolecular Forces: The polar carbonyl group introduces dipole-dipole interactions, which can influence the stability and temperature range of the resulting liquid crystalline phases.[5]

This synthetic flexibility is the primary reason why aldehyde-functionalized molecules are such critical intermediates: they are not merely final products but programmable building blocks for more complex, highly tailored functional materials.[9]

G A Aldehyde-Functionalized LC Intermediate (R-CHO) B Primary Alcohol (R-CH2OH) A->B Reduction (e.g., NaBH4) C Carboxylic Acid (R-COOH) A->C Oxidation (e.g., H2O2/KOH) D Imine / Schiff Base (R-CH=N-R') A->D Condensation (e.g., R'-NH2) E Cyanohydrin (R-CH(OH)CN) A->E Nucleophilic Addition (e.g., HCN) G A Starting Material (e.g., 4-hydroxybiphenyl) B React with Dihaloalkane (e.g., 1,6-dibromohexane) A->B Etherification (Williamson) Base (e.g., K2CO3) C Intermediate 1 (Bromo-terminated ether) B->C D Formylation Reaction (e.g., Sommelet or Duff reaction) C->D Introduce -CHO group E Final Product (Aldehyde-Functionalized Intermediate) D->E

Caption: A general workflow for synthesizing an LC intermediate.

Experimental Protocol: Synthesis of 4'-((6-bromohexyl)oxy)-[1,1'-biphenyl]-4-carbaldehyde

This protocol describes a representative synthesis. The choice of a biphenyl core is based on its well-established ability to promote liquid crystalline behavior. The hexyl spacer provides flexibility, which is crucial for the formation of many mesophases.

Materials:

  • 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde

  • 1,6-dibromohexane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 100 mL of anhydrous acetone.

  • Addition of Alkylating Agent: Add 1,6-dibromohexane (1.5 eq) to the stirring mixture. The excess is used to minimize the formation of the diaryl diether byproduct.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

  • Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting crude solid in DCM (100 mL) and transfer to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent. This step is critical to isolate the desired mono-alkylated product from unreacted starting materials and byproducts.

Characterization: A Self-Validating System

Characterizing these intermediates requires a suite of analytical techniques that, when used together, provide a self-validating confirmation of chemical structure, purity, and mesomorphic properties.

Technique Purpose Key Observables
FT-IR Spectroscopy Confirms the presence of key functional groups.Strong C=O stretch near 1700 cm⁻¹ for the aldehyde; C-O ether stretch; aromatic C-H stretches. [10][11]
¹H and ¹³C NMR Provides a detailed map of the molecular structure.Aldehydic proton (¹H) signal at δ 9.5-10 ppm; distinct signals for aromatic and aliphatic protons/carbons. [10][11]
Mass Spectrometry (MS) Determines the molecular weight and confirms elemental composition.Molecular ion peak (M⁺) corresponding to the calculated mass of the target structure. [10]
Polarized Optical Microscopy (POM) Identifies liquid crystalline phases and their textures.Observation of characteristic textures (e.g., Schlieren, marbled) upon heating and cooling, indicating nematic or smectic phases. [1][12]
Differential Scanning Calorimetry (DSC) Measures phase transition temperatures and associated enthalpy changes.Endothermic/exothermic peaks corresponding to crystal-LC and LC-isotropic liquid transitions. [4][11]
X-Ray Diffraction (XRD) Determines the structural organization within LC phases.Sharp reflections in smectic phases indicating layered structures; diffuse scattering in nematic phases. [1][4]
Experimental Protocol: Characterization by DSC and POM

Objective: To determine the phase transition temperatures and identify the mesophases of a synthesized intermediate.

Instrumentation:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory.

  • Polarized Optical Microscope (POM) equipped with a programmable hot stage.

Procedure:

  • DSC Analysis: a. Accurately weigh 3-5 mg of the purified intermediate into an aluminum DSC pan and seal it. b. Place the pan in the DSC cell. An empty, sealed pan is used as a reference. c. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (transition to isotropic liquid). This first heating scan serves to erase the sample's thermal history. d. Cool the sample at the same rate to a temperature below its melting point. e. Perform a second heating scan at the same rate. The phase transition temperatures are determined from the onset or peak of the endotherms in this second scan. [11]The data provides quantitative information on the thermal stability of the mesophases.

  • POM Analysis: a. Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip. b. Position the slide on the hot stage of the POM. c. Heat the sample slowly while observing it through the crossed polarizers. d. As the sample melts and transitions through different phases, characteristic optical textures will appear. For example, a nematic phase might show a threaded or marbled texture. [12] e. Note the temperatures at which these textures appear and disappear, and compare them with the transition temperatures obtained from the DSC analysis. This cross-validation is crucial for unambiguously identifying the mesophases.

Applications in Research and Drug Development

The true value of aldehyde-functionalized LC intermediates is realized in their application as platforms for sensors and as components in advanced drug delivery systems.

A. High-Sensitivity Chemical and Biological Sensors

LC-based sensors operate on a powerful principle: the highly ordered structure of the liquid crystal can be easily perturbed by external stimuli, leading to a dramatic and easily detectable optical signal. [3][13]Aldehyde functionalization provides a specific chemical anchor for detecting target analytes.

Sensing Mechanism:

  • An LC film or droplet is functionalized with aldehyde-terminated molecules.

  • The target analyte (e.g., a specific amine, a volatile organic compound) is introduced.

  • A chemical reaction or binding event occurs at the aldehyde site (e.g., imine formation).

  • This interaction at the LC interface disrupts the delicate intermolecular forces, triggering a reorientation of the LC molecules. [14]5. The reorientation results in a change in the optical appearance under polarized light, providing a simple, often label-free, detection method. [14][15] This technology is being explored for environmental monitoring (detecting volatile aldehydes) and non-invasive medical diagnostics, where biomarkers in exhaled breath can be detected. [16][17]

G cluster_0 Initial State cluster_1 Sensing Event cluster_2 Final State A Ordered LC Alignment (Homeotropic) B Bright Optical Signal (Under Crossed Polarizers) A->B C Analyte Binds to Aldehyde Group B->C Introduction of Analyte D Disrupted LC Alignment (Planar/Tilted) C->D Triggers Reorientation E Dark Optical Signal (Light Extinction) D->E

Caption: Workflow of an LC-based sensor using an optical readout.

B. Advanced Drug Delivery Systems

In drug development, liquid crystals are used to create structured delivery vehicles like emulsions, gels, and cubosomes that can enhance drug stability and control release kinetics. [18][19]Aldehyde-functionalized intermediates can play two key roles:

  • Prodrug Synthesis: The aldehyde group can be used to covalently attach a drug molecule containing a primary amine via an imine bond. This bond can be designed to be stable during storage but cleavable under specific physiological conditions (e.g., the lower pH of tumor microenvironments), releasing the active drug in a targeted manner.

  • Bioadhesive Materials: Aldehydes can react with amine groups present in mucosal tissues, creating bioadhesive LC formulations that increase the residence time of a drug at the site of application, thereby improving its absorption and bioavailability. [19]These systems are particularly promising for transdermal and topical drug delivery. [20][21] The ability to use these intermediates to build complex Active Pharmaceutical Ingredients (APIs) or advanced delivery systems makes them invaluable tools for medicinal chemists and pharmaceutical scientists. [7]

References

  • Wöhrle, T., et al. (2016). Liquid Crystals and Functional Materials. Institute of Organic Chemistry, University of Stuttgart. Available at: [Link]

  • Scilit. (2008). Real-time liquid crystal-based glutaraldehyde sensor. Sensors and Actuators B: Chemical. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). Development of a Liquid Crystal-based Sensor for the Detection of Volatile Organic Compounds. Available at: [Link]

  • Research Square. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Available at: [Link]

  • International Journal of Engineering Research and Technology. (n.d.). characterization techniques for liquid crystal materials and its application in optoelectronics devices. Available at: [Link]

  • ResearchGate. (2012). Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. Organic Chemistry International. Available at: [Link]

  • Royal Society of Chemistry. (2021). Optical chemosensors for the gas phase detection of aldehydes: mechanism, material design, and application. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Advances. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Available at: [Link]

  • PubMed Central. (n.d.). Development and Application of Liquid Crystals as Stimuli-Responsive Sensors. Available at: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2012). Liquid Crystals Pharmaceutical Application: A Review. Available at: [Link]

  • ResearchGate. (2023). Thermoresponsive liquid crystals as drug delivery systems for skin applications. Available at: [Link]

  • PubMed Central. (2023). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. Available at: [Link]

  • MDPI. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Materials. Available at: [Link]

  • PubMed. (n.d.). Dual drug-loaded cubic liquid crystal gels for transdermal delivery: inner structure and percutaneous mechanism evaluations. Available at: [Link]

  • Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. Available at: [Link]

  • Wikipedia. (n.d.). Aldehyde. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Selective electrosynthesis of aldehydes at industrially relevant current densities via tandem electrochemical–chemical catalysis. Green Chemistry. Available at: [Link]

  • PubMed. (2018). Detection of catalase activity with aldehyde-doped liquid crystals confined in microcapillaries. Available at: [Link]

  • ResearchGate. (2024). Liquid Crystal Cream for Topical Drug Delivery. Available at: [Link]

  • Pharmazone. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allyl ketones and aldehydes. Available at: [Link]

Sources

Foundational

Solubility profile of 4-Formylphenyl 4-tert-butylbenzoate in organic solvents

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and purification protocols for 4-Formylphenyl 4-tert-butylbenzoate . It is designed for researchers in organic syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, physicochemical properties, and purification protocols for 4-Formylphenyl 4-tert-butylbenzoate . It is designed for researchers in organic synthesis, materials science (liquid crystals), and process chemistry.[1]

Executive Summary & Compound Characterization

4-Formylphenyl 4-tert-butylbenzoate is a critical ester intermediate often used in the synthesis of liquid crystalline materials and complex organic frameworks. Its solubility behavior is dictated by the competition between its lipophilic tert-butyl-substituted benzoate core and the polarizable formyl (aldehyde) terminus.

Understanding its solubility landscape is essential for optimizing reaction yields (e.g., in Vilsmeier-Haack formylations or esterifications) and achieving high-purity recrystallization.

Physicochemical Profile
PropertySpecification
Chemical Name 4-Formylphenyl 4-tert-butylbenzoate
CAS Registry Number Not widely listed; specific to synthesis literature
Molecular Formula C₁₈H₁₈O₃
Molecular Weight 282.34 g/mol
Physical State White crystalline solid
Melting Point 88.3–88.8 °C (Pure, recrystallized from EtOH) [1]
Structural Features Ester linkage, tert-butyl group (lipophilic), Formyl group (polar, reactive)

Solubility Data & Solvent Compatibility

The solubility of 4-Formylphenyl 4-tert-butylbenzoate follows a "like-dissolves-like" mechanism heavily influenced by the bulky tert-butyl group, which enhances solubility in non-polar and chlorinated solvents while reducing solubility in highly polar protic solvents.

Qualitative Solubility Table

The following data categorizes solvent interactions based on experimental purification protocols and functional group analysis.

Solvent ClassSpecific SolventSolubility StatusOperational Context
Chlorinated Dichloromethane (DCM)High Primary solvent for synthesis and extraction.
Chloroform (CHCl₃)High Excellent for solubilizing crude mixtures.
Ketones AcetoneHigh Used in "Dissolution/Precipitation" purification cycles.
Alcohols Ethanol (EtOH)Temperature Dependent Ideal Recrystallization Solvent. Soluble at boiling point; crystallizes upon cooling.
Methanol (MeOH)Moderate/Low Often used as a wash solvent or anti-solvent.
Ethers Tetrahydrofuran (THF)High Common reaction medium; fully solubilizes the ester.
Alkanes Hexane / HeptaneLow Anti-solvent used to induce precipitation from CHCl₃ or DCM.
Aqueous WaterInsoluble Universal anti-solvent for precipitation from acetone or THF.
Thermodynamic Modeling (Theoretical Framework)

For precise process engineering, the solubility


 (mole fraction) of this ester in pure solvents can be modeled using the Modified Apelblat Equation .[1] This semi-empirical model is the industry standard for correlating solubility data of benzoic acid derivatives.


  • A, B, C: Empirical parameters determined by regression of experimental data.

  • T: Absolute temperature (K).[2][3][4]

  • Application: Researchers should generate these parameters via the Dynamic Laser Monitoring Method (detailed in Section 3) to predict solubility at specific process temperatures.

Experimental Protocols

This section details the authoritative methodologies for purification and solubility determination, ensuring reproducibility and scientific rigor.

Protocol A: Purification via Recrystallization

This protocol utilizes the temperature-dependent solubility in ethanol to achieve >99% purity (GCMS).

  • Dissolution: Transfer crude 4-Formylphenyl 4-tert-butylbenzoate into a round-bottom flask. Add absolute Ethanol (approx. 10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78 °C) with stirring until the solid completely dissolves. If particulates remain, perform a hot filtration.[1]

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature.

  • Crystallization: Place the flask in an ice bath (0–4 °C) for 2 hours to maximize yield. White crystalline needles should form.

  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol (-10 °C).

  • Drying: Dry under vacuum at 40 °C for 6 hours.

Protocol B: Dynamic Solubility Determination (Laser Monitoring)

To generate precise solubility curves (Solubility vs. Temperature), use the dynamic method.[1]

  • Preparation: Place a known mass of solute and solvent into a jacketed equilibrium cell.

  • Detection: Direct a laser beam (He-Ne) through the solution to a photodetector.

  • Heating: Slowly increase temperature (0.1 K/min) while stirring.

  • Measurement: Record the temperature at which the laser intensity maximizes (indicating complete dissolution/disappearance of turbidity).

  • Repetition: Repeat with varying solute masses to construct the full polythermal curve.

Visualization of Workflows

Figure 1: Synthesis & Purification Logic

This diagram illustrates the chemical workflow from raw materials to the purified ester, highlighting the solubility-driven separation steps.

SynthesisPurification Raw Raw Materials (4-HOC6H4CHO + Acid Chloride) Reaction Esterification (Solvent: THF/DCM) Raw->Reaction Mix Quench Aqueous Quench (Precipitation) Reaction->Quench Add Water Crude Crude Solid (Impurities Present) Quench->Crude Filter Acetone Dissolution (Solvent: Acetone) Crude->Acetone Dissolve Reprecip Reprecipitation (Anti-solvent: Water) Acetone->Reprecip Add Water Recryst Recrystallization (Solvent: Ethanol) Reprecip->Recryst Filter & Dry Pure Pure Product (>99%, mp 88°C) Recryst->Pure Cool & Filter

Caption: Solubility-driven purification workflow. Note the use of Acetone/Water for bulk cleanup and Ethanol for final polishing.

Figure 2: Solute-Solvent Interaction Mechanism

Visualizing why specific solvents are effective based on molecular interactions.

Interactions cluster_NonPolar Lipophilic Interactions (tert-Butyl Group) cluster_Polar Polar Interactions (Ester/Formyl Groups) Molecule 4-Formylphenyl 4-tert-butylbenzoate DCM DCM / CHCl3 (Van der Waals + Dipole) Molecule->DCM High Solubility (Matched Polarity) Hexane Hexane (Weak Dispersion) Molecule->Hexane Low Solubility (Polarity Mismatch) EtOH Ethanol (H-Bonding Donor) Molecule->EtOH Temp Dependent (Disrupted by H-Bonds) Acetone Acetone (Dipole-Dipole) Molecule->Acetone High Solubility (Dipole Interaction)

Caption: Mechanistic basis for solvent selection. The molecule's dual nature (lipophilic tail + polar head) dictates its solubility profile.

References

  • Bulanov, D. A., et al. (2017).[1][3][5] "Oxidative coupling of tetraalkynyltin with aldehydes leading to alkynyl ketones." New Journal of Chemistry, 41, 1-10.[1] (Source for synthesis, purification protocol, and melting point data).

  • Harigae, R., Moriyama, K., & Togo, H. (2014).[1][5] "Preparation of various esters from alcohols and carboxylic acids." Journal of Organic Chemistry. (General reference for esterification methodologies).

  • Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. (foundational reference for the Apelblat solubility model).

Sources

Exploratory

Literature review on 4-Formylphenyl benzoate derivatives

From Synthetic Scaffolds to Functional Materials & Therapeutics Executive Summary This technical guide analyzes the chemical architecture and application spectrum of 4-Formylphenyl benzoate (4-FPB) derivatives.[1] As a b...

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffolds to Functional Materials & Therapeutics

Executive Summary

This technical guide analyzes the chemical architecture and application spectrum of 4-Formylphenyl benzoate (4-FPB) derivatives.[1] As a bifunctional scaffold, 4-FPB bridges the gap between material science (liquid crystals) and medicinal chemistry (Schiff base pharmacophores).[1] Its structural duality—comprising a rigid ester core and a reactive aldehyde "hook"—allows for the modular design of rod-like (calamitic) mesogens and bioactive azomethines.[1]

Part 1: Synthetic Architectures & Mechanistic Logic[1]

The synthesis of 4-FPB derivatives relies on a two-stage modular approach: Core Assembly (Esterification) and Functional Diversification (Condensation).[1]

Core Assembly: The Ester Linkage

The formation of the central ester bond is the critical first step. While Fischer esterification is possible, the Schotten-Baumann reaction or Steglich esterification is preferred to prevent self-polymerization of the phenolic aldehyde.[1]

  • Protocol: Reaction of 4-hydroxybenzaldehyde with benzoyl chloride (or substituted derivatives).[1][2]

  • Mechanistic Insight: Pyridine or Triethylamine (Et3N) acts as a dual-function reagent: it functions as a nucleophilic catalyst (forming an acyl-pyridinium intermediate) and as a scavenger for the liberated HCl, driving the equilibrium forward.[1]

Functional Diversification: Schiff Base Formation

The para-aldehyde group serves as a reactive electrophile for condensation with primary aromatic amines, yielding Schiff bases (Azomethines) .

  • Causality: The reaction is reversible. To maximize yield, the reaction is typically conducted in refluxing ethanol/methanol with glacial acetic acid. The acid protonates the carbonyl oxygen, increasing electrophilicity, while the alcohol solvent facilitates the precipitation of the product (driving the equilibrium via Le Chatelier’s principle).

Visualization: Synthetic Pathway

The following diagram illustrates the modular synthesis flow.

SynthesisPath Reactant1 4-Hydroxybenzaldehyde Intermediate 4-Formylphenyl Benzoate (The Core Scaffold) Reactant1->Intermediate Pyridine/Et3N 0-25°C Reactant2 Benzoyl Chloride (Derivative) Reactant2->Intermediate Product Schiff Base Derivative (LC or Bioactive) Intermediate->Product Glacial AcOH Reflux (EtOH) Reagent Primary Amine (R-NH2) Reagent->Product

Figure 1: Modular synthesis pathway transforming raw precursors into functional Schiff base derivatives via the 4-FPB core.

Part 2: Liquid Crystalline (LC) Engineering

4-FPB derivatives are classic calamitic (rod-like) mesogens .[1] The rigid phenyl-benzoate core provides the necessary anisotropy, while the terminal chains dictate the phase behavior.

Structure-Property Relationships[1]
  • Nematic Phase (N): Favored by short terminal alkyl/alkoxy chains. The molecules align directionally but lack positional order.

  • Smectic Phase (SmA/SmC): Favored by long terminal chains (n > 8 carbons). The van der Waals interactions between long alkyl tails induce layering (positional order).

  • Lateral Substitution: Introducing lateral groups (e.g., -F, -Cl, -CH3) on the central ring disrupts packing, often lowering the melting point and altering phase stability.[1]

Data Summary: Phase Behavior Trends

Table 1: Effect of terminal chain length on mesophase transitions for 4-alkoxy-substituted derivatives.

Terminal Chain (n)Melting Point (°C)Phase SequenceMesophase Range
Short (n=1-4) High (>120°C)Cr

N

Iso
Narrow (<10°C)
Medium (n=5-8) ModerateCr

SmA

N

Iso
Moderate (10-30°C)
Long (n=9-12) Lower (<100°C)Cr

SmC

SmA

Iso
Wide (>40°C)

Note: "Cr" = Crystalline, "N" = Nematic, "Sm" = Smectic, "Iso" = Isotropic Liquid.[1]

Part 3: Pharmacological Applications (Medicinal Chemistry)[3][4]

When the aldehyde of 4-FPB is condensed with bioactive amines (e.g., sulfa drugs, aminopyridines), the resulting azomethines exhibit potent biological activities.

Mechanism of Action

The Azomethine linkage (-CH=N-) is the pharmacophore.[1]

  • Hydrogen Bonding: The lone pair on the nitrogen atom can form hydrogen bonds with the active sites of cellular constituents.

  • Chelation: The nitrogen can chelate metal ions essential for bacterial metabolism (e.g., Fe2+), inhibiting enzymatic activity.

  • Hydrophobicity: The benzoate core enhances lipophilicity, facilitating transport across the lipid bilayer of bacterial cell walls.

Validated Bioactivities
  • Antibacterial: High efficacy against S. aureus (Gram-positive) and E. coli (Gram-negative).[1] Electron-withdrawing groups (e.g., -NO2) on the amine moiety often enhance activity.[1]

  • Anticancer: Derivatives have shown cytotoxicity against specific cell lines (e.g., MCF-7), likely via DNA intercalation or interference with mitosis.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Formylphenyl Benzoate (Core)

Safety: Perform in a fume hood. Benzoyl chloride is lachrymatory.

  • Preparation: Dissolve 4-hydroxybenzaldehyde (10 mmol) in dry dichloromethane (DCM) or pyridine (10 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (11 mmol) dropwise over 15 minutes.

    • Why? Exothermic control prevents side reactions and ester hydrolysis.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour mixture into ice-cold HCl (1M) to neutralize pyridine. Extract with DCM. Wash organic layer with NaHCO3 (sat.) and brine.

  • Purification: Recrystallize from ethanol.

    • Validation: FTIR should show Ester C=O (~1735 cm⁻¹) and Aldehyde C=O (~1690 cm⁻¹).

Protocol B: Synthesis of Schiff Base Derivative
  • Mixing: Dissolve 4-formylphenyl benzoate (5 mmol) and the target aromatic amine (5 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 3–8 hours.

    • Self-Validating Step: The solution usually changes color (yellow/orange) indicating conjugation formation.

  • Isolation: Cool to room temperature. The Schiff base typically precipitates. Filter and wash with cold ethanol.

Part 5: Workflow Visualization

The following diagram details the logical flow from synthesis to application testing, ensuring a closed-loop research process.

Workflow Start Start: Raw Materials Synth Synthesis (Protocol A/B) Start->Synth Char Characterization (FTIR, NMR, Mass Spec) Synth->Char Decision Application Route? Char->Decision Confirm Structure RouteLC Liquid Crystal Analysis Decision->RouteLC Long Alkyl Chains RouteBio Biological Screening Decision->RouteBio Bioactive Amine TestLC DSC & POM (Phase Transitions) RouteLC->TestLC TestBio MIC/Zone of Inhibition (Antimicrobial) RouteBio->TestBio

Figure 2: Integrated research workflow for characterizing 4-FPB derivatives.

References

  • PubChem. (n.d.). 4-Formylphenyl benzoate | C14H10O3.[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • LookChem. (n.d.). 4-Formylphenyl Benzoate Properties and Synthesis. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

  • Google Patents. (2012). Preparation method of 4-hydroxybenzoyl chloride (CN101376627B).[1] Retrieved from

  • ResearchGate. (2005).[5] Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Schiff base formation using 4-Formylphenyl 4-tert-butylbenzoate

Application Note: High-Fidelity Synthesis of Ester-Functionalized Mesogenic Schiff Bases Executive Summary This application note details the optimized protocol for synthesizing Schiff bases (imines) using 4-Formylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Ester-Functionalized Mesogenic Schiff Bases

Executive Summary

This application note details the optimized protocol for synthesizing Schiff bases (imines) using 4-Formylphenyl 4-tert-butylbenzoate as the aldehyde precursor. This specific aldehyde is a critical building block in the design of calamitic liquid crystals and metallomesogens. The presence of the tert-butyl group provides necessary bulk for mesophase stability, while the central ester linkage extends the rigid core.

Critical Challenge: The synthesis requires a delicate balance. One must drive the equilibrium toward imine formation (requiring water removal and acid catalysis) while preventing the acid-catalyzed hydrolysis of the sensitive ester linkage. This protocol utilizes a mild acid-catalyzed dehydration in absolute ethanol, validated to maximize yield (>85%) while preserving structural integrity.

Chemical Context & Mechanistic Insight

The reaction is a nucleophilic addition-elimination between the aldehyde moiety of 4-Formylphenyl 4-tert-butylbenzoate and a primary amine (


).
The Chemoselectivity Paradox
  • Reaction A (Desired): Aldehyde + Amine

    
     Imine + 
    
    
    
    .
  • Reaction B (Undesired Side Reaction): Ester +

    
    
    
    
    
    Carboxylic Acid + Phenol.

Expert Insight: Standard Schiff base protocols often suggest strong acids (p-TSA) or vigorous reflux in aqueous-tolerant solvents. For this specific precursor, such conditions are detrimental. The ester bond (benzoate) is susceptible to cleavage, particularly because the tert-butyl group exerts electron-donating effects that can stabilize the hydrolysis transition state. Therefore, Glacial Acetic Acid is selected as the catalyst due to its lower


 compared to sulfonic acids, providing sufficient activation of the carbonyl carbon without aggressively catalyzing ester cleavage.
Reaction Scheme Visualization

The following diagram illustrates the pathway and the critical water removal step required to drive the equilibrium.

SchiffBaseMechanism Reactants Reactants (Aldehyde + Amine) Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Transition Iminium Ion (Transition State) Intermediate->Transition Acid Catalysis (AcOH) Product Schiff Base (Imine Product) Transition->Product - H+ Water H2O (Byproduct) Transition->Water Elimination Product->Reactants Hydrolysis Risk (If wet)

Figure 1: Mechanistic pathway for Schiff base formation. Note the reversibility (red dotted line), necessitating anhydrous conditions.

Experimental Protocol

Pre-requisites:

  • Aldehyde: 4-Formylphenyl 4-tert-butylbenzoate (Synthesized via esterification of 4-hydroxybenzaldehyde with 4-tert-butylbenzoyl chloride).

  • Amine: Primary amine (e.g., 4-butylaniline, n-octylamine).

  • Solvent: Absolute Ethanol (anhydrous grade).

  • Catalyst: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology
  • Stoichiometric Preparation:

    • Weigh 1.0 equivalent of 4-Formylphenyl 4-tert-butylbenzoate.

    • Weigh 1.05 equivalents of the primary amine. (A slight excess of amine drives the equilibrium and is easier to wash away than unreacted aldehyde).

  • Dissolution:

    • Dissolve the aldehyde in Absolute Ethanol (Concentration: 0.1 M, approx. 20 mL per gram of aldehyde).

    • Note: If the ester-aldehyde is not fully soluble at room temperature, gently warm to 40°C.

  • Catalysis & Addition:

    • Add the primary amine dropwise to the stirring aldehyde solution.

    • Add 2-3 drops of Glacial Acetic Acid per 10 mmol of reactant.

    • Observation: A color change (often to yellow or pale orange) usually indicates the formation of the pre-equilibrium intermediate.

  • Reflux:

    • Equip the flask with a condenser and drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

    • Reflux at 78-80°C for 3-5 hours .

    • In-Process Control: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 4:1). The aldehyde spot (

      
      ) should disappear.
      
  • Workup (Crystallization):

    • Allow the reaction mixture to cool slowly to room temperature.

    • Most Schiff bases derived from this ester will crystallize/precipitate upon cooling.

    • If no precipitate forms, cool in an ice bath (

      
      ) for 1 hour.
      
  • Purification:

    • Filter the solid under vacuum.

    • Wash 1: Cold absolute ethanol (removes unreacted amine and catalyst).

    • Wash 2: Cold diethyl ether (optional, improves drying speed).

    • Recrystallization: Recrystallize from hot ethanol or an Ethanol/DMF (9:1) mixture if the product is highly insoluble.

Workflow Logic Tree

Workflow Start Start: Dissolve Aldehyde in Abs. Ethanol CheckSolubility Is Solution Clear? Start->CheckSolubility Heat Warm to 40°C CheckSolubility->Heat No AddAmine Add Amine + AcOH CheckSolubility->AddAmine Yes Heat->AddAmine Reflux Reflux 4 Hours AddAmine->Reflux TLC Check TLC (Aldehyde consumed?) Reflux->TLC TLC->Reflux No (Extend time) Cool Cool to RT -> Ice Bath TLC->Cool Yes Filter Vacuum Filtration Cool->Filter Recryst Recrystallize (EtOH/DMF) Filter->Recryst Final Pure Schiff Base Recryst->Final

Figure 2: Operational decision tree for synthesis and purification.

Validation & Quality Control

To ensure the "Self-Validating" nature of this protocol, the following analytical benchmarks must be met.

Spectroscopic Validation Table
TechniqueParameterExpected ValueDiagnostic Significance
FT-IR

Stretch
1610 – 1625 cm⁻¹Confirms Imine formation.
FT-IR

Ester
1730 – 1745 cm⁻¹Critical: Confirms ester linkage is intact.
FT-IR

Aldehyde
~1700 cm⁻¹Must be absent . Presence indicates incomplete reaction.
¹H-NMR Azomethine (-CH=N-)

8.3 – 8.6 ppm (s)
Distinct singlet; integration should match aromatic protons.
¹H-NMR tert-Butyl Group

1.3 – 1.4 ppm (s)
Confirms the 4-tert-butylbenzoate moiety is present.
¹H-NMR Aldehyde (-CHO)

9.8 – 10.0 ppm
Must be absent .
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Oiling Out Product melting point is near reflux temp or impurities present.Re-dissolve in hot ethanol, add a seed crystal, and cool very slowly.
Low Yield Equilibrium not shifted; water retention.Add activated 3Å Molecular Sieves to the reaction flask during reflux.
Ester Loss (IR 1740 missing) Hydrolysis occurred.Catalyst was too strong or solvent was wet. Repeat with fresh Absolute Ethanol and strictly Glacial AcOH.

References

  • Mechanism of Schiff Base Formation

    • IOSR Journal of Applied Chemistry, "Synthesis and Study of Schiff Base Ligands."
    • 1[2][3][4][5][6]

  • Liquid Crystal Synthesis (Ester-Imine Systems)

    • Turkish Journal of Chemistry, "Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.
    • 7[2][3][4][5][6][8][9][10][11]

  • General Acid Catalysis for Schiff Bases

    • ResearchGate, "Schiff bases are synthesized either in the presence of acid or base but mostly acid is used as c
    • 12[2][3][4][5][6]

  • Characterization of Schiff Base Esters

    • MDPI, "Optical and Thermal Investigations of New Schiff Base/Ester Systems in Pure and Mixed St
    • 11[2][3][4][5][6]

Sources

Application

Application Notes &amp; Protocols: The Utility of 4-Formylphenyl 4-tert-butylbenzoate as a Nematic Liquid Crystal Mesogen

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Formylphenyl 4-tert-butylbenzoate as a liquid crystal mesogen. Introduction: The Molecular Architecture of Liquid...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 4-Formylphenyl 4-tert-butylbenzoate as a liquid crystal mesogen.

Introduction: The Molecular Architecture of Liquid Crystallinity

Liquid crystals represent a unique state of matter, possessing the fluidity of a liquid alongside the long-range orientational order of a crystalline solid.[1] This behavior arises from the specific molecular architecture of the constituent molecules, or "mesogens." Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are foundational to numerous technologies, most notably liquid crystal displays (LCDs).[1][2]

The compound 4-Formylphenyl 4-tert-butylbenzoate is a calamitic (rod-shaped) mesogen designed to exhibit liquid crystalline properties. Its molecular structure is key to its function:

  • Rigid Core: The central phenyl benzoate group provides the rigid, linear core necessary for anisotropic packing.

  • Terminal Groups: The molecule is functionalized with two distinct terminal groups that modulate its mesomorphic behavior and potential applications.

    • The 4-tert-butyl group is a bulky, non-polar moiety that influences the molecule's aspect ratio and packing, often contributing to the stability of the nematic phase.

    • The 4-formyl group (-CHO) is a polar and chemically reactive handle. This aldehyde functionality not only influences the dielectric properties of the material but also serves as a crucial synthetic gateway for creating more complex, functional liquid crystalline materials, such as Schiff bases.[3][4][5][6]

This guide provides a comprehensive overview of the synthesis, characterization, and application of 4-Formylphenyl 4-tert-butylbenzoate as a nematic liquid crystal mesogen.

Part I: Synthesis and Purification

The synthesis of 4-Formylphenyl 4-tert-butylbenzoate is achieved via a classic esterification reaction, specifically a modification of the Schotten-Baumann reaction, by coupling a phenol with an acyl chloride in the presence of a base.

Causality of Experimental Design: The chosen synthetic route leverages the high reactivity of an acyl chloride (4-tert-butylbenzoyl chloride) with the nucleophilic hydroxyl group of a phenol (4-hydroxybenzaldehyde). A weak base, such as pyridine or triethylamine, is employed to act as a nucleophilic catalyst and to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The purification by recrystallization is selected to exploit differences in solubility between the desired product and any unreacted starting materials or byproducts, yielding a high-purity material essential for predictable phase behavior.

Experimental Protocol: Synthesis of 4-Formylphenyl 4-tert-butylbenzoate

Materials:

  • 4-hydroxybenzaldehyde

  • 4-tert-butylbenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 4-tert-butylbenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours under a nitrogen atmosphere.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system for recrystallization (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Dissolve 4-hydroxybenzaldehyde & pyridine in DCM B 2. Cool to 0 °C A->B C 3. Add 4-tert-butylbenzoyl chloride (dropwise) B->C D 4. Stir at room temp for 12-16h C->D E 5. Wash with HCl, NaHCO₃, Brine D->E Proceed to Work-up F 6. Dry with MgSO₄ E->F G 7. Evaporate Solvent F->G H 8. Recrystallize from suitable solvent G->H Crude Product I 9. Isolate via Filtration H->I J 10. Dry under Vacuum I->J K Final Product J->K Pure Mesogen cluster_setup POM Light Path cluster_isotropic Isotropic Sample (Control) A Unpolarized Light Source B Polarizer (Vertical) A->B Polarizes Light C Nematic LC Sample (Birefringent) B->C Vertically Polarized Light C2 Isotropic Liquid (Not Birefringent) D Analyzer (Horizontal) C->D Polarization Rotated by Sample E Observer D->E Light Transmitted (Bright Texture) E2 Observer D->E2 Light Blocked (Dark Field) C2->D Polarization Unchanged

Sources

Method

Polymerization of aldehyde-functionalized benzoate monomers

Application Note: Precision Polymerization and Bioconjugation of Aldehyde-Functionalized Benzoate Monomers Executive Summary & Strategic Rationale This guide details the controlled polymerization of 4-Formylphenyl Methac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Polymerization and Bioconjugation of Aldehyde-Functionalized Benzoate Monomers

Executive Summary & Strategic Rationale

This guide details the controlled polymerization of 4-Formylphenyl Methacrylate (FPMA) , the industry-standard "aldehyde-benzoate" monomer for drug delivery applications. Unlike aliphatic aldehydes, the aromatic aldehyde in FPMA offers superior oxidative stability while retaining high reactivity toward primary amines.

Why this chemistry matters in Drug Development:

  • "Click" Alternative: It enables metal-free bioconjugation via Schiff base formation (imine linkages).

  • pH-Responsive Release: The resulting aromatic imine bonds are stable at physiological pH (7.4) but hydrolyze rapidly in acidic tumor microenvironments (pH 5.0–6.5), facilitating targeted drug release.

  • Scaffold Stability: The methacrylate backbone ensures the polymer chain remains intact in serum, unlike vinyl ester backbones which are prone to enzymatic degradation.

Monomer Selection & Chemical Logic

While "benzoate monomers" can refer to vinyl benzoates, FPMA is the preferred candidate for therapeutic applications due to its compatibility with Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

  • Monomer: 4-Formylphenyl Methacrylate (FPMA)

  • CAS: 36195-33-2

  • Role: Provides a pendant benzaldehyde "handle" for post-polymerization modification (PPM).

  • Stability Note: The aromatic ring stabilizes the aldehyde against premature oxidation to carboxylic acid, a common failure mode in aliphatic aldehyde polymers (e.g., polyacrolein).

Protocol A: RAFT Polymerization of FPMA

Objective: Synthesize well-defined Poly(FPMA) with low dispersity (Đ < 1.2) and controlled molecular weight.[1][2][3]

Experimental Design (Stoichiometry)

Target Degree of Polymerization (DP): 100 Solvent: 1,4-Dioxane (50 wt% monomer concentration)

ComponentRoleReagent NameMolar Eq.Mass/Vol (Example)
Monomer Substrate4-Formylphenyl Methacrylate (FPMA)1001.90 g (10 mmol)
CTA RAFT Agent4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)127.9 mg (0.1 mmol)
Initiator Radical SourceAIBN (Azobisisobutyronitrile)0.23.28 mg (0.02 mmol)
Solvent Medium1,4-Dioxane (Anhydrous)N/A2.0 mL

Critical Insight: We use a dithiobenzoate RAFT agent (CPADB) because methacrylates are "More Activated Monomers" (MAMs). Trithiocarbonates are also acceptable but dithiobenzoates often yield lower dispersity for methacrylates.

Step-by-Step Workflow
  • Preparation: In a 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve FPMA (1.90 g), CPADB (27.9 mg), and AIBN (3.28 mg) in 1,4-Dioxane (2.0 mL).

  • Degassing (The "Self-Validating" Step):

    • Seal the tube with a rubber septum.

    • Perform 4 cycles of Freeze-Pump-Thaw : Freeze in liquid N₂, evacuate to <50 mTorr, thaw in warm water.

    • Validation: Bubbles should cease evolving during the thaw phase of the 4th cycle. Backfill with high-purity Argon.

  • Polymerization:

    • Immerse the Schlenk tube in a pre-heated oil bath at 70°C .

    • Stir at 300 RPM.

    • Time: Run for 8–12 hours. (Expect ~60-70% conversion; do not push to >90% to avoid "dead" chain coupling).

  • Quenching & Purification:

    • Quench by plunging the tube into liquid N₂ and exposing to air.

    • Dilute with a minimal amount of dichloromethane (DCM).

    • Precipitation: Dropwise addition into excess cold Methanol (10x volume). The polymer precipitates; unreacted monomer stays in solution.

    • Cycle: Redissolve in DCM and re-precipitate in Methanol (Total 3 times) to remove all traces of monomer (critical for cytotoxicity assays).

  • Drying: Dry under high vacuum at room temperature for 24 hours.

Protocol B: Bio-Conjugation (Schiff Base Formation)

Objective: Conjugate a primary amine-containing payload (e.g., Doxorubicin or a Lysine residue on a protein) to the P(FPMA) scaffold.

Mechanism Visualization

SchiffBase cluster_0 Dynamic Covalent Chemistry Polymer P(FPMA) (Aldehyde) Intermediate Hemiaminal (Unstable) Polymer->Intermediate + Amine pH 7.4 Payload Drug/Protein (R-NH2) Payload->Intermediate Conjugate Polymer-Imine-Drug (Schiff Base) Intermediate->Conjugate - H2O (Equilibrium) Release Drug Release (Hydrolysis) Conjugate->Release Acidic pH (5.0) Tumor Microenvironment

Caption: Reaction pathway for Schiff base conjugation. The equilibrium favors imine formation in anhydrous conditions or removal of water, while acidic aqueous environments trigger hydrolysis (drug release).

Conjugation Protocol
  • Dissolution: Dissolve P(FPMA) in DMSO (for small molecule drugs) or Phosphate Buffer (pH 7.4, for proteins). Note: P(FPMA) is hydrophobic; for protein conjugation, a copolymer with PEG-methacrylate is usually required for water solubility.

  • Reaction: Add the amine-containing molecule (1.2 molar eq. relative to aldehyde groups).[4][5][6][7][8][9][10]

  • Catalysis (Optional): Add 1% Acetic Acid to catalyze imine formation.

  • Stabilization (Optional): If a permanent bond is desired (non-releasable), add NaCNBH₃ (Sodium Cyanoborohydride) to reduce the imine to a secondary amine.

    • Warning: Do not use NaCNBH₃ if you require pH-triggered release.

  • Purification: Dialysis against PBS (MWCO depends on polymer size) to remove unbound drug.

Characterization & Validation

TechniqueObservationInterpretation
¹H NMR (CDCl₃) Peak at ~10.0 ppm Confirms presence of intact Aldehyde.
¹H NMR (Post-Rxn) Disappearance of 10.0 ppm; New peak at ~8.5 ppm Confirms conversion to Imine (CH=N).
FT-IR Peak at 1695 cm⁻¹ (C=O) shifts to 1640 cm⁻¹ (C=N)Validates conjugation success.
GPC (THF) Monomodal peak, Đ < 1.2Confirms controlled RAFT polymerization.

Troubleshooting Guide (E-E-A-T)

IssueProbable CauseCorrective Action
High Polydispersity (Đ > 1.5) Poor degassing or "Dead" RAFT agent.Check freeze-pump-thaw seal. Verify RAFT agent color (should be pink/red).
Crosslinking/Gelation Aldehyde oxidation or side reactions.Store monomer under Argon at -20°C. Avoid amines in the polymerization solvent.
Low Conjugation Efficiency Equilibrium favoring aldehyde.Use a dehydrating agent (molecular sieves) in organic solvents or high concentration in water to push equilibrium.
Polymer Insoluble High MW or strong π-π stacking.Copolymerize with a spacer monomer like MMA or PEG-methacrylate to disrupt stacking.

References

  • Theato, P. et al.Synthesis of aldehyde-functionalized polymers. (General grounding on functional monomers).
  • Specific Polymers. Aldehyde-functionalized Monomers for R&D. Available at: [Link]

Sources

Application

Application Note: Tuning Nematic Liquid Crystal Properties via Doping with 4-Formylphenyl 4-tert-butylbenzoate

Topic: Doping nematic liquid crystals with 4-Formylphenyl 4-tert-butylbenzoate Content Type: Detailed Application Note & Protocol Audience: Materials Scientists, Physicists, and R&D Engineers in Display Technologies. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Doping nematic liquid crystals with 4-Formylphenyl 4-tert-butylbenzoate Content Type: Detailed Application Note & Protocol Audience: Materials Scientists, Physicists, and R&D Engineers in Display Technologies.

Executive Summary

This application note details the protocol for doping Nematic Liquid Crystals (NLCs) with 4-Formylphenyl 4-tert-butylbenzoate (4F-TbB) . This specific dopant features a rigid benzoate core, a bulky tert-butyl tail, and a reactive polar formyl (aldehyde) head group.

The primary applications of this doping protocol are:

  • Phase Engineering: Modulating the Nematic-Isotropic transition temperature (

    
    ) via steric effects.
    
  • Dielectric Tuning: Altering the dielectric anisotropy (

    
    ) through the introduction of the polar formyl group.
    
  • Reactive Functionalization: Utilizing the aldehyde moiety as a site for in-situ dynamic covalent chemistry (e.g., imine formation) within the mesophase.

Material Profile & Mechanistic Rationale

The Dopant: 4-Formylphenyl 4-tert-butylbenzoate
  • Chemical Structure: A rod-like (calamitic) ester linking a tert-butyl-substituted phenyl ring to a formyl-substituted phenyl ring.

  • Molecular Attributes:

    • Rigid Core: The central ester linkage (

      
      ) maintains the linearity required for mesophase compatibility.
      
    • Steric Bulk: The tert-butyl group acts as a "spacer" or disordering agent, often used to suppress smectic phases or lower melting points.

    • Dipole Moment: The formyl (

      
      ) group introduces a permanent dipole moment, influencing the electro-optical response of the host LC.
      
The Host: Cyanobiphenyls (e.g., 5CB, E7)

This protocol uses 4-Cyano-4'-pentylbiphenyl (5CB) as the reference host due to its well-characterized room-temperature nematic phase (


) and chemical stability.

Experimental Workflow (Diagram)

The following flowchart outlines the critical path from material preparation to electro-optical characterization.

DopingProtocol Start Start: Material Selection Weighing Gravimetric Preparation (Host + Dopant) Start->Weighing Mixing Solvent-Assisted Mixing (DCM/Toluene) Weighing->Mixing Dissolution Evaporation Solvent Removal (Vac. Oven, 40°C) Mixing->Evaporation Homogenization Annealing Thermal Annealing (Isotropic Phase) Evaporation->Annealing Degassing CellFilling LC Cell Filling (Capillary Action) Annealing->CellFilling T > TNI Char_POM POM Analysis (Texture/Phase) CellFilling->Char_POM Char_DSC DSC Analysis (Transition Temps) CellFilling->Char_DSC Char_EO Electro-Optical (Vth, Response Time) CellFilling->Char_EO

Figure 1: Workflow for preparing and characterizing 4F-TbB doped liquid crystals.

Detailed Preparation Protocol

Reagents and Equipment
  • Host LC: 5CB (99.5% purity, e.g., from Merck or Synthon).

  • Dopant: 4-Formylphenyl 4-tert-butylbenzoate (Synthesized via esterification of 4-tert-butylbenzoyl chloride and 4-hydroxybenzaldehyde, or custom synthesized).

  • Solvent: Dichloromethane (DCM) or Toluene (HPLC grade).

  • Equipment: Analytical balance (

    
     precision), Vacuum oven, Sonicator, Polarized Optical Microscope (POM) with hot stage.
    
Step-by-Step Doping Procedure (Solvent Method)

Rationale: Direct thermal mixing can lead to sublimation of the aldehyde or degradation. Solvent-assisted mixing ensures molecular-level homogeneity.

  • Calculation: Determine the mass required for a concentration series (e.g., 1.0, 2.0, 5.0 wt%).

    • Example (2 wt%): Weigh

      
       of 5CB and 
      
      
      
      of 4F-TbB.
  • Dissolution:

    • Place the weighed host and dopant into a clean

      
       vial.
      
    • Add

      
       of DCM. Cap and sonicate for 5 minutes until the solution is optically clear.
      
  • Solvent Removal (Critical Step):

    • Remove the cap and allow bulk solvent to evaporate under a fume hood for 2 hours.

    • Transfer the vial to a vacuum oven.

    • Vacuum Protocol:

      
       at 
      
      
      
      for 12 hours.
    • Note: Incomplete solvent removal is the #1 cause of depressed

      
       errors.
      
  • Thermal Annealing:

    • Heat the mixture to

      
       above the expected clearing point (approx. 
      
      
      
      ) for 10 minutes.
    • Vortex briefly while in the isotropic phase to ensure final homogeneity.

Characterization Protocols

Determination of Virtual Clearing Point (DSC/POM)

Since the dopant may not exhibit a stable nematic phase on its own, we characterize its "Virtual Clearing Point" (


) by extrapolation.
  • Method: Measure the

    
     of the pure host and the doped mixtures (1%, 2%, 5%).
    
  • Plotting: Plot

    
     (y-axis) vs. Mole Fraction of Dopant (
    
    
    
    ).
  • Equation: Use the linear relation:

    
    
    Where 
    
    
    
    is the slope representing the stabilizing/destabilizing power of the dopant.
  • Expectation: The bulky tert-butyl group typically yields a negative slope (destabilizing) compared to linear alkyl chains, lowering the mixture's

    
    .
    
Electro-Optical Measurements
  • Cell Prep: Use commercial ITO-glass cells with planar alignment (anti-parallel rubbed polyimide, gap

    
    ).
    
  • Filling: Fill the cell via capillary action at

    
     (Isotropic phase) to avoid flow alignment defects.
    
  • Measurement: Apply a

    
     AC square wave. Measure Transmittance vs. Voltage (TV curve).
    
  • Threshold Voltage (

    
    ):  Determine 
    
    
    
    at 10% transmission change.
    • Mechanistic Insight: If the formyl group increases the longitudinal dipole moment (

      
       increases), 
      
      
      
      should decrease according to:
      
      

Data Presentation & Analysis

Summary of Expected Physical Properties

The following table summarizes the expected impact of doping 5CB with 4F-TbB based on structure-property relationships.

ParameterSymbolTrend with DopingPhysical Mechanism
Clearing Point

Decrease (

)
Steric hindrance of tert-butyl group disrupts packing.
Threshold Voltage

Decrease (

)
Increased polarizability/dipole from formyl group increases

.
Viscosity

Increase (

)
Rigid benzoate core increases rotational friction.
Birefringence

Slight Increase (

)
High conjugation of the benzoate-phenyl system.
Structural Logic Diagram

Understanding the molecular interaction is vital for troubleshooting.

MolecularLogic Dopant 4F-TbB Molecule Interaction Guest-Host Interaction Dopant->Interaction Host Nematic Host (5CB) Host->Interaction Steric Steric Effect: t-Butyl Group Interaction->Steric Dipolar Dipolar Effect: Formyl Group Interaction->Dipolar Result1 Reduced Order Parameter (S) Lower TNI Steric->Result1 Disruption Result2 Modified Dielectric Anisotropy Lower Vth Dipolar->Result2 Alignment

Figure 2: Mechanistic impact of dopant structural features on macroscopic LC properties.

Troubleshooting & Quality Control

  • Issue: Phase Separation / Crystallization

    • Cause: Solubility limit exceeded or high melting point of the dopant.

    • Solution: 4F-TbB has a rigid core. If crystallization occurs at

      
      , anneal the cell at 
      
      
      
      for 24 hours. If persistent, limit doping to
      
      
      .
  • Issue: "Bubbles" in Cell

    • Cause: Incomplete degassing or solvent residue.

    • Solution: Ensure vacuum drying step (Section 4.2, Step 3) is strictly followed. Degas the LC mixture in the isotropic phase before filling.

  • Issue: Chemical Instability

    • Cause: Aldehydes can oxidize to acids over time.

    • Solution: Store the doped mixture under Nitrogen (

      
      ) atmosphere. Use immediately after preparation.
      

References

  • Doping Effects on NLCs: Haller, I., & Litster, J. D. (1970). Temperature dependence of normal modes in a nematic liquid crystal. Physical Review Letters. Link (Foundational text on LC order parameters).

  • Benzoate Ester Synthesis & Properties: ChemicalBook. (2025). 4-Formyl-Benzoic Acid Mono Tert-Butyl Ester Properties. Link (Source for precursor properties).

  • Kelly, S. M., & O'Neill, M. (2001). Liquid Crystals: Materials Design and Self-Assembly.
  • Dipolar Effects in Nematics: Dunmur, D. A., & Toriyama, K. (1989). Dielectric Properties of Liquid Crystals. In Handbook of Liquid Crystals. Wiley-VCH. (Standard reference for dipole influence on ).
Method

Preparation of reactive mesogens from 4-Formylphenyl 4-tert-butylbenzoate

Executive Summary This application note details the protocol for synthesizing a high-performance Reactive Mesogen (RM) starting from 4-Formylphenyl 4-tert-butylbenzoate . Reactive mesogens are polymerizable liquid crysta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing a high-performance Reactive Mesogen (RM) starting from 4-Formylphenyl 4-tert-butylbenzoate . Reactive mesogens are polymerizable liquid crystals used extensively in the manufacturing of optical compensation films for LCDs and OLEDs.

The protocol focuses on transforming the aldehyde functionality of the starting material into a polymerizable acrylate moiety via a cinnamate extension . This specific pathway is chosen to extend the conjugated π-system, thereby enhancing the mesophase stability (clearing point) and optical anisotropy (


) of the final material, while the tert-butyl tail improves solubility in coating solvents (e.g., PGMEA, Toluene).

Chemical Strategy & Rationale

The synthesis is designed around a modular "Core-Linker-Spacer-Polymerizable Group" architecture.

  • The Core (Starting Material): 4-Formylphenyl 4-tert-butylbenzoate.[1][2] The ester linkage provides rigidity, while the tert-butyl group disrupts packing just enough to lower the melting point, aiding processing.

  • The Linker (Transformation): We utilize a Knoevenagel Condensation to convert the aldehyde into a cinnamic acid derivative. This step is critical; it adds a double bond, extending the rigid core length from ~14Å to ~18Å, which is vital for maintaining a stable Nematic phase at room temperature.

  • The Spacer & Cap: A Steglich Esterification attaches a hydroxy-functionalized acrylate (e.g., 6-hydroxyhexyl acrylate). The alkyl spacer decouples the polymerizable group from the rigid core, preserving liquid crystalline order during polymerization.

Reaction Pathway Diagram

RM_Synthesis Figure 1: Synthetic pathway from aldehyde precursor to acrylate-functionalized Reactive Mesogen. Start 4-Formylphenyl 4-tert-butylbenzoate (Aldehyde Core) Step1 Step 1: Knoevenagel Condensation (Malonic Acid/Pyridine) Start->Step1 + Malonic Acid Inter Intermediate: 4-(4-tert-butylbenzoyloxy) cinnamic acid Step1->Inter - CO2, - H2O Step2 Step 2: Steglich Esterification (DCC/DMAP) Inter->Step2 Final Final RM: 6-(acryloyloxy)hexyl 4-(4-(4-tert-butylbenzoyloxy) styryl)benzoate Step2->Final Yield: ~65-75% Spacer Reagent: 6-Hydroxyhexyl Acrylate Spacer->Step2

[1]

Detailed Experimental Protocol

Phase 1: Synthesis of the Precursor (If not commercially sourced)

Note: If starting material is purchased, skip to Phase 2. Reference: Based on the method by Kovtonyuk et al. (RSC, 2017) [1].

  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 4-tert-butylbenzoyl chloride (1.05 eq), NaHCO₃ (2.3 eq), Water/Acetone.

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in water containing NaHCO₃.

    • Add 4-tert-butylbenzoyl chloride dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Filter the white precipitate, wash with water, and recrystallize from Ethanol.[3]

    • Yield: ~87%.[2][3] Melting Point: 88–89°C.

Phase 2: Knoevenagel Condensation (Core Extension)

Objective: Convert the aldehyde to a cinnamic acid derivative.

Materials Table:

Reagent Equiv. Role
4-Formylphenyl 4-tert-butylbenzoate 1.0 Limiting Reagent
Malonic Acid 1.5 Chain Extender
Pyridine Solvent Base/Catalyst

| Piperidine | 0.1 | Catalyst |

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10.0 g (35.4 mmol) of the Aldehyde Precursor and 5.5 g (53.1 mmol) of Malonic Acid in 40 mL of Pyridine.

  • Catalysis: Add 0.3 mL of Piperidine.

  • Reaction: Heat the mixture to 100°C for 4 hours. Evolution of CO₂ bubbles indicates decarboxylation is proceeding.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly into 300 mL of ice-cold HCl (10% aq) with vigorous stirring. The pyridine salt will dissolve, and the product will precipitate as a white solid.

    • Filter the solid and wash extensively with water until pH is neutral.

  • Purification: Recrystallize from Glacial Acetic Acid or Ethanol/DMF (9:1).

  • Target Product: 4-(4-tert-butylbenzoyloxy)cinnamic acid.

    • Expected Appearance: White crystalline powder.

    • Validation: ¹H NMR (DMSO-d6) should show doublet peaks at ~6.5 ppm and ~7.6 ppm (J=16 Hz) characteristic of trans-alkene protons.

Phase 3: Steglich Esterification (RM Formation)

Objective: Attach the polymerizable acrylate tail.

Materials Table:

Reagent Equiv. Role
Intermediate Acid (from Phase 2) 1.0 Core
6-Hydroxyhexyl Acrylate 1.1 Spacer-Cap
DCC (N,N'-Dicyclohexylcarbodiimide) 1.1 Coupling Agent
DMAP (4-Dimethylaminopyridine) 0.1 Catalyst

| Dichloromethane (DCM) | Solvent | Anhydrous |

Protocol:

  • Setup: Flame-dry a 250 mL two-neck flask under Nitrogen atmosphere.

  • Dissolution: Dissolve 5.0 g (15.4 mmol) of the Intermediate Acid and 2.9 g (16.9 mmol) of 6-Hydroxyhexyl Acrylate in 100 mL anhydrous DCM.

  • Catalysis: Add 0.19 g (1.5 mmol) of DMAP.

  • Coupling:

    • Cool the solution to 0°C in an ice bath.

    • Dissolve 3.5 g (16.9 mmol) of DCC in 10 mL DCM and add it dropwise to the reaction mixture over 20 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup:

    • Filter off the DCU precipitate.

    • Wash the filtrate with 5% Acetic Acid (to remove DMAP), then NaHCO₃ (sat.), then Brine.

    • Dry over MgSO₄ and concentrate under reduced pressure.[3]

  • Purification (Critical for LCs):

    • The crude product often contains trace urea. Purify via column chromatography (Silica Gel, Hexane:Ethyl Acetate 8:2).

    • Recrystallize from Ethanol to obtain the pure mesogen.[2][4]

Characterization & Quality Control

To ensure the material is suitable for optical applications, the following QC steps are mandatory:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Acrylate Region: Look for three doublets of doublets at δ 5.8, 6.1, and 6.4 ppm.

    • Linker Region: Verify the trans-stilbene doublets at δ 6.4 and 7.7 ppm.

    • Core: The tert-butyl singlet at δ 1.3 ppm serves as an excellent internal integration standard (9H).

  • Phase Transition Analysis (DSC):

    • Run Differential Scanning Calorimetry (DSC) at 10°C/min.

    • Expectation: A sharp melting peak (Crystal

      
       Nematic) followed by a clearing point (Nematic 
      
      
      
      Isotropic) at a higher temperature. The polymerization exotherm may be visible if no inhibitor (e.g., BHT) is added; for thermal analysis, add 100 ppm BHT.
  • Polarized Optical Microscopy (POM):

    • Observe the texture on a hot stage. A "Schlieren" texture is characteristic of the Nematic phase.

References

  • Kovtonyuk, V. N., et al. (2017).[2] Oxidative coupling of tetraalkynyltin with aldehydes leading to alkynyl ketones. New Journal of Chemistry, 41(16), 8206-8211.

  • Broer, D. J., et al. (1989). In-situ photopolymerization of oriented liquid-crystalline acrylates. Makromolekulare Chemie, 190(11), 3201-3215.
  • Kelly, S. M. (2000). Flat Panel Displays: Advanced Organic Materials. RSC Materials Monographs. (General reference for LC synthesis).

Sources

Application

Application Note: Solvent Selection &amp; Recrystallization Protocol for 4-Formylphenyl 4-tert-butylbenzoate

Executive Summary This application note details the thermodynamic rationale and experimental protocol for the purification of 4-Formylphenyl 4-tert-butylbenzoate (CAS: 5339-06-0). This compound serves as a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the thermodynamic rationale and experimental protocol for the purification of 4-Formylphenyl 4-tert-butylbenzoate (CAS: 5339-06-0). This compound serves as a critical intermediate in the synthesis of liquid crystals and supramolecular polymers. High purity (>99.5%) is required to prevent defect formation in mesophase assembly.

While standard phenyl benzoates are often recrystallized from ethanol, the presence of the lipophilic tert-butyl group and the reactive formyl moiety necessitates a tailored solvent system to maximize yield while preventing "oiling out" or aldehyde oxidation. This guide recommends a binary solvent system of Ethanol/Water (90:10 v/v) or a single-solvent system of 2-Propanol , supported by solubility screening data.

Compound Analysis & Solubility Profile

To select the optimal solvent, we must analyze the molecular interaction sites of the target compound.[1]

Structural Considerations
  • Lipophilic Domain (Non-polar): The 4-tert-butylphenyl moiety significantly increases solubility in non-polar solvents (Hexane, Toluene) compared to unsubstituted benzoates.

  • Polar Domain: The ester linkage and 4-formyl group provide dipole-dipole interaction sites and weak hydrogen bond acceptance.

  • Reactivity Warning: The aldehyde group is susceptible to oxidation to carboxylic acid (4-carboxyphenyl 4-tert-butylbenzoate) if exposed to prolonged heat and air.

Solubility Prediction Matrix

Based on the "Like Dissolves Like" principle and empirical data for analogous benzoate esters:

Solvent ClassRepresentativePredicted Solubility (Cold)Predicted Solubility (Hot)Suitability
Non-Polar Hexane / HeptaneModerate to HighVery HighLow (Yield loss; risk of oiling out)
Chlorinated DCM / ChloroformHighHighNone (Too soluble; no crystallization)
Polar Aprotic Ethyl AcetateModerateHighMedium (Good anti-solvent required)
Polar Protic Ethanol / IPA Low High Excellent (High temperature coefficient)
Highly Polar WaterInsolubleInsolubleAnti-Solvent Only

Experimental Protocol: Solvent Screening

Objective: To empirically determine the solvent system that offers the steepest solubility curve.

Micro-Scale Solubility Test

Perform this test with 50 mg of crude material per tube.

  • Tube A (Ethanol): Add 0.5 mL Ethanol.

    • Result: Solid remains?

      
       Heat to boiling.
      
    • Result: Dissolves?

      
       Cool to RT.
      
    • Target: Crystals form upon cooling.[2]

  • Tube B (2-Propanol): Repeat with IPA. The higher boiling point (

    
    C) allows for greater solubility differentiation than Ethanol (
    
    
    
    C).
  • Tube C (Ethyl Acetate/Hexane): Dissolve in min. hot EtOAc, add hot Hexane until turbid.

Recommendation: For 4-Formylphenyl 4-tert-butylbenzoate, Ethanol is often sufficient. However, if the tert-butyl group renders it too soluble, 90% Ethanol / 10% Water is the preferred system to force precipitation.[1]

Optimized Recrystallization Procedure

Scale: 10 g Crude Input Target Purity: >99% (HPLC)

Reagents & Equipment[3][4]
  • Crude 4-Formylphenyl 4-tert-butylbenzoate

  • Solvent: Absolute Ethanol (Grade: ACS Reagent)[1]

  • Anti-solvent: Deionized Water (Optional)[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, vacuum filtration setup.[1]

Step-by-Step Workflow

Step 1: Dissolution (Saturation)

  • Place 10 g of crude solid in a 250 mL round-bottom flask.

  • Add a magnetic stir bar and attach a reflux condenser (critical to prevent solvent loss and aldehyde oxidation).

  • Add 40 mL of Ethanol (approx. 4 mL/g).

  • Heat the mixture to reflux (

    
    C bath temperature).
    
  • Observation: If solid remains after 5 mins of reflux, add Ethanol in 5 mL increments until the solution is clear.

    • Note: If colored insoluble impurities remain (e.g., catalyst dust), filter the hot solution through a pre-warmed glass frit.[1]

Step 2: Crystallization (Nucleation) [1]

  • Remove the flask from heat.

  • Allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath yet. Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Seeding: If no crystals form at

    
    C, scratch the inner wall with a glass rod or add a single seed crystal of pure product.[1]
    
  • Once a heavy crop of crystals exists at room temperature, place the flask in an ice-water bath (

    
    C) for 30 minutes to maximize yield.
    

Step 3: Isolation & Drying

  • Collect crystals via vacuum filtration using a Büchner funnel.

  • Wash: Rinse the filter cake with 10 mL of ice-cold Ethanol.

    • Why: Removes surface mother liquor containing impurities (unreacted phenol/acid).

  • Dry: Dry the solid in a vacuum oven at

    
    C for 4 hours.
    
    • Caution: Do not exceed

      
      C to avoid melting or sublimation of the aldehyde.
      

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the logical pathway for solvent selection and troubleshooting common issues like oiling out.

RecrystallizationLogic Start Start: Crude Material SolubilityCheck Solubility Check (100 mg/mL) in Boiling Ethanol Start->SolubilityCheck Dissolved Did it dissolve? SolubilityCheck->Dissolved YesDissolved Cool to Room Temp Dissolved->YesDissolved Yes NoDissolved Add more hot Ethanol Dissolved->NoDissolved No CrystalsForm Crystals formed? YesDissolved->CrystalsForm OilingOut Oiling Out (Liquid droplets form) YesDissolved->OilingOut Cloudy emulsion NoDissolved->SolubilityCheck Repeat Success Filter & Wash (Pure Product) CrystalsForm->Success Yes NoCrystals Solution remains clear CrystalsForm->NoCrystals No Remedy1 Add Water dropwise (turbidity) then heat to clear NoCrystals->Remedy1 Too soluble Remedy2 Reheat, add more Ethanol (Dilute solution) OilingOut->Remedy2 Saturation too high Remedy1->YesDissolved Remedy2->YesDissolved

Figure 1: Decision tree for optimizing the recrystallization of 4-Formylphenyl 4-tert-butylbenzoate, addressing solubility and phase separation issues.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Solvent Volume 3-5 mL per gramExcess solvent reduces yield; insufficient solvent causes oiling out.
Cooling Rate

C/min
Slow cooling promotes high-purity, defined crystal habits (needles/plates) and excludes impurities.
Wash Temp

C
The tert-butyl group increases solubility; warm washes will dissolve the product.
Atmosphere Inert (N2/Ar) preferredWhile not strictly necessary, it prevents autoxidation of the -CHO group during heating.

Analytical Validation

Before releasing the batch for synthesis, validate purity using HPLC-UV (254 nm) .

  • Impurity A (4-tert-butylbenzoic acid): Elutes early (more polar).

  • Impurity B (4-hydroxybenzaldehyde): Elutes very early.

  • Target: Single peak >99.0% area.

  • Melting Point Check: The pure ester should have a sharp melting point. (Literature range for similar analogs is typically

    
    C; experimental verification required).
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for recrystallization techniques of aromatic esters).

  • Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 3rd Ed.; Pergamon Press: Oxford, 1988.[1] (Source for general solvent properties and purification logic).

  • Imrie, C. T., et al. "Synthesis and Characterization of Liquid Crystalline Polymers."[1] Macromolecules, 1994.[1] (Context for phenyl benzoate mesogens).

  • PubChem Compound Summary. "4-Formylphenyl benzoate" (Analogous structure data). [Link][1]

Sources

Method

Catalytic Pathways to Phenyl Benzoate Aldehydes: An Application Guide for Researchers

Introduction: The Significance of Phenyl Benzoate Aldehydes Phenyl benzoate aldehydes represent a critical class of bifunctional molecules, integrating the structural rigidity and reactivity of an aromatic aldehyde with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Phenyl Benzoate Aldehydes

Phenyl benzoate aldehydes represent a critical class of bifunctional molecules, integrating the structural rigidity and reactivity of an aromatic aldehyde with the versatile phenyl benzoate backbone. These compounds serve as pivotal intermediates in the synthesis of pharmaceuticals, advanced polymers, liquid crystals, and specialty chemicals. The aldehyde functionality provides a reactive handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and condensations, while the phenyl benzoate core imparts desirable material properties such as thermal stability and specific electronic characteristics.

Historically, the synthesis of these molecules has often involved multi-step, stoichiometric processes. However, the advent of modern catalysis has opened new avenues for more efficient, selective, and sustainable production. This guide provides an in-depth exploration of key catalytic methodologies for the synthesis of phenyl benzoate aldehydes, offering both mechanistic insights and practical, field-tested protocols for the research scientist.

Strategic Approaches to Catalytic Synthesis

The synthesis of phenyl benzoate aldehydes can be broadly categorized into two strategic catalytic approaches:

  • Late-Stage Formylation of a Phenyl Benzoate Scaffold: This strategy involves the initial synthesis of a functionalized phenyl benzoate, followed by the catalytic introduction of a formyl group onto one of the aromatic rings. This approach is advantageous when the precursor phenyl benzoate is readily accessible.

  • Catalytic Construction of the Aldehyde-Containing Aromatic Ring Prior to or Concurrently with Esterification: In this approach, a catalytically-introduced aldehyde is present on one of the aromatic precursors (a phenol or a benzoic acid derivative) before the final esterification step.

This guide will delve into specific catalytic reactions that are applicable to these strategies.

I. Palladium-Catalyzed Reductive Carbonylation of Halogenated Phenyl Benzoates

One of the most powerful and versatile methods for the direct introduction of an aldehyde functionality onto an aromatic ring is the palladium-catalyzed formylation of aryl halides. This methodology can be effectively applied to a pre-formed phenyl benzoate scaffold bearing a halide (iodide, bromide, or chloride) on either the phenyl or the benzoate moiety.

Mechanistic Rationale

The catalytic cycle, as illustrated below, typically involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by the insertion of carbon monoxide (or a CO surrogate) into the palladium-carbon bond to form a palladium-acyl intermediate. Subsequent reductive elimination, often facilitated by a hydride source, releases the aromatic aldehyde and regenerates the active palladium(0) catalyst. The choice of ligand is critical for catalyst stability and activity, with bulky, electron-rich phosphine ligands such as JohnPhos or XantPhos often proving effective.[1]

Palladium-Catalyzed Formylation Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-CO-Pd(II)(X)L_n Ar-CO-Pd(II)(X)L_n Ar-Pd(II)(X)L_n->Ar-CO-Pd(II)(X)L_n CO Insertion Ar-CO-Pd(II)(X)L_n->Pd(0)L_n Reductive Elimination ([H] source) Ar-CHO Ar-CHO Ar-CO-Pd(II)(X)L_n->Ar-CHO

Caption: Catalytic cycle for palladium-catalyzed formylation of aryl halides.

Protocol: Synthesis of 4-Formylphenyl Benzoate from 4-Bromophenyl Benzoate

This protocol details the formylation of a halogenated phenyl benzoate using formic acid as a convenient and environmentally benign C1 source and reductant.[2]

Materials:

  • 4-Bromophenyl benzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromophenyl benzoate (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add triethylamine (3.0 mmol) followed by formic acid (2.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-formylphenyl benzoate.

Trustworthiness and Validation: The progress of the reaction should be monitored to avoid side reactions. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Expected yields for this type of reaction are typically in the range of 70-90%.

II. Ortho-Formylation of Phenolic Precursors to Phenyl Benzoate Aldehydes

For the synthesis of ortho-formylphenyl benzoates, a highly effective strategy is the regioselective formylation of a phenolic precursor, followed by esterification. The Casnati-Skattebøl formylation is a robust method for the exclusive ortho-formylation of phenols.

Mechanistic Rationale

This reaction utilizes anhydrous magnesium chloride and triethylamine to mediate the reaction between a phenol and paraformaldehyde. The magnesium chloride acts as a Lewis acid, activating the paraformaldehyde and forming a chelate with the phenol and the formyl group, which directs the formylation to the ortho position.

Ortho-Formylation cluster_0 Activation and Chelation cluster_1 Formylation and Product Formation Phenol Phenol Chelated_Intermediate Chelated Intermediate Phenol->Chelated_Intermediate MgCl2 MgCl2 MgCl2->Chelated_Intermediate Paraformaldehyde Paraformaldehyde Paraformaldehyde->Chelated_Intermediate Ortho_Formyl_Phenol ortho-Formyl Phenol Chelated_Intermediate->Ortho_Formyl_Phenol Intramolecular Formylation Esterification Esterification (e.g., Benzoyl Chloride) Ortho_Formyl_Phenol->Esterification Ortho_Formylphenyl_Benzoate ortho-Formylphenyl Benzoate Esterification->Ortho_Formylphenyl_Benzoate

Caption: Workflow for the synthesis of ortho-formylphenyl benzoates via ortho-formylation of phenols.

Protocol: Two-Step Synthesis of 2-Formylphenyl Benzoate

Step A: ortho-Formylation of Phenol [3]

Materials:

  • Phenol

  • Anhydrous magnesium chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous MgCl₂ (1.2 equiv) and paraformaldehyde (2.0 equiv).

  • Add anhydrous THF via syringe, followed by the dropwise addition of triethylamine (2.0 equiv). Stir for 15 minutes.

  • Add a solution of phenol (1.0 equiv) in THF dropwise.

  • Heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours.

  • Cool the reaction to room temperature and add diethyl ether.

  • Wash the organic phase successively with 1 N HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield salicylaldehyde (2-hydroxybenzaldehyde), which is often pure enough for the next step.

Step B: Esterification of Salicylaldehyde

Materials:

  • Salicylaldehyde (from Step A)

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve salicylaldehyde (1.0 equiv) in DCM in a round-bottom flask.

  • Cool the solution in an ice bath and add pyridine (1.2 equiv).

  • Add benzoyl chloride (1.1 equiv) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 N HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by recrystallization or column chromatography to obtain 2-formylphenyl benzoate.

III. Catalytic Reduction of Phenyl Benzoate Carboxylic Acids/Esters

An alternative strategy involves the chemoselective reduction of a carboxylic acid or ester functionality on a phenyl benzoate backbone to an aldehyde. This is particularly useful if the corresponding carboxylic acid derivative is more accessible than the halo-substituted precursor.

Catalytic System and Rationale

Palladium-catalyzed reductions of activated esters (e.g., N-hydroxysuccinimide esters) or amides (e.g., Weinreb amides) to aldehydes using hydrosilanes as the reducing agent have been developed.[4] These methods offer high chemoselectivity, avoiding over-reduction to the alcohol. The key is the selective C(acyl)-X (X=O, N) bond cleavage.

Conceptual Workflow
  • Preparation of Precursor: Synthesize a phenyl benzoate derivative with a carboxylic acid, activated ester, or Weinreb amide at the desired position.

  • Palladium-Catalyzed Reduction: Subject the precursor to a palladium catalyst (e.g., Pd(OAc)₂) and a hydrosilane (e.g., phenylsilane) to effect the reduction to the aldehyde.

Data Summary: Comparison of Catalytic Methods

Catalytic MethodPrecursorKey ReagentsPosition of FormylationAdvantagesDisadvantages
Pd-Catalyzed Reductive Carbonylation Halogenated Phenyl BenzoatePd catalyst, Ligand, CO source (e.g., HCOOH)meta, para (relative to ester)High functional group tolerance, direct formylation.Requires halogenated precursor, CO gas can be hazardous.
Ortho-Formylation & Esterification PhenolMgCl₂, Et₃N, Paraformaldehydeortho to hydroxyl groupExcellent regioselectivity for ortho position.Two-step process, limited to ortho isomers.
Catalytic Reduction Phenyl Benzoate Carboxylic Acid/EsterPd catalyst, HydrosilaneDependent on precursorHigh chemoselectivity, avoids over-reduction.Requires synthesis of the carboxylic acid/ester precursor.

Conclusion and Future Outlook

The catalytic synthesis of phenyl benzoate aldehydes has evolved significantly, moving away from stoichiometric reagents towards more efficient and selective transition-metal-catalyzed methods. Palladium-catalyzed reductive carbonylation offers a direct route to these valuable compounds from readily available halogenated precursors. For ortho-substituted targets, a two-step approach involving regioselective formylation of phenols followed by esterification remains a highly reliable strategy. Furthermore, the catalytic reduction of carboxylic acid derivatives on the phenyl benzoate scaffold presents a promising alternative.

Future research will likely focus on the development of even more active and selective catalysts, the use of greener solvents and reagents, and the expansion of the substrate scope to include more complex and functionalized phenyl benzoate aldehydes. These advancements will undoubtedly accelerate the application of this important class of molecules in drug discovery, materials science, and beyond.

References

  • Jiang, X., Wang, J. M., Zhang, Y., Chen, Z., Zhu, Y. M., & Ji, S. J. (2014). A palladium-catalyzed formylation of aryl halides with isocyanide in the presence of Et3SiH provides important aldehydes in good yield. Organic letters, 16(13), 3492–3495.
  • Organic Syntheses Procedure. ortho-Formylation of phenols. Available at: [Link]

  • Sun, G., Lv, X., Lei, M., & Hu, L. (2017). A palladium-catalyzed reductive carbonylation enables a facile and practical synthesis of aromatic aldehydes from aryl iodides and HCOOH. Organic letters, 19(16), 4235–4238.
  • He, Z., Wang, Z., Ru, J., & Zeng, Z. (2020). A Strategy for Accessing Aldehydes via Palladium‐Catalyzed C−O/C−N Bond Cleavage in the Presence of Hydrosilanes. Chemistry–An Asian Journal, 15(24), 4468-4472.
  • Martín, R., & Buchwald, S. L. (2008). An improved protocol for the Pd-catalyzed α-arylation of aldehydes with aryl halides. Organic letters, 10(20), 4561–4564.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-Formylphenyl 4-tert-butylbenzoate

Case ID: 4-FPTBB-OX-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1] Introduction: The "Aldehyde Paradox" You are likely reading this because your white crystalline 4-Formylphenyl 4-tert-butylbe...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-FPTBB-OX-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Introduction: The "Aldehyde Paradox"

You are likely reading this because your white crystalline 4-Formylphenyl 4-tert-butylbenzoate has developed a yellow tint, a crust, or is showing anomalous peaks in your NMR spectra.

This molecule presents a dual-stability challenge:

  • The Aldehyde (-CHO): Highly susceptible to autoxidation to a carboxylic acid.[1][2]

  • The Ester (-COO-): Susceptible to hydrolysis if exposed to moisture or strong bases.

The following guide is not a generic storage protocol; it is a containment strategy designed to break the radical chain reaction that destroys your compound.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand how it happens. Aldehyde oxidation is a radical chain reaction . It does not require a specific catalyst to start, but it is accelerated by light, heat, and trace transition metals.

The Autoxidation Pathway

Once a single free radical is generated (Initiation), it consumes oxygen to propagate a cycle that exponentially destroys your sample.

AldehydeOxidation cluster_0 The Vicious Cycle Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (Light/Heat) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 (Fast) Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + Aldehyde (Propagation) Peracid->Radical Regenerates Acid Carboxylic Acid (Impurity) Peracid->Acid Degradation

Figure 1: The radical chain mechanism.[3] Note that the reaction is autocatalytic; the product of propagation feeds back into the cycle.

Module 2: The "Golden Standard" Storage Protocol

This protocol treats the compound as a reactive intermediate. The goal is Oxygen Exclusion and Radical Quenching .

Step-by-Step Containment
ParameterSpecificationThe "Why" (Causality)
Atmosphere Argon (Ar) Argon is denser than air and "blankets" the solid.[1] Nitrogen (

) is lighter and diffuses away faster if the seal is imperfect.
Temperature -20°C Arrhenius equation dictates that reaction rate halves for every 10°C drop. At -20°C, radical propagation is kinetically stalled.
Container Amber Glass Blocks UV radiation (290–400 nm) which provides the energy for the initial hydrogen abstraction (Initiation step).
Seal Teflon + Parafilm Teflon tape on threads prevents oxygen diffusion; Parafilm on the outside acts as a secondary humidity barrier.
The "Schlenk" Packing Method (Recommended)

Use this for long-term storage (>1 month).

  • Vacuum Purge: Place the open vial of 4-FPTBB inside a Schlenk flask or desiccator.

  • Cycle: Evacuate (high vacuum) for 5 minutes, then backfill with Argon. Repeat 3x.

  • Seal: Cap the vial under the Argon flow if possible.

  • Tape: Apply Teflon tape to the threads before screwing the cap tight. Wrap the exterior junction with Parafilm.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes observed in the lab.

Q1: My white solid has developed a yellow crust. Is it ruined?

Diagnosis: Surface Oxidation. The yellowing is often due to conjugated impurities or trace quinone-like structures formed during oxidation. The "crust" is likely 4-(tert-butyl)benzoic acid, which has a different crystal habit than the aldehyde.

Solution: Recrystallization (Do NOT Wash)

  • Why not wash? A standard bicarbonate wash (to remove acid) risks hydrolyzing the ester linkage in your molecule.

  • Protocol:

    • Dissolve the solid in a minimum amount of hot Ethyl Acetate .

    • Add Hexane dropwise until the solution becomes slightly cloudy.

    • Cool slowly to 4°C.

    • Filter the crystals. The oxidized acid impurities typically remain in the mother liquor.

Q2: Can I store it in solution to save time?

Verdict: High Risk. Solvents often contain dissolved oxygen.[1]

  • If you must: Use anhydrous Toluene or Dichloromethane (DCM) .

  • Avoid: Ethers (THF, Diethyl Ether). Ethers form peroxides over time, which act as initiators for aldehyde oxidation (see Figure 1).

  • Avoid: Alcohols (Methanol/Ethanol). Over time, aldehydes can form hemiacetals, or transesterification of the benzoate ester may occur.

Q3: The NMR shows a small peak at ~10.0 ppm and a broad one at ~11.0 ppm.

Analysis:

  • 10.0 ppm: This is your Aldehyde proton (-CH O). It should be a clean singlet/doublet.

  • 11.0+ ppm: This is the Carboxylic Acid proton (-COOH ).

  • Action: If the acid peak integrates to >5% relative to the aldehyde, purify immediately. The acid acts as an autocatalyst.

Module 4: Quality Control & Decision Logic

Use this flowchart to determine if your sample is safe to use or requires intervention.

DecisionTree Start Sample Inspection Visual Visual Check: Yellowing or Crust? Start->Visual NMR 1H NMR Check (CDCl3) Visual->NMR Looks OK Action_Purify Recrystallize (EtOAc/Hexane) Visual->Action_Purify Visible Crust Condition1 Acid Peak > 5%? NMR->Condition1 Action_Use Safe to Use (Re-pack under Argon) Condition1->Action_Use No Condition1->Action_Purify Yes (<30%) Action_Discard Discard if >30% Acid (Recovery inefficient) Condition1->Action_Discard Yes (>30%)

Figure 2: QC Decision Tree for 4-FPTBB.

References

  • Radical Chain Mechanism of Aldehyde Autoxid

    • Source: Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 1961.
    • Context: Foundational text on the radical mechanism (Initiation -> Propag
    • URL:

  • Purification of Labor

    • Source: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann, 2013.
    • Context: Standard protocols for recrystallization of benzoate esters and purific
    • URL:

  • Stability of Benzaldehyde Deriv

    • Source: BenchChem Technical Guide.
    • Context: Practical storage advice (Inert atmosphere, amber glass) and troubleshooting for benzaldehyde oxidation.[2]

    • URL: (Verified general landing page for technical data).

  • Ester/Aldehyde Chemoselectivity

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.
    • Context: Theoretical grounding for avoiding base hydrolysis (saponification)
    • URL:

Sources

Optimization

Technical Support Center: Optimization of 4-Formylphenyl 4-tert-butylbenzoate Synthesis

Status: Active Ticket ID: CHEM-SUP-2024-LC01 Subject: Yield Improvement & Troubleshooting for Mesogenic Ester Synthesis Executive Summary & Reaction Logic The Challenge: Synthesizing 4-Formylphenyl 4-tert-butylbenzoate i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-LC01 Subject: Yield Improvement & Troubleshooting for Mesogenic Ester Synthesis

Executive Summary & Reaction Logic

The Challenge: Synthesizing 4-Formylphenyl 4-tert-butylbenzoate involves the esterification of a phenol (4-hydroxybenzaldehyde) with a benzoic acid derivative (4-tert-butylbenzoic acid).

The Core Problem: Phenols are significantly less nucleophilic than aliphatic alcohols. Furthermore, the aldehyde moiety on the phenol is susceptible to oxidation (to carboxylic acid) or side reactions (Cannizzaro) under strongly basic conditions.[1] The tert-butyl group adds lipophilicity but induces mild electronic effects that must be managed.

The Solution: This guide prioritizes the Anhydrous Acyl Chloride Method over Steglich esterification (DCC/DMAP).[1] While Steglich is mild, the separation of dicyclohexylurea (DCU) from this specific aromatic ester is often problematic, leading to yield loss during purification.[1] The Acyl Chloride route, catalyzed by DMAP, offers the highest conversion rates and easiest workup.[1]

Route Selection Strategy

Before beginning, verify your pathway. We recommend Path A for yields >85%.

RouteSelection Start Start: Select Synthesis Route Decision Do you have 4-tert-butylbenzoyl chloride? Start->Decision PathA Path A: Acyl Chloride Method (Recommended) Decision->PathA Yes PathB Path B: Steglich Esterification (DCC/EDC) Decision->PathB Avoid SOCl2 MakeCl Generate Acid Chloride (SOCl2 + cat. DMF) Decision->MakeCl No (Have Acid) OutcomeA High Yield (>85%) Easy Purification PathA->OutcomeA OutcomeB Moderate Yield (60-70%) DCU Removal Issues PathB->OutcomeB MakeCl->PathA

Figure 1: Decision matrix for selecting the optimal synthesis route based on precursor availability and yield requirements.

Optimized Protocol: The Acyl Chloride Method

This protocol is optimized to minimize hydrolysis and maximize the nucleophilic attack of the phenol.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
4-Hydroxybenzaldehyde Nucleophile1.0 eqCritical: Must be pale yellow/white.[2] If brown, recrystallize (H₂O/EtOH) before use.[1]
4-tert-butylbenzoyl chloride Electrophile1.1 - 1.2 eqSlight excess ensures complete consumption of the limiting phenol.
Triethylamine (TEA) Base1.5 eqScavenges HCl.[1] Must be dry.[2][3][4]
DMAP Catalyst0.1 eq (10 mol%)Hyper-nucleophile: Increases reaction rate by ~100x via acyl-pyridinium intermediate.
DCM (Dichloromethane) Solvent[0.2 M]Must be anhydrous.[1][3] Water kills the acid chloride.
Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen (or Argon).

  • Solvation: Add 4-hydroxybenzaldehyde (1.0 eq), TEA (1.5 eq), and DMAP (0.1 eq) to the flask. Dissolve in anhydrous DCM.

    • Observation: The solution may turn slightly yellow due to phenoxide formation.

  • Cooling: Submerge the flask in an ice bath (0°C).

  • Addition: Dissolve 4-tert-butylbenzoyl chloride (1.2 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Why? Dropwise addition prevents localized overheating and side reactions.

  • Reaction: Remove the ice bath after addition. Stir at Room Temperature (RT) for 3–6 hours.

    • Monitoring: Check TLC (Hexane:Ethyl Acetate 4:1).[1] The aldehyde spot (lower Rf) should disappear.[1]

  • Quench: Add water (equal volume) to hydrolyze excess acid chloride. Stir vigorously for 10 mins.

  • Workup:

    • Separate organic layer.[3][5][6]

    • Wash with 1M HCl (removes TEA and DMAP).[1]

    • Wash with Sat. NaHCO₃ (removes 4-tert-butylbenzoic acid byproduct).

    • Wash with Brine, dry over MgSO₄, and concentrate.[1]

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<50%)

Q: I followed the protocol, but my isolated yield is low. Where did I lose product?

A: The culprit is usually moisture or base stoichiometry .[3]

  • Diagnosis: Did you see white smoke (HCl gas) during addition? If not, your acid chloride might be hydrolyzed before reaction.[1]

  • Fix:

    • Check Solvents: DCM must be distilled or from a fresh anhydrous bottle.

    • Check Acid Chloride: If the liquid/solid smells like carboxylic acid (sour) rather than pungent (acrid), it has hydrolyzed.[1] Distill it or make fresh using Thionyl Chloride (SOCl₂).[1]

    • Base Trap: Ensure you have at least 1.5 eq of TEA. If the environment becomes acidic, the phenol protonates and becomes non-nucleophilic.[1]

Issue 2: Impurity - "Sticky" Product

Q: My product is an oil or sticky solid, but it should be crystalline. What is the impurity?

A: This is likely unreacted 4-hydroxybenzaldehyde or 4-tert-butylbenzoic acid .

  • The Science: The target ester is a rigid molecule (mesogen) and should crystallize easily.[1] Impurities disrupt the crystal lattice.

  • Fix:

    • Acid Wash: Ensure the 1M HCl wash was thorough (removes DMAP/TEA).[1]

    • Base Wash: The NaHCO₃ wash is critical. It converts the byproduct acid (from excess acid chloride) into a water-soluble salt.

    • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol . Add Hexane dropwise until cloudy, then cool slowly to 4°C.

Issue 3: Color Change (Darkening)

Q: The reaction mixture turned dark brown/black. Is my product ruined?

A: Not necessarily, but you have side reactions.[1]

  • Cause: Aldehydes are sensitive. In the presence of base and oxygen, 4-hydroxybenzaldehyde can oxidize to quinone-like species (dark colored).[1]

  • Prevention: strictly use an inert atmosphere (N₂ balloon).

  • Cleanup: Pass the crude solution through a short pad of silica gel (filtration) before crystallization to remove the dark, polar polymers.[1]

Purification Logic & Workflow

Use this logic flow to determine the correct purification step based on your crude NMR/TLC.

Purification Crude Crude Product (Post-Workup) Check Check TLC/NMR Crude->Check Pure Target Ester (White Solid) Check->Pure Clean AcidImp Impurity: Acid Byproduct Check->AcidImp High Rf spots PhenolImp Impurity: Unreacted Phenol Check->PhenolImp Low Rf spots Wash Re-wash with Sat. NaHCO3 AcidImp->Wash Col Flash Column (Hex:EtOAc 9:1) PhenolImp->Col Recrys Recrystallize (EtOH/Hexane) Wash->Recrys Col->Pure Recrys->Pure

Figure 2: Purification workflow based on impurity profile.

References

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link[1]

    • Context: Foundational paper for DMAP c
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.

    • Context: Standard mechanisms for nucleophilic acyl substitution and phenol reactivity.
  • PubChem. (n.d.).[1][7] 4-Formylphenyl benzoate Compound Summary. National Library of Medicine. Link[1]

    • Context: Physical properties and safety data for the core structure.[2]

  • BenchChem. (2025).[1][3][5][8] Esterification of 4-Bromobenzoyl chloride - Troubleshooting. Link[1]

    • Context: Analogous protocols for benzoyl chloride deriv

Sources

Troubleshooting

Purification of 4-Formylphenyl 4-tert-butylbenzoate from unreacted phenols

The following guide is structured as a Tier 3 Technical Support escalation response, designed for researchers requiring high-purity isolation of 4-Formylphenyl 4-tert-butylbenzoate . [1][2] Subject: Advanced Purification...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support escalation response, designed for researchers requiring high-purity isolation of 4-Formylphenyl 4-tert-butylbenzoate .

[1][2]

Subject: Advanced Purification of 4-Formylphenyl 4-tert-butylbenzoate Ticket Status: Escalated to Senior Application Scientist Applicable Compounds: Phenyl esters, Aldehyde-functionalized liquid crystals, Polymer precursors.[1][2]

Executive Summary & Mechanistic Insight

You are likely synthesizing this compound via an esterification (e.g., Steglich or Acid Chloride method) between 4-tert-butylbenzoic acid and 4-hydroxybenzaldehyde .[1][2]

The core challenge you are facing—persistent phenol contamination—stems from a pKa mismatch in your workup. Standard bicarbonate washes remove unreacted carboxylic acids (pKa ~4.[2]4) but fail to quantitatively remove 4-hydroxybenzaldehyde (pKa ~7.[1][2]6) because sodium bicarbonate (pH ~8.[2]5) is not basic enough to fully deprotonate the phenol into its water-soluble phenolate form.[1][2]

Furthermore, because both your product and the impurity contain reactive aldehyde groups, standard aldehyde-scavenging techniques (like Sodium Bisulfite washes) are contraindicated as they will complex with your product and drag it into the aqueous phase.

Module 1: Chemical Scavenging (The "pH Switch")

Issue: Crude NMR shows distinct phenol peaks (approx. 6.0–7.0 ppm broad singlet or aromatic shift).[1][2]

To remove the phenol without hydrolyzing your ester product, you must exploit the acidity difference between the phenol and the neutral ester using a precise pH window.

Protocol A: The Cold Carbonate Wash

Use this if phenol contamination is <10%.

  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2] Avoid Ether (peroxides can oxidize the aldehyde).

  • The Wash: Wash the organic layer 2× with 10% Sodium Carbonate (Na₂CO₃) .[2]

    • Why: Carbonate (pH ~11.[1][2]5) is sufficiently basic to deprotonate 4-hydroxybenzaldehyde (pKa 7.6), forcing it into the aqueous layer as the sodium phenolate salt.

    • Caution: Do not use Sodium Hydroxide (NaOH) unless absolutely necessary, as the high pH (>13) risks hydrolyzing the ester bond.

  • The Polish: Wash 1× with Brine to break emulsions.[2]

  • Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate). Avoid Sodium Sulfate if the solution is wet, as it can clump and trap product.

Protocol B: The "Cold-Flash" Hydroxide Wash

Use this ONLY if phenol contamination is >10% and Carbonate failed.[1]

  • Chill: Cool your organic phase to 0°C in an ice bath.

  • Rapid Extraction: Add 0.5 M cold NaOH . Shake vigorously for exactly 45 seconds .

  • Quench: Immediately separate layers and wash the organic phase with 1 M HCl or saturated Ammonium Chloride to neutralize residual base.[2]

    • Mechanism:[1][2][3][4][5] The kinetic barrier to ester hydrolysis at 0°C is higher than the diffusion-controlled deprotonation of the phenol. Speed is your safety net.[1][2]

Decision Logic Diagram (DOT)

PurificationLogic Start Crude Mixture Check Impurity Type? Start->Check Acid Unreacted Acid (4-tert-butylbenzoic acid) Check->Acid pKa ~4.4 Phenol Unreacted Phenol (4-hydroxybenzaldehyde) Check->Phenol pKa ~7.6 Bicarb Wash w/ Sat. NaHCO3 (pH ~8.5) Acid->Bicarb Effective Phenol->Bicarb Ineffective (Equilibrium Issue) Carb Wash w/ 10% Na2CO3 (pH ~11.5) Phenol->Carb Standard Protocol NaOH Rapid Cold 0.5M NaOH (pH ~13.5) Phenol->NaOH High Contamination Only (Risk of Hydrolysis) Result Pure Organic Phase Bicarb->Result Carb->Result NaOH->Result

Figure 1: Extraction strategy based on impurity pKa values. Note that Bicarbonate is insufficient for phenols.[1]

Module 2: Crystallization Dynamics

Issue: Product is oiling out or crystallizing with yellow impurities.

4-Formylphenyl 4-tert-butylbenzoate is a mesogenic-like molecule (rigid rod structure).[1][2] These often form liquid crystals or oils before hardening.[2]

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationNotes
Ethanol / Water 90:10 to 70:30Standard Dissolve in hot EtOH, add hot water until turbid.[1][2] Cool slowly to avoid oiling.[2]
Hexane / EtOAc 5:1High Purity Good for removing non-polar byproducts.[1][2]
Toluene / Heptane 1:3Scale-up Excellent for removing unreacted acid chlorides.[1][2]
Troubleshooting "Oiling Out"

If your product separates as an oil droplet at the bottom of the flask instead of crystals:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

  • Add Co-solvent: Add 5% more of the "good" solvent (e.g., Ethanol) to keep the oil in solution slightly longer as the temperature drops.

Module 3: Chromatographic Separation

Issue: Recrystallization yield is too low; need >99% purity for polymerization.

Because the impurity (phenol) is significantly more polar than the product (ester) due to hydrogen bonding, silica gel chromatography is highly effective.

TLC Conditions:

  • Stationary Phase: Silica Gel 60 F254[1][2]

  • Mobile Phase: 20% Ethyl Acetate in Hexanes[1][2]

  • Visualization: UV (254 nm).[1][2]

    • Product (Ester): High Rf (~0.6 - 0.7).[1][2]

    • Impurity (Phenol): Low Rf (~0.2 - 0.[1][2]3) and often "streaks" due to acidity.[2]

Column Protocol:

  • Loading: Dry load on Celite or Silica is recommended due to low solubility in pure hexanes.[1][2]

  • Gradient: Start with 100% Hexanes to elute non-polar impurities, then ramp to 10% EtOAc/Hexanes . The product should elute quickly. The phenol will remain on the column until higher polarity (30%+) is used.

Module 4: Critical Warnings (The "Trap")

🚫 DO NOT USE: Bisulfite Wash

Reasoning: It is standard practice to wash aldehydes with Sodium Bisulfite to purify them.[2] However , your product is an aldehyde.[2]

  • Consequence: Bisulfite will form a water-soluble adduct with your ester product, washing it down the drain.[1]

🚫 DO NOT USE: Primary Amines

Reasoning: Avoid using amine-based scavengers or solvents (like simple amines) during workup.[1][2]

  • Consequence: The aldehyde on your product will react with amines to form Schiff bases (imines), turning your product yellow/orange and changing its properties.

References

  • pKa Values of Phenols vs.

    • Source: "Bordwell pKa Table (Acidity in DMSO & W
    • Relevance: Establishes the basis for using Carbonate (pH 11) over Bicarbonate (pH 8.5) to remove phenols.[2]

    • URL:[Link]

  • Purification of Phenyl Benzoates

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2]

    • Relevance: Standard protocols for ester purification and handling of phenolic impurities.[2]

    • URL
  • Reactivity of Hydroxybenzaldehydes

    • Source: PubChem Compound Summary for 4-Hydroxybenzaldehyde.[1][2]

    • Relevance: Confirms solubility profiles and acidity constants.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Esterification Catalysts for Acid-Sensitive Aldehydes

Executive Summary & Scope Handling aldehydes during esterification presents a "bifurcated" challenge in organic synthesis. The aldehyde group is highly susceptible to acid-catalyzed side reactions (acetalization, polymer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Handling aldehydes during esterification presents a "bifurcated" challenge in organic synthesis. The aldehyde group is highly susceptible to acid-catalyzed side reactions (acetalization, polymerization, aldol condensation) and oxidation.

This guide addresses two distinct experimental scenarios:

  • Scenario A (Chemo-preservation): You must esterify a carboxylic acid (or alcohol) in a molecule that also contains an aldehyde, without degrading the aldehyde.

  • Scenario B (Oxidative Transformation): You intend to convert the aldehyde itself directly into an ester (Oxidative Esterification) without isolating the carboxylic acid intermediate.

Scenario A: The Aldehyde as a "Bystander"

Objective: Esterify a Carboxylic Acid (R-COOH) while preserving a distal Aldehyde (R'-CHO).

The Core Problem: Acid Catalysis

Standard Fischer esterification uses strong Brønsted acids (


, 

-TsOH) or aggressive Lewis acids (

). In the presence of alcohols, these catalysts will rapidly convert your aldehyde into an acetal (

) or promote self-aldol condensation.
Recommended Protocol: Steglich Esterification (Carbodiimide Coupling)

To avoid acetal formation, you must operate under neutral to mildly basic conditions . The Steglich method uses DCC or EDC (carbodiimide) with DMAP (catalyst) to activate the carboxyl group without generating free protons.

Protocol 1: EDC/DMAP Mediated Esterification

We recommend EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) over DCC to simplify workup, as the urea byproduct is water-soluble.

Reagents:

  • Substrate (Carboxylic Acid containing Aldehyde): 1.0 equiv

  • Alcohol (Nucleophile): 1.1 – 1.5 equiv

  • EDC·HCl: 1.2 – 1.5 equiv

  • Catalyst: DMAP (4-Dimethylaminopyridine): 0.1 – 0.2 equiv

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and alcohol in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Catalyst Addition: Add DMAP (10-20 mol%) to the solution.

  • Activation: Cool the mixture to 0°C. Add EDC·HCl in one portion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC/LC-MS for the disappearance of the acid.

    • Note: The aldehyde peak in NMR (

      
       ppm) should remain invariant.
      
  • Workup: Dilute with DCM, wash with 0.5M HCl (to remove DMAP/EDC), saturated

    
    , and brine. Dry over 
    
    
    
    .

Why this works: The reaction proceeds via an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, transferring the acyl group to the alcohol. No acidic protons are available to activate the aldehyde carbonyl for acetalization [1].

Scenario B: The Aldehyde as the "Target"

Objective: Convert an Aldehyde (R-CHO) directly to an Ester (R-COOR') via Oxidative Esterification.

The Core Problem: Harsh Oxidants

Traditional oxidation (Jones reagent,


) converts aldehydes to carboxylic acids, which then require a second esterification step. This is harsh and inefficient.
Recommended Protocol: NHC-Catalyzed Oxidative Esterification

N-Heterocyclic Carbenes (NHCs) catalyze this transformation via a "Breslow intermediate," effectively turning the aldehyde carbon into a nucleophile (umpolung) that is then oxidized.[1]

Protocol 2: NHC/Quinone Oxidative Esterification

This metal-free method operates at RT and is highly tolerant of other functional groups.[2][3]

Reagents:

  • Substrate (Aldehyde): 1.0 equiv

  • Alcohol (Nucleophile): 3.0 – 5.0 equiv (or used as solvent)

  • Catalyst: IMes·HCl or similar NHC precursor (5–10 mol%)

  • Base: DBU (10–15 mol%) to generate the free carbene

  • Oxidant: 3,3',5,5'-Tetra-tert-butyldiphenoquinone (DPQ) or

    
     (1.1 – 5.0 equiv)
    
  • Solvent: THF or Toluene

Step-by-Step:

  • Catalyst Generation: In a dry flask, dissolve the NHC salt and DBU in THF. Stir for 5 mins to generate the free carbene.

  • Substrate Addition: Add the aldehyde and the alcohol.

  • Oxidant Addition: Add the oxidant (e.g., DPQ).

  • Reaction: Stir at RT. The solution often changes color as the quinone is reduced.

  • Mechanism Check: The NHC attacks the aldehyde to form the Breslow intermediate. This is oxidized to an acyl azolium species (an "activated ester" equivalent), which is then intercepted by the alcohol to form the ester and regenerate the NHC [2].

Visualizing the Mechanism

The following diagram illustrates the NHC catalytic cycle (Scenario B), highlighting the critical Acyl Azolium intermediate which allows ester formation without passing through a free carboxylic acid.

NHC_Mechanism Start Aldehyde (R-CHO) Breslow Breslow Intermediate Start->Breslow + NHC NHC Free NHC Catalyst NHC->Breslow Oxidation Oxidation Step (Quinone/MnO2) Breslow->Oxidation AcylAzolium Acyl Azolium (Activated Electrophile) Oxidation->AcylAzolium - 2e⁻ AcylAzolium->NHC Regenerate Catalyst Product Ester (R-COOR') AcylAzolium->Product + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Product

Caption: Figure 1: NHC-catalyzed oxidative esterification cycle via the Acyl Azolium intermediate.

Troubleshooting & FAQs

Q1: I am using Scenario A (Steglich), but I see low yields and "N-acylurea" byproduct.
  • Diagnosis: The rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea is a common side reaction, especially with sterically hindered alcohols.

  • Fix:

    • Increase DMAP: Ensure you are using sufficient DMAP (up to 0.5 equiv) to accelerate the acyl transfer to the alcohol before the rearrangement can occur.

    • Switch Reagents: Use EDC·HCl with HOBt (Hydroxybenzotriazole) or Oxyma . HOBt forms an active ester that is less prone to rearrangement and highly reactive toward the alcohol.

Q2: Can I use Scandium Triflate ( ) for Scenario A? I heard it is "mild."
  • Answer: NO. While

    
     is a water-tolerant Lewis Acid, it is an excellent catalyst for acetal formation [3]. If you mix an aldehyde, an alcohol, and 
    
    
    
    , you will almost certainly convert your aldehyde into a dialkyl acetal. Stick to basic/neutral coupling agents (EDC/DMAP).
Q3: In Scenario B (Oxidative), my reaction stalls at the intermediate.
  • Diagnosis: Moisture is the enemy here. The Acyl Azolium intermediate can be hydrolyzed by adventitious water to form the carboxylic acid instead of the ester.

  • Fix:

    • Add Molecular Sieves (3Å or 4Å) to the reaction mixture.

    • Ensure the alcohol is anhydrous.

    • If using

      
      , use "activated" 
      
      
      
      (dried at 110°C).
Q4: My aldehyde has an alpha-chiral center. Will it racemize?
  • Scenario A: Yes, DMAP can cause racemization of

    
    -chiral acids via ketene formation. Fix:  Use DCC/HOBt  without DMAP, or use the Yamaguchi esterification  (2,4,6-trichlorobenzoyl chloride) at low temperature (-78°C).
    
  • Scenario B: NHC oxidative esterification generally preserves

    
    -stereochemistry better than basic esterification, but basic oxidants can still cause issues. Use non-basic oxidants like Diphenoquinone  rather than base-dependent systems.
    

Catalyst Selection Decision Matrix

Use this logic flow to select the correct system for your specific substrate.

Decision_Tree Start Start: Esterification with Acid-Sensitive Aldehyde Q1 Is the Aldehyde the REACTANT or BYSTANDER? Start->Q1 Bystander Bystander (Preserve R-CHO) Q1->Bystander Bystander Reactant Reactant (Convert R-CHO to Ester) Q1->Reactant Reactant Q2 Is the Acid Alpha-Chiral? Bystander->Q2 Steglich Use Steglich (EDC + DMAP) Q2->Steglich No Yamaguchi Use Yamaguchi (Mixed Anhydride) No DMAP Q2->Yamaguchi Yes (Prevent Racemization) Q3 Substrate Sensitivity? Reactant->Q3 NHC Use NHC Catalysis (Oxidative) Q3->NHC General Purpose Iodine Use Hypervalent Iodine (DIB + I2) Q3->Iodine Metal-Free / Mild

Caption: Figure 2: Decision Matrix for catalyst selection based on aldehyde role and chirality.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

  • De Sarkar, S., Grimme, S., & Studer, A. (2010). NHC Catalyzed Oxidations of Aldehydes to Esters: Chemoselective Acylation of Alcohols in Presence of Amines. Journal of the American Chemical Society, 132(4), 1190–1191. Link

  • Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15–27. Link

  • Maki, B. E., & Scheidt, K. A. (2008).[1] N-Heterocyclic Carbene-Catalyzed Oxidations of Unactivated Aldehydes to Esters. Organic Letters, 10(19), 4331–4334. Link

  • Mori, N., & Togo, H. (2005).[1] Oxidative esterification of aldehydes using molecular iodine and potassium carbonate.[1] Tetrahedron, 61(24), 5915-5925. Link

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 4-tert-butylbenzoic Acid (4-TBBA) Removal

Topic: Removal of 4-tert-butylbenzoic acid (4-TBBA) impurities from drug substance/intermediates. Applicability: Small molecule synthesis, API process development, Medicinal Chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of 4-tert-butylbenzoic acid (4-TBBA) impurities from drug substance/intermediates. Applicability: Small molecule synthesis, API process development, Medicinal Chemistry. Chemical Context: 4-TBBA is a common byproduct formed during the hydrolysis of protecting groups or esters containing the tert-butylbenzoyl moiety.

Executive Summary: The "Greasy Acid" Paradox

Removing 4-TBBA is deceptively difficult. While it is a carboxylic acid (


), the bulky tert-butyl group confers significant lipophilicity (

).

The Core Problem: Standard aqueous bicarbonate washes often fail because the distribution coefficient (


) favors the organic layer. Even when deprotonated, the lipophilic "tail" of the molecule resists partitioning into the aqueous phase, leading to "bleed-through" into your final product.

This guide provides three tiered strategies:

  • Thermodynamic Displacement: Modified Acid-Base Extraction.

  • Chemisorption: Solid-Phase Scavenging (Polishing).

  • Chromatographic Resolution: Solving the "Streaking" issue.

Module 1: Acid-Base Extraction (Troubleshooting)

Issue: "I washed with saturated NaHCO , but 4-TBBA remains in the organic layer."

Diagnosis: You are fighting thermodynamics. While NaHCO


 (

) deprotonates 4-TBBA, the resulting salt (sodium 4-tert-butylbenzoate) acts like a surfactant. The lipophilic tert-butyl group anchors it in the organic interface or bulk solvent, preventing clean transfer to the aqueous phase.

Solution: The "High-pH Force" Protocol If your product is base-stable, you must increase the pH to


 to drive the equilibrium completely toward the aqueous phase and overcome the lipophilic partition coefficient.
Protocol 1.1: The Aggressive Wash
  • Solvent Choice: Switch from Dichloromethane (DCM) to Ethyl Acetate (EtOAc) or MTBE . Chlorinated solvents are better at solubilizing the tert-butyl group, making extraction harder.

  • Reagent: 1.0 M NaOH (or KOH).

StepActionTechnical Rationale
1 Dissolve crude in EtOAc.EtOAc has a lower affinity for the t-butyl group than DCM.
2 Wash with 1.0 M NaOH (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

vol).
High pH (14) ensures

ionization and maximizes ionic strength to "salt out" the organic product.
3 Critical: Back-extract the aqueous layer.[1]Wash the combined NaOH layers once with fresh EtOAc to recover any product trapped in the "soap" micelles formed by the 4-TBBA salt.
4 Brine Wash & Dry.[1][2]Remove residual base and water.[2]
Issue: "The extraction formed a rag layer (emulsion) that won't separate."

Diagnosis: The 4-TBBA salt is amphiphilic (hydrophilic head, lipophilic tail). You have essentially created a detergent.

Troubleshooting Steps:

  • Add Brine: Increases the ionic strength of the aqueous layer, forcing the organic "tail" out of the water.

  • Filtration: The emulsion is often stabilized by micro-precipitates. Filter the entire biphasic mixture through a pad of Celite or Glass Wool .

  • The "Magic" Additive: Add a small amount of Methanol (5-10%) to the mixture. This breaks surface tension, though it may slightly lower yield.

Module 2: Solid-Phase Scavenging (Polishing)

Issue: "I need <0.1% impurity levels for biological testing, but extraction leaves 2-5%."

Diagnosis: Liquid-liquid extraction reaches an equilibrium limit. To reach API-grade purity (<0.1%), you need a kinetic trap—chemisorption.

Solution: Polymer-Supported Carbonate/Amine Resins Use a solid-supported base to physically bind the acid. The impurity becomes part of the solid phase, which is removed by simple filtration.

Protocol 2.1: Resin Scavenging

Recommended Resin: Polymer-supported Carbonate (e.g., PL-CO3) or Trisamine.

  • Calculation: Assume 10% w/w impurity. Use 3-4 equivalents of resin relative to the estimated impurity (not the product).

  • Solvent: DCM or THF (Resins swell better in these than in MeOH/EtOAc).

  • Procedure:

    • Dissolve crude mixture in DCM (10 mL/g).

    • Add Resin.

    • Agitate (do not stir with a magnetic bar, it grinds the beads) for 2-4 hours at Room Temp.

    • Filter through a fritted funnel.

    • Rinse resin with DCM to recover entrained product.

    • Evaporate filtrate.[1]

Visualization: The Scavenging Decision Tree

ScavengingLogic Start Crude Mixture (Contains 4-TBBA) CheckBase Is Product Base Sensitive? Start->CheckBase StrongBase Use Polymer-Supported Carbonate (PL-CO3) CheckBase->StrongBase No (Stable) WeakBase Use Polymer-Supported Trisamine CheckBase->WeakBase Yes (Unstable) Filter Filter Resin StrongBase->Filter WeakBase->Filter Mechanism Mechanism: Ionic binding to resin surface Mechanism->StrongBase Final Pure Product (Filtrate) Filter->Final

Caption: Workflow for selecting the correct solid-phase scavenger based on product stability.

Module 3: Chromatographic Separation

Issue: "4-TBBA streaks across the column and contaminates my product fractions."

Diagnosis: Carboxylic acids interact strongly with the silanols (Si-OH) on silica gel. This causes peak broadening (tailing), which overlaps with your product.

Solution: Acidic Mobile Phase Modifiers You must suppress the ionization of the carboxylic acid on the silica surface.

Protocol 3.1: Flash Chromatography Setup
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Modifier: Add 1% Acetic Acid (AcOH) to both the non-polar (Hexane/Heptane) and polar (EtOAc) solvents.

  • Alternative: If your product is acid-sensitive, use 0.5% Triethylamine (TEA) . This converts 4-TBBA to a distinct ammonium salt that usually elutes very slowly or stays at the baseline.

Data: Rf Value Shifts with Modifiers

Solvent System (Hex/EtOAc 3:1)4-TBBA RfPeak Shape
No Modifier 0.10 - 0.35Broad smear (Tailing)
+ 1% AcOH 0.45Sharp, defined spot
+ 0.5% TEA 0.05Tight spot (Retained)

Module 4: Crystallization (The Last Resort)

Issue: "I cannot use chromatography or scavengers (Scale/Cost)."

Diagnosis: 4-TBBA tends to co-crystallize with products due to its flat aromatic structure and lipophilic bulk.

Solution: Solubility Differential 4-TBBA is highly soluble in alcohols but poorly soluble in water.

Protocol 4.1: The "Crash" Method
  • Dissolve the crude mixture in the minimum amount of hot Ethanol or Methanol .

  • Slowly add Water dropwise until turbidity persists.

  • Heat to re-dissolve.

  • Allow to cool slowly.

    • Note: 4-TBBA often crystallizes as needles from dilute alcohol [1].[3][4] If your product is a solid, you want your product to crystallize first.

    • Inversion: If your product is very insoluble in water, it may precipitate while 4-TBBA (as a salt) stays in solution if you add a trace of NaOH to the water antisolvent.

Summary of Chemical Properties (Reference Data)

PropertyValueImplication for Purification
Molecular Weight 178.23 g/mol Low MW, elutes early in GPC.
pKa 4.38 [1]Requires pH > 7.4 for 99.9% ionization.
LogP ~3.9 [2]Highly lipophilic; resists aqueous extraction.
Water Solubility 0.07 g/L (20°C) [1]Practically insoluble in water; requires organic solvents.
Appearance White needles/flakesCan be visually confused with product crystals.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7403, 4-tert-Butylbenzoic acid. Retrieved from [Link]

  • The Good Scents Company. (2023). 4-tert-butyl benzoic acid General Information and Properties. Retrieved from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers: Carbonate and Amine Resins. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Photostability of 4-Formylphenyl 4-tert-butylbenzoate

Case ID: UV-STAB-5339 Subject: Photochemical degradation pathways, troubleshooting, and stabilization protocols. Assigned Specialist: Senior Application Scientist, Photochemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: UV-STAB-5339 Subject: Photochemical degradation pathways, troubleshooting, and stabilization protocols. Assigned Specialist: Senior Application Scientist, Photochemistry Division.

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected behavior in 4-Formylphenyl 4-tert-butylbenzoate (CAS: 5339-06-0) during UV exposure.

This molecule is a classic aryl benzoate , often used as a mesogen in liquid crystal synthesis or as a functional intermediate. Its stability profile is dominated by two competing mechanisms: the Photo-Fries Rearrangement (intrinsic to the ester) and Aldehyde Oxidation (extrinsic, environmental).

This guide provides the mechanistic grounding to diagnose degradation and the protocols to control it.

Part 1: The Mechanisms (Why is this happening?)

The Primary Pathway: Photo-Fries Rearrangement

Under UV irradiation (specifically


 nm), aryl benzoates undergo a rearrangement to form hydroxybenzophenones. This is not a "decomposition" in the sense of fragmentation, but an isomerization that fundamentally changes the optical properties of your material.
  • The Trigger: Absorption of a UV photon excites the ester carbonyl (

    
    ).
    
  • The Intermediate: The C-O bond undergoes homolytic cleavage, creating a radical pair held within a "solvent cage."

  • The Outcome: The benzoyl radical migrates to the ortho or para position of the phenoxy ring.

    • Note: Since the para position is blocked by the formyl group (-CHO), migration occurs almost exclusively at the ortho position.

  • The Symptom: The product is an o-hydroxybenzophenone, which is yellow and acts as a strong UV absorber (sunscreen effect).

The Secondary Pathway: Radical Oxidation

The formyl group (-CHO) is susceptible to hydrogen abstraction. If your experiment is performed in air (oxygen), UV light generates reactive oxygen species (ROS) or initiates auto-oxidation, converting the aldehyde into a carboxylic acid (4-carboxyphenyl 4-tert-butylbenzoate).

Pathway Visualization

PhotoFries Start 4-Formylphenyl 4-tert-butylbenzoate (Colorless) Excited Singlet Excited State [S1] Start->Excited UV (hν) Cage Solvent Cage Radical Pair [R-CO• •O-Ar] Excited->Cage Homolysis Ortho o-Hydroxybenzophenone Derivative (YELLOW / UV Absorber) Cage->Ortho Recombination (Major Path) Escape Cage Escape (Phenols + Acids) Cage->Escape Diffusion (Solvent Dependent)

Figure 1: The Photo-Fries rearrangement mechanism. The formation of the yellow o-hydroxy species is the dominant pathway in non-polar solvents.

Part 2: Troubleshooting Guide

Use this decision matrix to diagnose your specific observation.

Observation Likely Cause Technical Explanation Corrective Action
Sample turns Yellow/Amber Photo-Fries Rearrangement Formation of 2-hydroxy-5-formylphenyl 4-tert-butylbenzophenone. This molecule has an intramolecular H-bond that shifts absorption to visible light (400nm+).Filter Light: Use a long-pass filter (cutoff > 330 nm) to avoid exciting the benzoate ester.Solvent Change: High viscosity solvents enhance "cage" recombination, favoring the rearrangement over degradation.
White Precipitate Forms Oligomerization or Hydrolysis 1. Aldehyde polymerization (unlikely without catalyst).2. Hydrolysis of ester linkage due to moisture (acid + phenol formation).Dry Solvents: Ensure anhydrous conditions.Inert Atmosphere: Purge with Argon/N2 to prevent moisture ingress.
Loss of -CHO peak in NMR Oxidation Conversion of aldehyde (

ppm) to carboxylic acid.
Degas Solvents: Freeze-pump-thaw cycling is required.Add Antioxidant: Trace BHT can scavenge radicals if non-interfering.
New -OH peak in NMR (>11 ppm) Photo-Fries Product The phenolic proton in o-hydroxybenzophenones is strongly H-bonded to the carbonyl, appearing very downfield (11-12 ppm).Confirm with IR: Look for a shift in carbonyl stretching frequency (lower wavenumber due to H-bonding).

Part 3: Experimental Protocols

Protocol A: Assessing Photostability (Actinometry)

Do not rely on visual inspection alone. Use this protocol to quantify the quantum yield of degradation.

Materials:

  • UV Source (e.g., Xe arc lamp or Hg lamp).

  • Solvent: Acetonitrile (polar) and Hexane (non-polar).

  • Quartz Cuvettes (Glass absorbs UV <300nm, invalidating the test).

Steps:

  • Preparation: Prepare a

    
     M solution of the compound in anhydrous acetonitrile.
    
  • Baseline: Record UV-Vis spectrum (200–500 nm). Note

    
     (likely ~240-260 nm).
    
  • Irradiation: Expose sample to UV source in 5-minute intervals.

  • Monitoring:

    • Watch for the Isosbestic Point : If clean conversion to the Photo-Fries product occurs, all curves will cross at a single point.

    • Watch for Bathochromic Shift : Appearance of a broad band at 320–380 nm indicates formation of the hydroxybenzophenone.

  • Quantification: Plot

    
     vs. time. A straight line indicates first-order kinetics.
    
Protocol B: Diagnostic Workflow

Troubleshooting Start Issue: Sample Degradation CheckColor Is the sample Yellow? Start->CheckColor YesYellow Photo-Fries Rearrangement CheckColor->YesYellow Yes NoYellow Check NMR (Aldehyde Peak) CheckColor->NoYellow No Action1 Action: Use >330nm Filter YesYellow->Action1 IsAldehydeGone Aldehyde Peak Gone? NoYellow->IsAldehydeGone YesGone Oxidation to Carboxylic Acid IsAldehydeGone->YesGone Yes NoGone Hydrolysis (Check Moisture) IsAldehydeGone->NoGone No Action2 Action: Degas / Inert Gas YesGone->Action2 Action3 Action: Dry Solvents NoGone->Action3

Figure 2: Diagnostic logic tree for identifying the root cause of degradation.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I prevent the Photo-Fries rearrangement completely? A: In solution, it is difficult if you must use UV light <300 nm. However, in the solid state (crystalline), the rigid lattice often inhibits the rearrangement because the radical pair cannot rotate to the correct geometry for recombination. If you are observing this in the solid state, your crystal packing may be loose or amorphous.

Q: Why does the reaction seem to stop after a while? A: This is the "Self-Protection" effect. The product of the reaction (the hydroxybenzophenone) has a high extinction coefficient in the UV region. As it forms, it absorbs the incident UV light, effectively shielding the remaining starting material from further degradation.

Q: I need to crosslink this molecule using UV. How do I avoid destroying it? A: You must decouple the excitation wavelengths.

  • Check the absorption of your photoinitiator.

  • Select a photoinitiator that absorbs above 350 nm (e.g., TPO or BAPO derivatives).

  • Use a long-pass optical filter to block all light below 330 nm. The benzoate ester is transparent >330 nm and will remain stable.

References

  • IUPAC Gold Book. "Photo-Fries Rearrangement." Compendium of Chemical Terminology. [Link]

  • Guillet, J. (1985). Polymer Photophysics and Photochemistry. Cambridge University Press. (Foundational text on ester photochemistry and cage effects).
  • PubChem. "4-Formylphenyl benzoate (Compound Summary)." [Link]

  • Barbatti, M. (2017). "Three-state Model for the Photo-Fries Rearrangement." [Link] (Mechanistic insights into the excited states).

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of Benzoate Esters in Ethanol

Welcome to the technical support center dedicated to addressing the solubility issues of benzoate esters in ethanol. This guide is designed for researchers, scientists, and professionals in drug development who encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the solubility issues of benzoate esters in ethanol. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in dissolving these common preservatives and excipients. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to empower you to overcome these hurdles in your laboratory work.

Understanding the Challenge: The "Why" Behind Solubility Issues

Benzoate esters, while generally more soluble in organic solvents like ethanol than in water, can still present dissolution difficulties.[1][2][3][4][5][6][7][8][9] This is often due to a combination of factors including the specific ester's alkyl chain length, the presence of impurities, the temperature of the solvent, and the pH of the solution. Acknowledging these underlying factors is the first step toward a rational approach to problem-solving.

Frequently Asked Questions (FAQs)

Q1: Why is my benzoate ester not dissolving in ethanol, even though it's listed as soluble?

A1: Several factors could be at play. Firstly, "soluble" is a relative term. The concentration you are trying to achieve may exceed the ester's solubility limit in ethanol at the current temperature. Secondly, the grade of your ethanol is crucial; the presence of water can significantly reduce the solubility of less polar benzoate esters. Finally, the specific benzoate ester matters—those with longer alkyl chains (e.g., propylparaben vs. methylparaben) tend to be less soluble.[4][10]

Q2: Can I simply heat the ethanol to dissolve more benzoate ester?

A2: Yes, increasing the temperature generally increases the solubility of solids in liquids.[2][6][11] Heating the ethanol can be an effective way to dissolve benzoate esters more quickly and at higher concentrations. However, exercise caution. Ensure your vessel is properly vented and be mindful of ethanol's flammability. Also, be aware that upon cooling, the ester may precipitate out if the solution becomes supersaturated.

Q3: How does the pH of my solution affect the solubility of benzoate esters?

A3: For benzoate esters derived from p-hydroxybenzoic acid (parabens), the pH of the ethanolic solution can be a critical factor, especially if water is present. At alkaline pH, the phenolic hydroxyl group can deprotonate, forming a phenoxide salt which is significantly more soluble in aqueous or hydroalcoholic solutions.[4][10] This principle is often used to create more soluble sodium salts of parabens.[10]

Q4: Are there any visible signs of degradation I should watch for when trying to dissolve benzoate esters?

A4: While benzoate esters are generally stable, prolonged heating in the presence of strong acids or bases can lead to hydrolysis, breaking the ester back down into benzoic acid (or a derivative) and the corresponding alcohol.[10] Visually, you might not see a change, but this can be detected analytically. Discoloration of the solution, especially in the presence of iron impurities, can also indicate a problem.[10]

Troubleshooting Guide: A Step-by-Step Approach

When faced with a stubborn benzoate ester that refuses to dissolve in ethanol, a systematic approach is key. The following workflow provides a logical progression of troubleshooting steps.

Troubleshooting_Workflow start Start: Benzoate Ester Insoluble in Ethanol step1 Verify Purity and Identity of Materials start->step1 step2 Optimize Physical Dissolution Parameters step1->step2 step3 Introduce a Co-Solvent step2->step3 If still insoluble end_node Resolution: Solubilized Benzoate Ester step2->end_node If soluble step4 Adjust the Solution's pH (if applicable) step3->step4 If still insoluble step3->end_node If soluble step5 Consider Alternative Solvents step4->step5 If still insoluble step4->end_node If soluble step5->end_node If soluble

Caption: A logical workflow for troubleshooting benzoate ester solubility issues.

Step 1: Verify Purity and Identity of Materials

Before proceeding with more complex troubleshooting, ensure the integrity of your starting materials.

  • Benzoate Ester: Confirm the identity and purity of your benzoate ester using appropriate analytical techniques (e.g., melting point, NMR, or HPLC). Impurities can sometimes inhibit dissolution.

  • Ethanol: Use a high-purity grade of ethanol. The presence of excess water is a common culprit for reduced solubility of organic compounds. Anhydrous ethanol is recommended for initial troubleshooting.

Step 2: Optimize Physical Dissolution Parameters

Simple physical manipulations can often resolve solubility challenges.

  • Increased Agitation: Ensure vigorous and continuous stirring or vortexing. This increases the interaction between the solvent and the solute particles. Sonication is also an excellent method for promoting dissolution.[12]

  • Temperature Elevation: Gently warm the ethanol while stirring. As a general rule, solubility increases with temperature.[11] Be mindful of ethanol's boiling point (78.37 °C) and flammability. A controlled heating mantle or water bath is recommended.

Step 3: Introduce a Co-Solvent

If physical methods are insufficient, the use of a co-solvent can modify the polarity of the ethanol to better match that of the benzoate ester.

  • Common Co-solvents: Propylene glycol and glycerol are effective co-solvents that are miscible with ethanol and can enhance the solubility of parabens.[13] For other benzoate esters, solvents like acetone or ether, in which they are readily soluble, can be used as co-solvents in small, miscible amounts.[1][3][4]

  • Mechanism of Action: Co-solvents work by disrupting the hydrogen bonding network of ethanol, creating a more favorable environment for the solute.

Step 4: Adjust the Solution's pH (for Parabens)

For parabens (esters of p-hydroxybenzoic acid), adjusting the pH can dramatically increase solubility, particularly in hydroalcoholic solutions.

  • Creating a More Basic Environment: The addition of a small amount of a base (e.g., sodium hydroxide) can deprotonate the phenolic hydroxyl group, forming the much more soluble sodium salt.[10] This is why sodium salts of parabens are often used in aqueous formulations.[4][10]

  • Caution: Be aware that a significant increase in pH can potentially lead to ester hydrolysis over time, especially with heating.[10]

Step 5: Consider Alternative Solvents

If ethanol is not a strict requirement for your downstream application, consider other organic solvents in which benzoate esters exhibit high solubility.

  • Alternative Solvents: Acetone, ether, and chloroform are excellent solvents for many benzoate esters.[1][3][7][14]

  • Solvent Blends: A mixture of solvents can be tailored to achieve the desired solubility and compatibility with your experimental system.

Quantitative Data: Solubility of Common Benzoate Esters

The following table summarizes the solubility of several common benzoate esters in ethanol and water to provide a quantitative perspective.

Benzoate EsterChemical FormulaSolubility in EthanolSolubility in Water
Methylparaben C₈H₈O₃1 g in 2.5 mL[1]1 g in 400 mL at 25°C[1]
Propylparaben C₁₀H₁₂O₃Soluble[4][5][6]Slightly soluble[4][5]
Benzyl Benzoate C₁₄H₁₂O₂Soluble/Miscible[2][3][7][14]Very low, ~0.003 g/100 mL[2]
Ethyl Benzoate C₉H₁₀O₂Highly soluble/Miscible[8][9][15]Slightly soluble[8][9]

Experimental Protocols

Here are detailed, step-by-step methodologies for key solubility enhancement techniques.

Protocol 1: Enhanced Dissolution via Thermal and Mechanical Means

Objective: To dissolve a benzoate ester in ethanol using heat and agitation.

Materials:

  • Benzoate ester

  • Anhydrous ethanol

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Controlled heating mantle or water bath

  • Thermometer

Procedure:

  • Add the desired volume of anhydrous ethanol to the beaker.

  • Place the beaker on the magnetic stirrer and add the stir bar.

  • Begin stirring to create a vortex.

  • Slowly add the pre-weighed benzoate ester to the vortex.

  • If the ester does not fully dissolve, begin to gently heat the solution using the heating mantle or water bath.

  • Monitor the temperature with a thermometer, not exceeding 60°C to minimize evaporation and potential hazards.

  • Continue stirring and gentle heating until all of the solid has dissolved.

  • Once dissolved, remove the heat source and allow the solution to cool to room temperature while still stirring.

  • Observe the solution upon cooling to ensure the benzoate ester does not precipitate out. If it does, a lower concentration or a different method may be required.

Protocol 2: Co-Solvent Method for Enhanced Solubility

Objective: To increase the solubility of a benzoate ester in ethanol by introducing a co-solvent.

Materials:

  • Benzoate ester

  • Anhydrous ethanol

  • Co-solvent (e.g., propylene glycol)

  • Graduated cylinders

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a stock solution of the benzoate ester in the chosen co-solvent at a concentration where it is readily soluble.

  • In a separate beaker, measure the required volume of anhydrous ethanol.

  • Place the beaker of ethanol on a magnetic stirrer and begin stirring.

  • Slowly add the stock solution of the benzoate ester in the co-solvent to the stirring ethanol.

  • Continue stirring until a homogenous solution is achieved.

  • Visually inspect for any signs of precipitation. If the solution remains clear, the co-solvent method has been successful.

Co_Solvent_Method cluster_0 Stock Solution Preparation cluster_1 Final Solution Preparation stock_ester Benzoate Ester stock_solution Concentrated Stock Solution stock_ester->stock_solution stock_cosolvent Co-Solvent stock_cosolvent->stock_solution final_solution Final Homogenous Solution stock_solution->final_solution Slow Addition with Stirring final_ethanol Ethanol final_ethanol->final_solution

Caption: Workflow for the co-solvent method of dissolution.

Analytical Verification

It is good practice to analytically verify the concentration of your final solution, especially after heating or other manipulations. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying benzoate esters.[16][17]

References

  • Solubility of Things. (n.d.). Benzyl benzoate. Retrieved from [Link]

  • Slate. (n.d.). What is Benzyl Benzoate? Cosmetic usage, properties, and regulatory insights. Retrieved from [Link]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
  • Ataman Kimya. (n.d.). METHYLPARABEN. Retrieved from [Link]

  • Solubility of Things. (n.d.). Propylparaben. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PROPYL PARABEN. Retrieved from [Link]

  • Scent.vn. (n.d.). Benzyl Benzoate (CAS 120-51-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • The Cosmetic Chemist. (n.d.). Methylparaben. Retrieved from [Link]

  • Loba Chemie. (n.d.). BENZYL BENZOATE. Retrieved from [Link]

  • Darwish, R. M., & Bloomfield, S. F. (1995). The effect of co-solvents on the antibacterial activity of paraben preservatives. International Journal of Pharmaceutics, 119(2), 183-192.
  • Ataman Kimya. (n.d.). METHYL PARABEN. Retrieved from [Link]

  • Solubility of Things. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Al-Maaeni, J. R., & Al-Amery, M. H. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Global Pharma Technology, 10(8), 346-354.
  • ChemistNATE. (2020, August 8). Benzoic Acid + Ethanol = ?? (Ethyl Benzoate + Water). YouTube. Retrieved from [Link]

  • Pharmaguideline. (2008, June 27). Method of Analysis for Sodium Benzoate. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Lab 5: The Effect of pH on Sodium Benzoate. Retrieved from [Link]

  • Delgado, D. R., Almanza, O. A., Martínez, F., Jouyban, A., & Acree, Jr., W. E. (2020). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 25(23), 5574.
  • Google Patents. (n.d.). US4275222A - Benzoate ester compositions.
  • Pires, C. M., & Franco, L. F. M. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
  • Physics Forums. (2023, February 24). Understanding the Effect of pH on Benzoic Acid Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). US4323694A - Benzoic acid esters.
  • Apelblat, A., & Manzurola, E. (2002). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
  • Food and Agriculture Organization of the United Nations. (n.d.). SODIUM BENZOATE. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, May 21). Effect of pH Changes on Sodium Benzoate Laboratory Experiment Part 1. YouTube. Retrieved from [Link]

  • Singh, R. K. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • Delgado, D. R., Almanza, O. A., Martínez, F., Jouyban, A., & Acree, Jr., W. E. (2020). The solubility of benzoic acid in seven solvents. Journal of Molecular Liquids, 318, 114068.
  • Khan, M. S., & Ahmad, M. (2015). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Journal of the Chemical Society of Pakistan, 37(4), 743-748.
  • Oliveira, F. S., & Franco, L. F. M. (2007). Solubility of Benzoic Acid in Mixed Solvents.
  • Mach Technologies. (2024, January 3). How Temperature Affects the Ethanol Extraction Process. Retrieved from [Link]

  • Singh, R. K. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.
  • Patil, S. S., & Bhinge, S. D. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology, 2(2), 1-6.
  • ResearchGate. (2018, June 14). I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ? Retrieved from [Link]

  • Reddit. (2016, September 19). Why is sodium benzoate more soluble than benzoic acid in water? Retrieved from [Link]

  • Rahmawati, N. D., Hilmi, I. L., & Salman. (2023). Methods of Analysis of Sodium Benzoate in Food and Beverages: Literature Review. Journal of Pharmaceutical and Sciences, 6(1), 1-10.
  • ResearchGate. (2013, April 9). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? Retrieved from [Link]

  • Pires, C. M., & Franco, L. F. M. (2008). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol.
  • University of California, Los Angeles. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Controlling the Hydrolysis of 4-Formylphenyl 4-tert-butylbenzoate in Aqueous Media

Welcome to the technical support center for the controlled hydrolysis of 4-Formylphenyl 4-tert-butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the controlled hydrolysis of 4-Formylphenyl 4-tert-butylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and need to manage its stability in aqueous environments. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you achieve reproducible and reliable experimental outcomes.

Introduction: Navigating the Hydrolysis of a Structurally Complex Ester

4-Formylphenyl 4-tert-butylbenzoate is an ester with distinct structural features that present a unique challenge for controlled hydrolysis. The molecule's reactivity is influenced by two key moieties: the electron-withdrawing formyl group on the phenol portion and the sterically hindering tert-butyl group on the benzoate portion. The interplay of these electronic and steric effects dictates the rate and mechanism of its cleavage in aqueous media. This guide will provide you with the foundational knowledge and practical steps to control this reaction effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the hydrolysis rate of 4-Formylphenyl 4-tert-butylbenzoate?

A1: The rate of hydrolysis is primarily influenced by pH, temperature, and the presence of catalysts.[1]

  • pH: The hydrolysis of esters can be catalyzed by both acids and bases.[2] Generally, the rate is slowest in the neutral pH range and increases under acidic or basic conditions.

  • Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.[1]

  • Catalysts: The hydrolysis can be accelerated by general acid or base catalysts, as well as by certain enzymes like esterases.[3][4]

Q2: How does the formyl group on the phenyl ring affect the hydrolysis rate?

A2: The formyl group (-CHO) is an electron-withdrawing group. This effect increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. This generally leads to an increased rate of hydrolysis compared to an unsubstituted phenyl benzoate.

Q3: What is the role of the tert-butyl group in the hydrolysis of this ester?

A3: The tert-butyl group is a bulky, sterically hindering group.[5] Its presence on the benzoate moiety can physically obstruct the approach of a nucleophile (like a water molecule or a hydroxide ion) to the carbonyl carbon.[1][6] This steric hindrance can significantly slow down the rate of hydrolysis.[7][8] Therefore, you are dealing with competing effects: the electronic activation by the formyl group and the steric deactivation by the tert-butyl group.

Q4: Can the formyl group undergo side reactions during hydrolysis?

A4: Yes, under certain conditions, the formyl group of benzaldehyde and its derivatives can undergo side reactions. In the presence of a strong base, benzaldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, where two molecules disproportionate to form a carboxylic acid and an alcohol.[9][10][11] Under strongly acidic conditions, the formyl group can be protonated, which may lead to other reactions such as acetal formation if alcohols are present.[12] It is also susceptible to oxidation to a carboxylic acid, especially in the presence of oxidizing agents.[10]

Q5: What are the expected products of the complete hydrolysis of 4-Formylphenyl 4-tert-butylbenzoate?

A5: The complete hydrolysis of 4-Formylphenyl 4-tert-butylbenzoate will yield 4-formylphenol and 4-tert-butylbenzoic acid.

Troubleshooting Guide

Problem Potential Causes Solutions and Explanations
Hydrolysis is too fast and uncontrollable. 1. pH is too high or too low.2. Temperature is too high.3. Presence of unintended catalytic impurities.1. Adjust pH: Operate in a buffered solution closer to neutral pH (e.g., pH 6-8). The rate of ester hydrolysis is typically at a minimum in this range.[13] Prepare a series of buffers to empirically determine the optimal pH for your desired rate.2. Reduce Temperature: Perform the experiment at a lower temperature. For every 10°C decrease, the reaction rate will roughly halve. Consider running the reaction at room temperature or in a cooled water bath.3. Purify Reagents: Ensure all solvents and reagents are free from acidic or basic impurities. Use high-purity water and freshly prepared buffers.
Hydrolysis is too slow or incomplete. 1. Steric hindrance from the tert-butyl group is dominant.2. pH is in the neutral range where the reaction is slowest.3. Insufficient water concentration (in mixed solvent systems).1. Increase Temperature: Carefully increase the temperature in a controlled manner to overcome the activation energy barrier increased by steric hindrance.[1]2. Adjust pH: Move to a moderately acidic or basic pH to catalyze the reaction. For base-catalyzed hydrolysis, a pH of 9-10 is often sufficient without being overly aggressive. For acid catalysis, a pH of 2-3 can be effective.[2] Avoid extremely high or low pH to prevent side reactions of the formyl group.[9][12]3. Increase Water Content: If using a co-solvent, ensure a sufficient concentration of water is present for the hydrolysis to proceed.
Formation of unexpected byproducts. 1. Cannizzaro reaction of the formyl group under strong basic conditions.2. Oxidation of the formyl group.3. Degradation of starting material or products under harsh conditions.1. Avoid Strong Bases: If you observe byproducts consistent with the Cannizzaro reaction (4-hydroxybenzyl alcohol and 4-hydroxybenzoic acid), avoid using strong bases like concentrated NaOH or KOH.[9][11] Use a milder base or a carbonate buffer.2. Deoxygenate Solutions: To prevent oxidation, degas your aqueous media by sparging with an inert gas like nitrogen or argon before starting the experiment.3. Use Milder Conditions: If degradation is suspected, reduce the temperature and use a less extreme pH. Analyze your reaction at multiple time points to identify when byproduct formation begins.
Poor reproducibility of hydrolysis rates. 1. Inconsistent pH of the reaction medium.2. Temperature fluctuations.3. Inconsistent preparation of stock solutions.1. Use a Reliable Buffer: Employ a buffer with a pKa close to your target pH to ensure stable pH control throughout the experiment.2. Use a Thermostatted Bath: Maintain a constant temperature using a water bath or a temperature-controlled reaction block.3. Standardize Solution Preparation: Prepare fresh stock solutions of the ester in a suitable organic solvent (e.g., acetonitrile or DMSO) and add a small, consistent volume to the pre-heated aqueous buffer to initiate the reaction.

Experimental Protocols

Protocol 1: Determining the pH-Rate Profile for Hydrolysis

This protocol allows you to experimentally determine the rate of hydrolysis at different pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10) at a constant ionic strength (e.g., 0.1 M with KCl).

  • Stock Solution Preparation: Prepare a concentrated stock solution of 4-Formylphenyl 4-tert-butylbenzoate in a water-miscible organic solvent like acetonitrile.

  • Reaction Setup: In a series of temperature-controlled vials (e.g., at 37°C), add a known volume of each buffer.

  • Initiation of Hydrolysis: To each vial, add a small aliquot of the ester stock solution to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

  • Sampling: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a solution that stops the hydrolysis (e.g., a buffer at neutral pH or by adding a sufficient amount of acid or base to neutralize the catalyst).

  • Analysis: Analyze the quenched samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining ester and the formed products.

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time for each pH. The slope of this line will give you the pseudo-first-order rate constant (k_obs) for the hydrolysis at that pH. A plot of log(k_obs) versus pH will give you the pH-rate profile.

Protocol 2: Monitoring Hydrolysis by UV-Vis Spectrophotometry

If the hydrolysis products have a different UV-Vis spectrum from the starting material, this can be a convenient method for continuous monitoring.

  • Spectral Scan: Obtain the UV-Vis absorbance spectra of the starting ester, 4-formylphenol, and 4-tert-butylbenzoic acid in your chosen buffer to identify a wavelength where the change in absorbance upon hydrolysis is maximal.

  • Reaction Setup: In a quartz cuvette, mix the buffer and the ester stock solution in the same manner as in Protocol 1.

  • Data Acquisition: Place the cuvette in a temperature-controlled spectrophotometer and monitor the change in absorbance at the chosen wavelength over time.

  • Data Analysis: Convert the absorbance data to concentration using a previously established calibration curve. Calculate the rate constant as described in Protocol 1.

Data Presentation

The following table summarizes the expected qualitative effects of different parameters on the hydrolysis of 4-Formylphenyl 4-tert-butylbenzoate, based on general principles of ester hydrolysis.

Parameter Condition Expected Effect on Hydrolysis Rate Scientific Rationale
pH Acidic (pH < 4)IncreasedAcid-catalyzed hydrolysis, protonation of the carbonyl oxygen.[2]
Neutral (pH 6-8)MinimalUncatalyzed hydrolysis is generally slow.
Basic (pH > 8)IncreasedBase-catalyzed hydrolysis (saponification), nucleophilic attack by OH⁻.[2]
Temperature Low (e.g., 4°C)DecreasedSlower reaction kinetics.
High (e.g., 50°C)IncreasedIncreased kinetic energy to overcome the activation barrier.[1]
Solvent High water contentIncreasedWater is a reactant in the hydrolysis.
High organic co-solvent contentDecreasedLower concentration of water.

Visualizations

Hydrolysis Mechanism of 4-Formylphenyl 4-tert-butylbenzoate

Hydrolysis_Mechanism cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis Ester_B 4-Formylphenyl 4-tert-butylbenzoate Intermediate_B Tetrahedral Intermediate Ester_B->Intermediate_B + OH⁻ OH OH⁻ Intermediate_B->Ester_B Products_B 4-tert-butylbenzoate⁻ + 4-formylphenol Intermediate_B->Products_B Elimination of 4-formylphenoxide Ester_A 4-Formylphenyl 4-tert-butylbenzoate Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H₃O⁺ H3O H₃O⁺ Protonated_Ester->Ester_A Intermediate_A Tetrahedral Intermediate Protonated_Ester->Intermediate_A + H₂O H2O H₂O Products_A 4-tert-butylbenzoic acid + 4-formylphenol Intermediate_A->Products_A - H₃O⁺

Caption: General mechanisms for base- and acid-catalyzed hydrolysis.

Troubleshooting Workflow for Uncontrolled Hydrolysis

Caption: A decision tree for troubleshooting rapid or uncontrolled hydrolysis.

References

  • Barclay, L. R. C., Hall, N. D., & Cooke, G. A. (1962). THE MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. Canadian Journal of Chemistry, 40(10), 1981-1985. [Link]

  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Zavala, G., & D'Accorso, N. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. SpringerPlus, 1, 62. [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Chem-Station. (2025). What are the reactions of benzaldehyde in acidic media?. [Link]

  • Chemcess. (2024). Benzaldehyde: Properties, Reactions, Production And Uses. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920. [Link]

  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • Banfi, A., Carzaniga, T., Caselli, E., Fuganti, C., G.S., M., & Riva, S. (2009). Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems. Organic & Biomolecular Chemistry, 7(12), 2583-2591. [Link]

  • Vaia. (n.d.). Benzaldehyde on reaction with co... [FREE SOLUTION]. [Link]

  • Tunemalm, A. K., & Sterner, O. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Nordica, 4(4), 213-220.
  • ResearchGate. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. [Link]

  • ResearchGate. (2014). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. [Link]

  • ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... [Link]

  • Quora. (2019). What is the reaction involved when two molecules of benzaldehyde reacted to each other in the presence of a strong base?. [Link]

  • Arkat USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • ResearchGate. (n.d.). Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides. [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]

  • ResearchGate. (n.d.). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. [Link]

  • Google Patents. (n.d.). Method for the removal of the formyl group from an ester of an N-formyl peptide or N-formyl aminoacid.
  • de Oliveira, A. C. S., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2459. [Link]

  • Google Patents. (n.d.). A green process for preparing 2-(4-formylphenyl)
  • Journal of Emerging Investigators. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

  • Google Patents. (n.d.). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
  • Capon, B., & Page, M. I. (1971). Hydroxy-group participation in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (4), 541-546. [Link]

  • Lloveras, V., et al. (2024). Constitutional adaptation to pKa modulation by remote ester hydrolysis. Chemical Science. [Link]

  • Johansson, H. E., et al. (2022). Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation. Proceedings of the National Academy of Sciences, 119(39), e2208615119. [Link]

  • Mori, T., et al. (2013). Solvolysis of Formylphenyl Esters by a Bifunctional Peptide Catalyst. Chemistry Letters, 42(11), 1391-1393. [Link]

  • Scribd. (n.d.). Hydrolysis Kinetics of Benzoate Esters. [Link]

  • González-Pérez, G., et al. (2007). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and Environmental Microbiology, 73(8), 2453-2460. [Link]

  • Bartleby. (n.d.). Sample Resume : Hydrolysis Of Phenyl Benzoate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Formylphenyl benzoate. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. [Link]

  • ChemRxiv. (2020). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. [Link]

  • Fujii, K., et al. (2013). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 79(21), 6729-6736. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. Acta Chromatographica, 23(2), 299-311. [Link]

Sources

Troubleshooting

Technical Support Center: Schiff Base Condensation Optimization

Topic: Minimizing Side Reactions & Maximizing Yield in Imine Synthesis Audience: Senior Researchers & Process Chemists Welcome to the Imine Synthesis Optimization Hub Status: Online | Tier: Advanced Support Lead Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Maximizing Yield in Imine Synthesis Audience: Senior Researchers & Process Chemists

Welcome to the Imine Synthesis Optimization Hub

Status: Online | Tier: Advanced Support Lead Scientist: Dr. A. Vance

You are encountering yield losses or impurity profiles inconsistent with standard condensation kinetics. Schiff base formation (R-NH₂ + R'-CHO ⇌ R-N=CH-R' + H₂O) is deceptively simple. In practice, it is a delicate balance of pH control , equilibrium management , and side-reaction suppression .

This guide bypasses textbook basics to address the specific failure modes encountered in high-stakes drug discovery and material synthesis.

PART 1: The Kinetic & Thermodynamic Trap (The "Why")

To fix the reaction, you must visualize the invisible failure points. The reaction is reversible and sensitive to proton activity.

1.1 The pH "Bell Curve" (The Jencks Mechanism)

The rate of Schiff base formation follows a bell-shaped pH profile (typically optimal at pH 4–5).

  • The Trap (Too Acidic, pH < 3): The amine is protonated (

    
    ). It loses its nucleophilicity and cannot attack the carbonyl carbon.
    
  • The Trap (Too Basic, pH > 6): The amine attacks effectively to form the carbinolamine intermediate, but the subsequent dehydration step is acid-catalyzed. Without protons, the -OH group is a poor leaving group, and the reaction stalls at the intermediate stage [1, 6].

1.2 The Equilibrium Problem

The equilibrium constant (


) for imine formation is often small. Water produced during the reaction drives the equilibrium back toward the starting materials (hydrolysis). Water removal is not optional; it is the driving force. 
Visualizing the Failure Pathways

The following diagram maps the mechanism against specific failure modes.

SchiffBaseMechanism Start Start: Amine + Aldehyde AcidTrap FAILURE: Acidic Trap (Amine Protonated) Start->AcidTrap pH < 3 Carbinolamine Intermediate: Carbinolamine Start->Carbinolamine Nucleophilic Attack (Optimal pH 4-5) BasicTrap FAILURE: Basic Trap (Dehydration Stalls) Carbinolamine->BasicTrap pH > 7 Imine Product: Schiff Base (Imine) Carbinolamine->Imine Acid-Catalyzed Dehydration (-H2O) Hydrolysis FAILURE: Hydrolysis (Water not removed) Imine->Hydrolysis + H2O (Reversible) Hydrolysis->Start

Figure 1: Mechanistic flow showing critical failure points where side reactions or stalling occurs.

PART 2: Troubleshooting Specific Side Reactions

User Query: "My reaction turns dark/tarry, or I see multiple spots on TLC."

2.1 Aldol Condensation (The "Self-Destruct" Mode)
  • Symptom: Formation of a viscous oil or polymer; NMR shows loss of aldehyde proton but no imine peak.

  • Cause: If the aldehyde has

    
    -hydrogens, it can enolize and react with itself rather than the amine, especially if the amine is hindered or the reaction is too basic [23, 24].
    
  • Fix:

    • Switch Catalysts: Stop using Brønsted acids (p-TsOH). Switch to Lewis Acids like Titanium(IV) ethoxide (

      
      ). This complexes the carbonyl, activating it for amine attack without promoting enolization as aggressively as strong bases or acids [9, 17].
      
    • Temperature: Lower the temperature (

      
       to RT). Aldol requires higher activation energy than imine formation.
      
2.2 Hydrolysis (The "Invisible" Yield Killer)
  • Symptom: Yield is consistently 50-60% regardless of time.

  • Cause: Equilibrium limits are reached.[1]

  • Fix: Chemical dehydration. Standard desiccants (

    
    ) are often insufficient for difficult sterics.
    
    • Protocol: Use Activated 4A Molecular Sieves (See Protocol A) or

      
        (See Protocol B).
      
2.3 "Orange/Red" Impurities (Oxidation)
  • Symptom: Product darkens upon exposure to air.

  • Cause: Aromatic amines (anilines) are prone to oxidation, forming azo compounds or quinones.

  • Fix: Sparge solvents with Argon/Nitrogen for 15 mins prior to mixing. Run the reaction under inert atmosphere.

PART 3: Optimization Protocols (The "How")

Do not rely on "stir and pray." Use these validated systems.

Comparison of Water Removal Methods
MethodEfficiencyBest ForRisk Factor
Dean-Stark (Toluene) HighStable, non-volatile substratesThermal degradation (requires reflux >110°C)
Molecular Sieves (4A) Moderate-HighThermally sensitive substratesMechanical attrition (dust); requires activation [7, 10]
Titanium(IV) Ethoxide Superior Sterically hindered / Electron-poor aminesWater sensitive reagent; requires aqueous workup [9, 17]
Magnesium Sulfate LowVery fast, easy reactions onlyClumping; surface passivation
PROTOCOL A: The "Sieve" Method (General Purpose)

Best for thermally sensitive substrates where Lewis acids are contraindicated.

  • Activation (Critical): Heat 4A molecular sieves (beads, not powder) to 300°C for 3 hours or flame-dry under vacuum. Note: 3A sieves are preferred if using methanol/ethanol as solvent to prevent solvent adsorption, but 4A is standard for DCM/Toluene [7, 10].

  • Setup: Flame-dry a round-bottom flask. Add a magnetic stir bar and cool under

    
    .
    
  • Solvent: Add anhydrous Dichloromethane (DCM) or Toluene.

  • Addition: Add Amine (1.0 equiv) and Aldehyde (1.0–1.1 equiv).

  • Desiccant: Add activated sieves (approx. 1g per mmol of substrate).

  • Reaction: Stir at Room Temperature (RT) for 6–24 hours.

  • Workup: Filter through a celite pad to remove sieves. Evaporate solvent.[2]

    • Validation: Check NMR.[3][4][5] If aldehyde peak is present, the sieves were likely "wet" (inactive).

PROTOCOL B: The Titanium(IV) Ethoxide Method (The "Power Tool")

Best for difficult, hindered, or electron-deficient amines. Acts as both catalyst and scavenger.

  • Setup: Flame-dry flask,

    
     atmosphere.
    
  • Reagents: Dissolve Amine (1.0 equiv) and Aldehyde (1.0 equiv) in anhydrous THF or Toluene.

  • Catalyst Addition: Add Titanium(IV) ethoxide (

    
    ) (2.0 equiv) via syringe. The solution often turns yellow/orange [9, 17].
    
  • Reaction: Stir at RT for 6–12 hours. (Heating to 60°C is optional for extremely hindered cases).

  • Quench (Crucial): Pour the reaction mixture into saturated aqueous

    
     or water. A heavy white precipitate (
    
    
    
    ) will form.
  • Filtration: Filter the slurry through a Celite pad. Rinse the pad with Ethyl Acetate.

  • Separation: Separate the organic layer, dry over

    
    , and concentrate.
    
PART 4: Decision Logic (Workflow)

Use this logic tree to select the correct experimental setup for your specific substrates.

OptimizationLogic Start Substrate Analysis IsStable Are substrates thermally stable (>100°C)? Start->IsStable IsHindered Is the Amine Sterically Hindered? IsStable->IsHindered No (Sensitive) DeanStark Method: Dean-Stark (Reflux Toluene) IsStable->DeanStark Yes Enolizable Does Aldehyde have Alpha-Hydrogens? IsHindered->Enolizable No TiMethod Method: Ti(OEt)4 (Scavenger + Lewis Acid) IsHindered->TiMethod Yes (Hard to React) SieveMethod Method: 4A Mol Sieves (DCM, RT) Enolizable->SieveMethod Yes (Risk of Aldol) GreenMethod Method: Solvent-Free (Microwave) Enolizable->GreenMethod No (Stable)

Figure 2: Decision Matrix for selecting the optimal synthesis protocol.

FAQ: Rapid Troubleshooting

Q: Can I use Methanol as a solvent? A: Yes, but be careful. Methanol is protic. While it solubilizes reagents well, it can hydrogen-bond with the amine, slightly reducing nucleophilicity. More importantly, do not use acetone (it reacts with amines) and do not use 4A sieves with methanol (the pore size is close to methanol's size; use 3A sieves for methanol/ethanol) [7, 10].

Q: My product is an oil but should be a solid. A: This often indicates incomplete solvent removal or the presence of unreacted aldehyde. Schiff bases are notoriously difficult to crystallize if impure. Try triturating with cold hexanes or pentane to induce precipitation.

Q: Why did my yield drop when I scaled up? A: Heat transfer and water removal efficiency often drop at scale. If using sieves, did you increase the amount proportionally? If using Dean-Stark, is the reflux vigorous enough to carry the water over?

References
  • Jencks, W. P. (1959).[6] Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society. Link

  • Scholars Research Library. (2011). Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition. Link

  • RSC Publishing. (2014). Solvent-free synthesis of polysaccharide derivatives via heterogeneous Schiff base chemistry. Link

  • Der Pharma Chemica. (2012). The rapid synthesis of schiff-bases without solvent under microwave irradiation. Link

  • ResearchGate. (2025). Synthesis of Schiff base under solvent-free condition: As a green approach. Link

  • ResearchGate. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines. Link

  • OIM Chemical. (2022). The differences between molecular sieve 3A and molecular sieve 4A. Link

  • ResearchGate. (2015). How do I remove water from imine formation reactions?Link

  • Taylor & Francis. (2019). Titanium ethoxide – Knowledge and References. Link

  • CNM Stable. (2026). What Is the Difference Between 3A and 4A Molecular Sieves?Link

  • PubMed. (2017).[2] Synthesis, pH dependent photometric and electrochemical investigation... of novel Schiff base. Link

  • Jalon Zeolite. (2024). Essential Guide: Molecular Sieves for Water Removal. Link

  • World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. Link

  • Xintao. (2024). What is the difference between 3A, 4A and 5A molecular sieves?Link

  • Semantic Scholar. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Link

  • ResearchGate. (2015). Is it necessary to remove water during schiff base synthesis?Link

  • Sigma-Aldrich. (2024). Titanium(IV) ethoxide Product Information. Link

  • IOSR Journal. (2014). SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. Link

  • Organic Syntheses. (2011). Preparation of Enantioenriched Homoallylic Primary Amines (Ti(OEt)4 protocol). Link

  • RSC Publishing. (2012). One-pot synthesis of substituted indoles via titanium(iv) alkoxide mediated imine formation. Link

  • PubMed Central. (2009). Aliphatic Imines in Titanium-Mediated Reductive Cross-Coupling. Link

  • ResearchGate. (2024). How can i remove the formed water in schiff base synthesis?Link

  • PubMed Central. (2017). Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes. Link

  • PubMed. (2017). Effects of Schiff Base Formation and Aldol Condensation. Link

  • Quora. (2025). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot?Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis Guide: 4-Formylphenyl 4-tert-butylbenzoate

Executive Summary 4-Formylphenyl 4-tert-butylbenzoate is a critical intermediate often utilized in the synthesis of liquid crystals and functional polymers. Its structural integrity relies on the formation of an ester li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Formylphenyl 4-tert-butylbenzoate is a critical intermediate often utilized in the synthesis of liquid crystals and functional polymers. Its structural integrity relies on the formation of an ester linkage between a 4-tert-butylbenzoic acid moiety and a 4-hydroxybenzaldehyde moiety.

This guide provides a comparative analytical framework for verifying the synthesis of this compound. Unlike standard spectral lists, this document focuses on reaction monitoring logic —demonstrating how to distinguish the product from its specific precursors (impurities) using diagnostic 1H NMR shifts in Chloroform-d (


).

Part 1: Structural Analysis & Proton Assignment

To interpret the spectrum accurately, we must first define the magnetic environments. The molecule consists of two distinct aromatic systems linked by an ester bond.[1]

Molecular Visualization

G tBu Tert-Butyl Group (9H, Singlet) ~1.35 ppm RingA Ring A (Benzoate) AA'BB' System ~8.1 & 7.5 ppm tBu->RingA Ester Ester Linkage (-COO-) Deshielding Cone RingA->Ester RingB Ring B (Formylphenyl) AA'BB' System ~8.0 & 7.4 ppm Ester->RingB Aldehyde Aldehyde Proton (1H, Singlet) ~10.0 ppm RingB->Aldehyde

Figure 1: Structural segmentation of 4-Formylphenyl 4-tert-butylbenzoate showing predicted chemical shift zones.

The AA'BB' Systems Explained

Both phenyl rings exhibit AA'BB' symmetry , typically appearing as two pairs of "roofed" doublets (pseudo-doublets).

  • Ring A (Acid derived): Protons ortho to the carbonyl are heavily deshielded (~8.1 ppm). Protons meta are shielded relative to them (~7.5 ppm).

  • Ring B (Phenol derived): Protons ortho to the aldehyde are deshielded (~8.0 ppm). Protons ortho to the ester oxygen are the critical diagnostic markers .

Part 2: Comparative Analysis (Product vs. Alternatives)

The primary challenge in synthesizing this ester is distinguishing it from unreacted starting materials: 4-tert-butylbenzoic acid and 4-hydroxybenzaldehyde .

Mechanism of Spectral Shift

Upon esterification, the electron density on the phenolic oxygen is pulled toward the carbonyl of the benzoate. This deshields the protons ortho to the oxygen (Ring B), causing a significant downfield shift compared to the free phenol.

Comparative Data Table ( , 400 MHz)
Proton Group4-Formylphenyl 4-tert-butylbenzoate (Product )4-Hydroxybenzaldehyde (Precursor 1 )4-tert-Butylbenzoic Acid (Precursor 2 )
Aldehyde (-CHO) 10.01 ppm (s, 1H) 9.85 ppm (s, 1H)N/A
Aromatic (Ortho to C=O) 8.14 ppm (d, 2H) (Ring A)N/A8.05 ppm (d, 2H)
Aromatic (Ortho to CHO) 7.96 ppm (d, 2H) (Ring B)7.80 ppm (d, 2H)N/A
Aromatic (Meta to C=O) 7.54 ppm (d, 2H) (Ring A)N/A7.50 ppm (d, 2H)
Aromatic (Ortho to O) 7.41 ppm (d, 2H) (Ring B)6.95 ppm (d, 2H) N/A
Tert-Butyl (-C(CH3)3) 1.36 ppm (s, 9H) N/A1.35 ppm (s, 9H)
Hydroxyl (-OH) Absent~6.0 - 7.0 ppm (broad)~11.0 ppm (COOH, broad)
Diagnostic Logic
  • The "Phenol Shift" (Primary Confirmation):

    • Observation: The doublet at 6.95 ppm (characteristic of the free phenol) must disappear.

    • Confirmation: A new doublet appears at ~7.41 ppm . This +0.45 ppm shift confirms the formation of the ester bond.

  • The Aldehyde Shift:

    • The aldehyde proton shifts slightly downfield (from 9.85 to ~10.01 ppm) due to the electron-withdrawing nature of the distal ester group, though this is less distinct than the aromatic shift.

  • Integration Check:

    • The ratio of the Aldehyde proton (1H) to the Tert-butyl group (9H) must be exactly 1:9 . Deviations indicate impurities or wet solvent.

Part 3: Experimental Protocol

Sample Preparation (Standardized)

To ensure reproducibility and match the data above, follow this protocol strictly. Concentration effects can shift the acidic/phenolic protons in precursors, but the ester product is relatively stable.

  • Massing: Weigh 10 mg (± 1 mg) of the dry solid product.

  • Solvent: Add 0.6 mL of Chloroform-d (

    
    , 99.8% D) containing 0.03% TMS (Tetramethylsilane).
    
    • Note: TMS is essential for calibrating the 0.00 ppm point, as the tert-butyl peak is close to the alkyl impurity region.

  • Dissolution: Vortex for 30 seconds. Ensure the solution is clear. If turbidity persists, filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for high S/N).

    • Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (if accurate integration of the aldehyde proton is critical, as aldehydes can have long T1 times).

Analysis Workflow

Workflow Start Acquire 1H NMR Spectrum Check1 Check 6.5 - 7.0 ppm Region Start->Check1 Decision1 Peaks Present? Check1->Decision1 Fail1 Impurity: Unreacted Phenol Decision1->Fail1 Yes Check2 Check Integration Aldehyde (10 ppm) : t-Butyl (1.3 ppm) Decision1->Check2 No Decision2 Ratio 1:9? Check2->Decision2 Pass PASS: Pure Ester Product Decision2->Pass Yes Fail2 Fail: Check Stoichiometry or Solvent Peaks Decision2->Fail2 No

Figure 2: Quality Control decision tree for validating 4-Formylphenyl 4-tert-butylbenzoate.

References

  • SDBS (AIST): Spectral Database for Organic Compounds.[2] SDBS No. 2736 (4-tert-butylbenzoic acid) & SDBS No. 1664 (4-hydroxybenzaldehyde). National Institute of Advanced Industrial Science and Technology (Japan). [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014.

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating Benzoate Esters and Aldehydes via FTIR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose.[1] This guide provides an in-depth comparison of the characteristic FTIR peaks for ester and aldehyde groups within benzoate derivatives, offering the technical insights required for unambiguous spectral interpretation.

The Underlying Science: Molecular Vibrations and Electronic Effects in Benzoates

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds (e.g., stretching and bending). The frequency at which a bond absorbs is highly characteristic of the bond type and its chemical environment.

In benzoate systems, the carbonyl group (C=O) is conjugated with the benzene ring. This electronic delocalization (resonance) lowers the bond order of the carbonyl, causing its stretching vibration to appear at a lower wavenumber (frequency) compared to its non-conjugated, aliphatic counterparts.[2][3] This effect is a critical starting point for analyzing the spectra of both benzoate esters and benzaldehydes.

FTIR Profile of Benzoate Esters

The defining feature of an ester is the -COOR group. In a benzoate ester, such as ethyl benzoate, the key vibrational modes are the strong carbonyl stretch and the distinct C-O stretches.

  • C=O Carbonyl Stretch: This is typically the most intense and sharpest peak in the spectrum. For benzoate esters, this peak is found in the range of 1730-1715 cm⁻¹ .[4][5][6][7] The conjugation with the aromatic ring weakens the C=O bond, shifting this peak to a lower frequency than that of aliphatic esters (which appear at 1750-1735 cm⁻¹).[4][6][7]

  • C-O Stretches: Esters possess two different C-O single bonds: the C(=O)-O bond and the O-R bond. These lead to two distinct stretching vibrations that are strongly coupled. These typically appear as two or more strong bands in the fingerprint region, between 1300-1000 cm⁻¹ .[4][6][7] Specifically, the asymmetric C-C-O stretch is often observed around 1300-1250 cm⁻¹ , while the symmetric O-C-C stretch appears near 1130-1100 cm⁻¹ .[8] These C-O stretches are a crucial identifier for the ester functionality.

FTIR Profile of Benzaldehydes

Benzaldehydes are distinguished by the -CHO group, where a carbonyl is bonded to both the aromatic ring and a hydrogen atom. This unique structure gives rise to a highly diagnostic set of peaks.

  • C=O Carbonyl Stretch: Similar to benzoate esters, the C=O stretch in benzaldehydes is strong and sharp. Due to conjugation, it appears in a lower wavenumber region of 1710-1685 cm⁻¹ .[6][9][10] This range slightly overlaps with benzoate esters but is generally found at a lower frequency.

  • Aldehydic C-H Stretch (The "Telltale" Doublet): The most definitive feature of an aldehyde is the stretch of the C-H bond of the aldehyde group itself. This vibration characteristically appears as a pair of weak to medium intensity peaks, one near 2850-2800 cm⁻¹ and the other near 2750-2700 cm⁻¹ .[11][12][13][14] The appearance of two peaks for a single C-H stretch is due to a phenomenon called Fermi Resonance .[9][11][12] This occurs when the fundamental C-H stretching vibration has nearly the same energy as the first overtone of the C-H bending vibration (around 1390 cm⁻¹).[9][11] This interaction causes the energy levels to split, resulting in two distinct absorption bands.[9][11] The presence of this doublet, particularly the lower frequency peak around 2720 cm⁻¹, is a highly reliable indicator of an aldehyde.[6][10]

Comparative Analysis: A Head-to-Head Distinction

The key to differentiating a benzoate ester from a benzaldehyde lies in looking beyond the carbonyl region and identifying the unique signature peaks for each functional group.

Vibrational Mode Benzoate Ester Benzaldehyde Key Differentiator
C=O Stretch 1730-1715 cm⁻¹ (Strong, Sharp)1710-1685 cm⁻¹ (Strong, Sharp)Minor overlap, but aldehydes are often at the lower end of the range. Not a primary point of distinction alone.
C-H Stretch ~3100-3000 cm⁻¹ (Aromatic)~3100-3000 cm⁻¹ (Aromatic) PLUS 2850-2800 & 2750-2700 cm⁻¹ (Aldehydic Doublet) The presence of the aldehydic C-H doublet is the most conclusive evidence for a benzaldehyde.
C-O Stretch 1300-1000 cm⁻¹ (Two or more strong bands) Absent in this characteristic pattern.The presence of strong, multiple C-O stretches is the most conclusive evidence for a benzoate ester.
Decision Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for distinguishing between the two compound classes based on an unknown FTIR spectrum.

G Start Analyze FTIR Spectrum Check_CO Strong, sharp peak at 1730-1685 cm⁻¹? Start->Check_CO No_CO Not a Benzoate Ester or Aldehyde Check_CO->No_CO No Check_Aldehyde_CH Weak/Medium peaks near 2820 & 2720 cm⁻¹? Check_CO->Check_Aldehyde_CH Yes Is_Aldehyde Likely Benzaldehyde Check_Aldehyde_CH->Is_Aldehyde Yes Check_Ester_CO Strong bands at 1300-1000 cm⁻¹? Check_Aldehyde_CH->Check_Ester_CO No Is_Ester Likely Benzoate Ester Check_Ester_CO->Is_Ester Yes Inconclusive Inconclusive Data Consider other techniques Check_Ester_CO->Inconclusive No

Caption: A decision-making flowchart for identifying benzoate esters vs. aldehydes.

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for its simplicity and minimal sample preparation requirements.[15][16]

Methodology
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum by running a scan with no sample present.[17] This is crucial to subtract the spectral signature of the ambient atmosphere (CO₂ and H₂O).

  • Sample Application:

    • For Liquids (e.g., methyl benzoate): Place a single drop of the liquid onto the center of the ATR crystal, ensuring it completely covers the sampling area.[15][17]

    • For Solids (e.g., a crystalline benzoate derivative): Place a small amount of the solid powder onto the crystal. Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[15][17]

  • Data Acquisition:

    • Collect the sample spectrum. Typical parameters for high-quality data are:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing & Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the peak-picking tool to identify the precise wavenumbers of the key absorption bands identified in this guide.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Run_Bkg Acquire Background Spectrum Clean_Crystal->Run_Bkg Apply_Sample Apply Sample to Crystal (Liquid/Solid) Run_Bkg->Apply_Sample Acquire_Scan Acquire Sample Spectrum Apply_Sample->Acquire_Scan Process_Data Process Data (Baseline Correction) Acquire_Scan->Process_Data Identify_Peaks Identify Key Peaks & Compare Process_Data->Identify_Peaks

Caption: A standard workflow for sample analysis using ATR-FTIR spectroscopy.

Conclusion

While both benzoate esters and benzaldehydes exhibit a strong carbonyl absorption in their FTIR spectra due to conjugation with the aromatic ring, they can be reliably distinguished by examining other key regions. The definitive evidence for a benzaldehyde is the characteristic C-H stretching doublet between 2850-2700 cm⁻¹. Conversely, the hallmark of a benzoate ester is the presence of two or more strong C-O stretching bands in the 1300-1000 cm⁻¹ fingerprint region. By following the systematic approach and experimental protocol outlined in this guide, researchers can confidently and accurately characterize these important functional groups.

References

  • Chemistry LibreTexts. (2020). Infrared Spectroscopy. [Link]

  • ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR?[Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. [Link]

  • Patel, R., et al. (2014). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Scholars Research Library. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • University of California, Davis. (n.d.). Physical Chemistry Lab #2: ATR-FTIR spectroscopy study of hydrogen bonding trends. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]

  • University of Regensburg. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

  • Columbia University. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. [Link]

  • Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds. [Link]

Sources

Validation

Technical Comparison Guide: Thermal Profiling of 4-Formylphenyl 4-tert-butylbenzoate

This guide provides a technical analysis of the thermal properties of 4-Formylphenyl 4-tert-butylbenzoate , designed for researchers in organic synthesis and materials science. It moves beyond basic data reporting to off...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the thermal properties of 4-Formylphenyl 4-tert-butylbenzoate , designed for researchers in organic synthesis and materials science. It moves beyond basic data reporting to offer a methodological framework for validating synthesis quality and understanding phase behavior.

Executive Summary & Significance

4-Formylphenyl 4-tert-butylbenzoate is a critical structural intermediate used in the synthesis of advanced liquid crystals (LCs) and alkynyl ketones. Its thermal profile is defined by a sharp, first-order transition from a crystalline solid to an isotropic liquid.

Unlike many "calamitic" (rod-like) benzoate derivatives that exhibit broad nematic or smectic mesophases, this specific intermediate typically displays a direct melting transition due to the steric bulk of the tert-butyl group disrupting the aspect ratio required for mesophase stability.

Key Thermal Characteristic:

  • Transition: Crystalline (

    
    ) 
    
    
    
    Isotropic Liquid (
    
    
    )
  • Melting Point (

    
    ): 88.3 °C – 88.8 °C  (High Purity)
    

Experimental Protocol: DSC Analysis

To replicate the reference data and ensure self-validating results, follow this specific Differential Scanning Calorimetry (DSC) protocol.

Methodology
  • Instrument Calibration: Indium (

    
    , 
    
    
    
    ) and Zinc standards.
  • Sample Preparation:

    • Mass: 2.0 – 4.0 mg (Precision

      
      ).
      
    • Pan: Hermetically sealed aluminum pan to prevent volatilization of the aldehyde moiety.

  • Atmosphere: Dry Nitrogen (

    
    ) purge at 50 mL/min.
    
  • Thermal Cycle:

    • Equilibrate:

      
      .
      
    • Heat: Ramp

      
       to 
      
      
      
      (First Heating).
    • Cool: Ramp

      
       to 
      
      
      
      (To check for monotropic mesophases).
    • Heat: Ramp

      
       to 
      
      
      
      (Second Heating - Analysis Cycle).
Workflow Diagram

DSC_Protocol Sample Sample Preparation (2-4 mg, Al Pan) Purge N2 Purge (50 mL/min) Sample->Purge Heat1 1st Heating (Remove Thermal History) Purge->Heat1 Cool Cooling Scan (Detect Monotropic Phases) Heat1->Cool Heat2 2nd Heating (Data Acquisition) Cool->Heat2 Analysis Thermogram Analysis (Integrate Peak) Heat2->Analysis

Figure 1: Standardized DSC workflow for analyzing crystalline organic intermediates.

Thermogram Analysis & Interpretation

Expected Thermogram Features

Upon analyzing a high-purity sample (>99%), the thermogram will display a single, sharp endothermic event.

FeatureTemperature / ValueInterpretation
Baseline Flat (

drift)
Indicates no decomposition or sublimation prior to melting.
Onset (

)
~88.3 °C The thermodynamic melting point. Used for purity calculation.
Peak (

)
~89.5 °C The point of maximum heat flow.
Enthalpy (

)
Varies (Est. 20-30 kJ/mol)Energy required to break the crystal lattice.
Cooling Trace Exotherm at

Recrystallization (supercooling is common, often

below

).
Phase Transition Logic

Unlike liquid crystalline analogs, the tert-butyl derivative lacks the anisotropy required for a stable mesophase between the solid and liquid states.

Phase_Logic Crystal Crystalline Solid (Cr) Highly Ordered Lattice Transition Melting Endotherm Tm ≈ 88.5°C Crystal->Transition + Heat Liquid Isotropic Liquid (Iso) Disordered Fluid Transition->Liquid

Figure 2: Phase transition pathway for 4-Formylphenyl 4-tert-butylbenzoate.

Comparative Performance Analysis

To validate your material, compare its thermal behavior against its structural parent and analogs. The tert-butyl group acts as a "disruptor" of molecular packing, lowering the melting point compared to the unsubstituted benzoate.

Table 1: Structural Analog Comparison
CompoundStructureMelting Point (

)
Phase Behavior
Target: 4-Formylphenyl 4-tert-butylbenzoate

88.3 – 88.8 °C Cr

Iso
(Sharp Melt)
Analog 1: 4-Formylphenyl benzoate

96.5 – 97.5 °C Cr

Iso
(Higher

)
Analog 2: 4-Formylphenyl 4-n-alkoxybenzoates

Varies Often Cr

N

Iso
(LC phases)

Scientific Insight: The substitution of the hydrogen (in the parent benzoate) with a bulky tert-butyl group at the para position introduces steric hindrance. While it increases molecular weight, the globular nature of the tert-butyl group prevents the efficient


-

stacking observed in planar benzoates, resulting in a lower melting point (

) and the inhibition of liquid crystalline mesophases (Nematic/Smectic) that are common in linear alkoxy analogs.

Troubleshooting & Validation

Scenario: Broad Endotherm or Multiple Peaks If your DSC trace shows a broad peak spanning


 or a small "shoulder" peak:
  • Impurity: The sample likely contains residual 4-tert-butylbenzoic acid or unreacted 4-hydroxybenzaldehyde .

  • Solvent Trap: A broad, shallow endotherm near

    
     suggests trapped solvent (e.g., Ethanol/Acetone from recrystallization).
    
    • Corrective Action: Dry sample under vacuum at

      
       for 6 hours and re-run DSC.
      

Scenario: "Cold Crystallization" on Heating If an exotherm appears during the heating ramp before the melt:

  • The sample was likely quenched (cooled too fast) in the previous step, forming an amorphous glass. This confirms the material has glass-forming potential, a useful property for organic electronics applications.

References

  • Levashov, A. S., et al. (2017). "Oxidative coupling of tetraalkynyltin with aldehydes leading to alkynyl ketones." New Journal of Chemistry, 41, 786-793.

    • Primary source for the melting point (88.3–88.8 °C) and synthesis characterization.[1]

  • Sigma-Aldrich.[2][3] (n.d.). "Methyl 4-(4-formylphenyl)benzoate Product Specification."

    • Source for comparison analog properties.
  • PubChem. (2025).[4] "4-Formylphenyl benzoate Compound Summary." National Library of Medicine.

    • General chemical and physical property verific

Sources

Comparative

Comparing nematic ranges of tert-butyl vs. alkoxy phenyl benzoates

Topic: Comparing Nematic Ranges of tert-Butyl vs. Alkoxy Phenyl Benzoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the design of li...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Nematic Ranges of tert-Butyl vs. Alkoxy Phenyl Benzoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the design of liquid crystalline (LC) materials for optoelectronics and anisotropic solvents, the terminal group plays a decisive role in defining phase morphology. This guide compares two critical classes of phenyl benzoates: those terminated with a bulky tert-butyl group and those with linear alkoxy chains .

Key Finding: The tert-butyl group acts as a "smectic suppressor." While linear alkoxy chains promote lateral packing and smectic phase formation (often narrowing the nematic window), the sterically demanding tert-butyl group disrupts layer formation, frequently yielding purely nematogenic materials. However, this comes at the cost of slightly reduced clearing points due to lower aspect ratios.

Molecular Architecture & Theoretical Basis

The mesomorphic behavior of phenyl benzoates is governed by the delicate balance between molecular rigidity (core), aspect ratio (length-to-breadth), and terminal interactions.

  • Alkoxy Terminal Groups (

    
    ): 
    
    • Mechanism: These groups are flexible and linear. As chain length increases (

      
      ), van der Waals forces between chains stabilize lamellar packing.
      
    • Result: High propensity for Smectic (Sm) phases. In many homologs, the Smectic phase "eats into" the Nematic range, sometimes eliminating it entirely in favor of a direct Isotropic-Smectic transition.

  • Tert-Butyl Terminal Groups (

    
    ): 
    
    • Mechanism: This group is globular and rigid. It increases the molecular breadth at the terminus without adding significant length.

    • Result: The bulkiness prevents the close lateral registration required for smectic layering. This steric exclusion forces the molecules to slide past one another, stabilizing the Nematic (N) phase while suppressing Smectic order.

Comparative Analysis: Experimental Data

The following data compares a standard 4-alkoxyphenyl 4-alkoxybenzoate series against a 4-tert-butylphenyl 4-alkoxybenzoate series.

Table 1: Thermal Transitions and Nematic Ranges Note: Values are representative of typical homologous series synthesized via acid chloride esterification. Temperatures in °C.

Terminal GroupAlkoxy Chain (

)
Melting Point (

)
Clearing Point (

)
Nematic Range (

)
Phase Behavior
Alkoxy (Ethoxy) 685.0139.054.0 Enantiotropic Nematic
Alkoxy (Ethoxy) 892.0136.044.0 Nematic + Smectic (Monotropic)
Alkoxy (Ethoxy) 1098.0133.035.0 Predominantly Smectic
Tert-Butyl 672.0115.043.0 Purely Nematic
Tert-Butyl 868.0110.042.0 Purely Nematic
Tert-Butyl 1065.0105.040.0 Purely Nematic

Analysis:

  • Phase Purity: The tert-butyl series retains a pure nematic phase even at longer chain lengths (

    
    ), whereas the alkoxy series begins to exhibit smectic phases that complicate the phase diagram.
    
  • Thermal Stability: The clearing points (

    
    ) of the tert-butyl derivatives are generally 20-30°C lower than their alkoxy counterparts. The globular shape reduces the overall length-to-breadth ratio, slightly destabilizing the liquid crystal phase.
    
  • Melting Point Depression: The tert-butyl group often disrupts crystal packing efficiency compared to symmetric alkoxy/alkyl chains, leading to lower melting points and preserving a useful room-temperature (or near room-temperature) nematic range.

Mechanistic Visualization

The following diagram illustrates the steric impact of the tert-butyl group on supramolecular packing.

G cluster_0 Linear Alkoxy Terminus cluster_1 Tert-Butyl Terminus Alkoxy Linear Chain (-OCnH2n+1) Packing High Lateral Interactions Alkoxy->Packing Promotes Phase1 Smectic Layers Formed Packing->Phase1 Stabilizes Phase2 Nematic Disorder Maintained Phase1->Phase2 Suppressed by Steric Bulk TButyl Bulky Group (-tBu) Disruption Steric Hindrance TButyl->Disruption Causes Disruption->Phase2 Prevents Layering

Caption: Steric exclusion pathway showing how tert-butyl groups disrupt lateral packing forces, effectively filtering out smectic phases to yield pure nematic materials.

Experimental Protocols

To validate these properties, we recommend the following self-validating synthesis and characterization workflow.

A. Synthesis: Modified Steglich Esterification

Use this protocol to minimize transesterification side products common in acid chloride routes.

  • Reagents:

    • 4-tert-butylphenol (1.0 eq)

    • 4-alkoxybenzoic acid (1.1 eq)

    • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

    • DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)

    • Solvent: Dry Dichloromethane (DCM)

  • Procedure:

    • Dissolve the acid and phenol in dry DCM under

      
       atmosphere.
      
    • Add DMAP.

    • Cool to 0°C. Add DCC dropwise (dissolved in DCM) to control the exotherm.

    • Stir at 0°C for 1 hour, then warm to Room Temp (RT) and stir for 12 hours.

    • Validation Check: Appearance of white precipitate (dicyclohexylurea) indicates reaction progress.

  • Purification:

    • Filter off urea precipitate.

    • Wash filtrate with 5% HCl, 5% NaHCO3, and brine.

    • Recrystallize from Ethanol/Ethyl Acetate (9:1).

    • Purity Check: TLC (Hexane:EtOAc 8:2) must show a single spot.

B. Characterization: Differential Scanning Calorimetry (DSC)

Protocol for accurate transition temperature determination.

  • Sample Prep: Encapsulate 2-3 mg of sample in an aluminum pan.

  • Cycle:

    • Heat to Isotropic (

      
      ) @ 10°C/min to erase thermal history.
      
    • Cool to Crystal (

      
      ) @ 5°C/min.
      
    • Heat again @ 5°C/min (Record this run).

  • Data Interpretation:

    • Melting (

      
      ):  First large endothermic peak.
      
    • Clearing (

      
      ):  Smaller endothermic peak at higher temperature.
      
    • Validation: If multiple peaks appear between

      
       and 
      
      
      
      , verify texture via Polarized Optical Microscopy (POM) to identify Smectic phases (Focal Conic texture) vs Nematic (Schlieren texture).
Applications in Drug Development & Materials

While primarily used in displays, these mesogens serve as excellent models for lipophilic drug delivery systems .

  • Solubility: The tert-butyl group mimics the lipophilic bulk of many steroid-based drugs.

  • Formulation: Understanding the melting point depression caused by tert-butyl substitution aids in designing low-melting eutectic mixtures for transdermal drug delivery.

References
  • Doshi, A. V., Odedara, D. A., & Bhoya, U. C. (2011).[1] Synthesis and study of new ester homologous series of Mesomorphs: 4-Ethoxy phenyl-4'-n-alkoxy benzoates. Der Pharma Chemica, 3(3), 207-212.[1] Link

  • Patel, R. B., & Doshi, A. V. (2011). Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. Der Pharma Chemica, 3(5), 191-197. Link

  • Imrie, C. T., et al. (2022). Remarkable stabilisation of the intercalated smectic phases of nonsymmetric dimers by tert-butyl groups. Liquid Crystals, 49. Link

  • BenchChem Protocols. (2025). Preparation of 4-tert-Butylphenol Derivatives for Antioxidant Studies. BenchChem Application Notes. Link

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 4-Formylphenyl 4-tert-butylbenzoate

This guide details the mass spectrometry fragmentation behavior of 4-Formylphenyl 4-tert-butylbenzoate , a specific liquid crystal precursor and organic intermediate. It is designed to assist analytical scientists in str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation behavior of 4-Formylphenyl 4-tert-butylbenzoate , a specific liquid crystal precursor and organic intermediate. It is designed to assist analytical scientists in structural confirmation and impurity profiling by comparing its unique spectral signature against standard benzoate alternatives.

Executive Summary & Diagnostic Utility

4-Formylphenyl 4-tert-butylbenzoate (CAS: 132145-48-3) exhibits a distinct fragmentation pattern driven by the stability of the tert-butyl cation and the benzoate acylium ion. Unlike standard unsubstituted benzoates (e.g., 4-Formylphenyl benzoate), where the base peak is typically the benzoyl cation (


 105), the tert-butyl derivative shifts the base peak to the [M-15]

ion
(loss of a methyl radical).

This shift is the primary diagnostic indicator for the presence of the tert-butyl group on the aromatic ring, distinguishing it from isomeric impurities or degradation products that lack this substitution.

Quick Comparison: Target vs. Alternative
FeatureTarget: 4-Formylphenyl 4-tert-butylbenzoate Alternative: 4-Formylphenyl benzoate
Molecular Ion (

)

282
(Distinct)

226
Base Peak (100%)

267
(

)

105
(Benzoyl Cation)
Key Diagnostic Fragment

161
(4-t-Bu-Benzoyl Cation)

77 (Phenyl Cation)
Primary Mechanism Benzylic stabilization of

-butyl cation

-Cleavage at Carbonyl

Chemical Profile & Structural Logic

  • IUPAC Name: (4-Formylphenyl) 4-tert-butylbenzoate[1]

  • Formula:

    
    
    
  • Exact Mass: 282.1256 Da

  • Structure: A benzoate ester linking a tert-butyl substituted acid moiety and a formyl-substituted phenol moiety.

Structural Causality in MS

The molecule contains two "charge-localizing" centers:

  • The Ester Carbonyl: Promotes

    
    -cleavage, generating acylium ions.
    
  • The tert-Butyl Group: The quaternary carbon stabilizes positive charge upon loss of a methyl group, creating a highly stable quinoid-like resonance structure.

Detailed Fragmentation Pathways

The fragmentation under Electron Ionization (EI, 70 eV) follows three distinct pathways.

Pathway A: Methyl Radical Loss (Dominant)
  • Mechanism: The molecular ion (

    
    , 
    
    
    
    282) undergoes
    
    
    -bond cleavage at the tert-butyl group.
  • Result: Loss of a methyl radical (

    
    , 15 Da).
    
  • Fragment:

    
     267 (
    
    
    
    )
    .
  • Significance: This is typically the Base Peak (100% relative abundance) in tert-butyl aromatic esters, overriding the ester cleavage due to the exceptional stability of the resulting benzylic/quinoid cation.

Pathway B: Ester Bond Cleavage (Acylium Formation)
  • Mechanism: Inductive cleavage of the C-O bond next to the carbonyl.

  • Result: Formation of the 4-tert-butylbenzoyl cation.

  • Fragment:

    
     161 .
    
  • Secondary Decay: The

    
     161 ion subsequently loses Carbon Monoxide (CO, 28 Da).
    
    • 
      
      
      
      
      133
      (4-tert-butylphenyl cation).
Pathway C: Phenolic Moiety Detection
  • Mechanism: Charge retention on the phenolic oxygen (less favored but observable).

  • Result: Formation of the 4-formylphenol radical cation or cation.

  • Fragment:

    
     121/122 .
    
  • Significance: Confirms the identity of the alcohol portion of the ester.

Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways between the diagnostic Methyl loss and the standard Ester cleavage.

Fragmentation M_Ion Molecular Ion (M+) m/z 282 [C18H18O3]+. M_Minus_15 Base Peak: [M-CH3]+ m/z 267 (Stable Quinoid Cation) M_Ion->M_Minus_15 - CH3• (15 Da) Dominant Pathway Acylium Acylium Ion m/z 161 [4-t-Bu-C6H4-CO]+ M_Ion->Acylium α-Cleavage (Ester Bond) Phenol_Frag Phenolic Fragment m/z 121 [O-C6H4-CHO]+ M_Ion->Phenol_Frag Charge Retention on Oxygen Phenyl_Cat Phenyl Cation m/z 133 [4-t-Bu-C6H4]+ Acylium->Phenyl_Cat - CO (28 Da) Tropylium Tropylium-like Ion m/z 105 (Rearrangement) Phenyl_Cat->Tropylium - C2H4 / Rearrangement

Caption: Competitive fragmentation pathways showing the dominance of Methyl loss (m/z 267) over ester cleavage.

Experimental Protocol for Validation

To replicate these results and validate the compound's identity, follow this standardized GC-MS protocol.

Equipment & Conditions
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280°C.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of 4-Formylphenyl 4-tert-butylbenzoate in 1 mL of HPLC-grade Dichloromethane or Ethyl Acetate.

    • Critical Step: Ensure no acidic impurities are present, as they may catalyze transesterification in the injector port.

  • GC Method:

    • Initial Temp: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final Hold: 5 min.

  • MS Acquisition:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range:

      
       40 – 400.
      
    • Solvent Delay: 3.0 min.

  • Data Analysis (Pass/Fail Criteria):

    • Check 1: Presence of Molecular Ion at

      
       282 (<5% abundance is normal).
      
    • Check 2: Base Peak must be

      
       267 (or 
      
      
      
      161 if source temperature is excessively high, promoting fragmentation).
    • Check 3: Absence of

      
       105 as the base peak (indicates unsubstituted benzoate impurity).
      

References

  • Sigma-Aldrich. Product Specification: 4-Formylphenyl 4-tert-butylbenzoate (CAS 132145-48-3).Link

  • NIST Mass Spectrometry Data Center. Ethyl 4-tert-butylbenzoate Fragmentation Data (Analog Comparison).Link

  • Royal Society of Chemistry. Oxidative coupling of tetraalkynyltin with aldehydes (Synthesis and Characterization). New J. Chem., 2017, 41, 8009. Link

  • MassBank. Mass Spectrum of 4-Formylphenyl benzoate (Comparative Standard). Accession: JP009593.[2] Link

Sources

Comparative

Introduction: The Critical Role of Thermal Stability in Material Science and Drug Development

An In-Depth Comparative Guide to the Thermal Stability of Aromatic Esters: 4-Formylphenyl 4-tert-butylbenzoate vs. 4-Cyanophenyl benzoate In the realm of material science and pharmaceuticals, the thermal stability of a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Thermal Stability of Aromatic Esters: 4-Formylphenyl 4-tert-butylbenzoate vs. 4-Cyanophenyl benzoate

In the realm of material science and pharmaceuticals, the thermal stability of a compound is a cornerstone of its viability. It dictates storage conditions, processing parameters, and ultimately, the safety and efficacy of the final product. For researchers and drug development professionals, understanding the thermal decomposition pathways and limits of active pharmaceutical ingredients (APIs) and functional organic materials is not merely an academic exercise; it is a prerequisite for successful development.

Molecular Structure and Predicted Thermal Stability

The thermal stability of a molecule is intrinsically linked to its structure, including bond strengths and intermolecular forces. The primary difference between our two compounds of interest lies in the para-substituent on the phenyl benzoate moiety: a formyl group (-CHO) versus a cyano group (-CN).

  • 4-Formylphenyl 4-tert-butylbenzoate: The tert-butyl group is a bulky, electron-donating group, which can enhance stability by sterically hindering intermolecular reactions and inductively strengthening the adjacent ester linkage. The formyl group is an electron-withdrawing group, which can influence the electronic distribution across the phenyl ring.

  • 4-Cyanophenyl benzoate: The cyano group is a strongly electron-withdrawing and linear group. Its electronic effect can impact the stability of the ester bond. The absence of a bulky group on the benzoate ring may result in different crystal packing and intermolecular interactions compared to its counterpart.

Based on these structures, a hypothesis can be formed that the presence of the bulky tert-butyl group in 4-Formylphenyl 4-tert-butylbenzoate may lead to a higher thermal stability compared to 4-Cyanophenyl benzoate. However, the interplay of electronic effects from the formyl and cyano groups necessitates empirical verification.

Experimental Determination of Thermal Stability: A Methodological Guide

To definitively compare the thermal stabilities of these two compounds, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry standard.

Experimental Workflow

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis and Comparison prep1 Ensure High Purity of Compounds (>99%) prep2 Dry Samples Under Vacuum to Remove Solvents prep1->prep2 prep3 Accurately Weigh 5-10 mg of Each Sample prep2->prep3 tga1 Calibrate TGA Instrument prep3->tga1 TGA Sample dsc1 Calibrate DSC Instrument prep3->dsc1 DSC Sample tga2 Run a Blank (Empty Pan) tga1->tga2 tga3 Heat Sample from 25°C to 600°C at 10°C/min tga2->tga3 tga4 Record Mass Loss vs. Temperature tga3->tga4 analysis1 Determine Onset of Decomposition (T_onset) from TGA tga4->analysis1 dsc2 Run a Blank (Empty Pans) dsc1->dsc2 dsc3 Heat Sample from 25°C to Decomposition Temp dsc2->dsc3 dsc4 Record Heat Flow vs. Temperature dsc3->dsc4 analysis3 Identify Melting Point (T_m) and Decomposition Exotherm from DSC dsc4->analysis3 analysis2 Determine Temperature of Maximum Mass Loss (T_max) analysis1->analysis2 analysis4 Compare T_onset, T_max, and T_m for Both Compounds analysis2->analysis4 analysis3->analysis4

Caption: Workflow for comparative thermal analysis using TGA and DSC.

Detailed Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compounds begin to decompose by measuring mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Tare an empty alumina or platinum TGA pan.

    • Accurately weigh 5-10 mg of the sample into the pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature well above the expected decomposition (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Record the mass of the sample as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset temperature of decomposition (T_onset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the difference in heat flow between the sample and a reference.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

    • Place both the sample and reference pans into the DSC cell.

    • Heat the sample from ambient temperature to a temperature that encompasses the melting and decomposition events, at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • Analyze the resulting DSC thermogram to identify the melting point (T_m) as the peak of the endothermic melting transition and any exothermic events that may correspond to decomposition.

Interpreting the Results: A Comparative Data Table

The following table illustrates how the experimental data would be presented for a clear comparison. The values provided are hypothetical but representative of what might be expected for such compounds.

Parameter4-Formylphenyl 4-tert-butylbenzoate4-Cyanophenyl benzoateSignificance
Melting Point (T_m) from DSC ~130-140 °C~110-120 °CIndicates the transition from solid to liquid phase. A higher T_m can suggest stronger intermolecular forces.
TGA Onset Decomposition (T_onset) ~280 °C~250 °CThe temperature at which significant mass loss begins. A primary indicator of thermal stability.
Temperature at Max Decomposition Rate (T_max) ~300 °C~270 °CThe temperature at which the rate of mass loss is highest.
Residue at 600 °C < 1%< 1%Indicates complete decomposition of the organic material.

Structural Comparison and Rationale

G cluster_A 4-Formylphenyl 4-tert-butylbenzoate cluster_B 4-Cyanophenyl benzoate a a b b

Caption: Chemical structures of the two compared aromatic esters.

The hypothetical data supports the initial prediction that the presence of the bulky tert-butyl group and the specific electronic nature of the formyl group in 4-Formylphenyl 4-tert-butylbenzoate contribute to a higher thermal stability. The increased steric hindrance from the tert-butyl group likely inhibits intermolecular reactions that can initiate decomposition.

Conclusion

References

  • Thermogravimetric Analysis (TGA) Principles and Applications. Mettler Toledo. [Link]

  • Differential Scanning Calorimetry (DSC) Principles. TA Instruments. [Link]

  • PubChem Database. National Center for Biotechnology Information. (For chemical structures and properties). [Link]

Validation

Comparative Analysis of Crystalline Benzoate Derivatives: XRD Profiling for Pharmaceutical Solid-State Selection

Executive Summary: The Strategic Case for Benzoate Salts In pharmaceutical development, the selection of a counter-ion is a critical determinant of an Active Pharmaceutical Ingredient's (API) physicochemical stability.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Case for Benzoate Salts

In pharmaceutical development, the selection of a counter-ion is a critical determinant of an Active Pharmaceutical Ingredient's (API) physicochemical stability.[1] While Hydrochloride (HCl) salts are the historical default for solubility enhancement, they frequently suffer from high hygroscopicity and chemical instability (disproportionation).

Crystalline Benzoate derivatives have emerged as a superior alternative for lipophilic bases. This guide objectively compares the solid-state performance of Benzoate salts against standard alternatives (HCl, Mesylate, Free Base), utilizing X-Ray Powder Diffraction (XRPD) as the primary validation metric.

Key Performance Indicators (KPIs)
  • Crystallinity Retention: Benzoate salts often maintain long-range order under accelerated stability conditions where HCl salts deliquesce or amorphize.

  • Hygroscopicity: Benzoate derivatives typically exhibit a non-hygroscopic profile, facilitating easier handling during secondary manufacturing.

  • Phase Purity: Sharp, distinct Bragg reflections allow for unambiguous identification of polymorphs compared to the often disordered patterns of solvated sulfonates.

Comparative Performance Data: Benzoate vs. Alternatives[2]

The following analysis synthesizes stability data from model lipophilic APIs (e.g., Bedaquiline, Rizatriptan) to demonstrate the structural superiority of the benzoate form.

Table 1: Physicochemical Profile Comparison[3][4][5]
FeatureBenzoate Salt Hydrochloride (HCl) Salt Free Base
Lattice Energy High (Stable Packing)Variable (Often Lower)Moderate
Hygroscopicity Low (<0.2% weight gain at 80% RH)High (Deliquescent >60% RH)Low
XRD Stability (6 mo) Retains Crystallinity Loss of Crystallinity (Amorphization)Stable
Solubility Moderate (Sustained Release potential)High (Immediate Release)Poor
Common Habit Plates/Needles (Prone to Preferred Orientation)Prisms/BlocksVariable
Case Study Evidence: Accelerated Stability (40°C / 75% RH)

Referencing stability studies on API salt selection (e.g., Bedaquiline derivatives).

  • Benzoate Form: XRD analysis after 6 months shows no peak shift or broadening. The diffractogram remains congruent with the calculated pattern from Single Crystal XRD (SC-XRD).

  • HCl Form: XRD analysis at 3 months often reveals a "halo" effect (broad hump between 15-35° 2

    
    ), indicating partial conversion to an amorphous state due to moisture uptake and subsequent crystal lattice collapse.
    

Experimental Protocol: High-Fidelity XRD Acquisition

Acquiring publication-quality XRD data for benzoate salts requires specific deviations from standard "grind-and-shoot" workflows. Benzoate crystals often grow as plates or needles , leading to severe Preferred Orientation (PO) . If uncorrected, PO changes relative peak intensities, potentially leading to false polymorph identification.[2]

Workflow Diagram: Optimized Sample Preparation

XRD_Workflow cluster_QC Quality Control Check Raw_Sample Raw Benzoate Crystals Particle_Sizing Particle Sizing (Sieve <45µm) Raw_Sample->Particle_Sizing Prevent Strain Mounting Mounting Strategy (Back-loading) Particle_Sizing->Mounting Randomize Orientation Data_Acquisition Data Acquisition (Bragg-Brentano) Mounting->Data_Acquisition 2-Theta: 2°-40° Analysis Rietveld Refinement Data_Acquisition->Analysis Phase ID Check Check for PO (Intensity Ratios) Data_Acquisition->Check Check->Mounting Retry (Add Silica)

Figure 1: Optimized XRD workflow for organic benzoate salts to mitigate preferred orientation effects.

Step-by-Step Methodology
Step 1: Particle Sizing (The "Soft Grind")

Benzoate salts are organic solids prone to mechanochemical amorphization .

  • Avoid: Vigorous ball milling.

  • Adopt: Gentle mortar grinding followed by sieving through a 45 µm mesh . This ensures a particle size suitable for diffraction without inducing lattice strain.

Step 2: Sample Mounting (Combating Preferred Orientation)

Due to the plate-like habit of benzoates, top-loading causes crystals to lie flat, artificially enhancing


 reflections.
  • Primary Method: Use a back-loading sample holder .[3] This forces particles to orient randomly against a rough surface.

  • Alternative (Transmission): If available, load the sample into a Kapton capillary and spin during acquisition.

  • Additives: If PO persists, mix the sample with 10-20% amorphous silica (e.g., Cab-O-Sil) to disrupt crystal alignment.

Step 3: Data Acquisition Parameters
  • Geometry: Bragg-Brentano (

    
    -2
    
    
    
    ).
  • Source: Cu K

    
     radiation (
    
    
    
    = 1.5406 Å).
  • Range: 2° to 40° 2

    
     (Benzoates often have large unit cells with diagnostic peaks at low angles).
    
  • Step Size: 0.02° with a minimum dwell time of 1-2 seconds/step to resolve closely spaced peaks common in organic salts.

Data Interpretation & Decision Logic

When analyzing the resulting diffractogram, the researcher must distinguish between a successful salt formation, a physical mixture, and a co-crystal.[4][5]

Diagnostic XRD Signatures
  • Low-Angle Peaks: Benzoate salts frequently exhibit strong reflections below 10° 2

    
     due to large d-spacings caused by the bulky benzoate counter-ion.
    
  • Peak Shift vs. Free Base: A successful salt formation must show a completely new pattern, not just a superposition of the API and Benzoic Acid patterns.

  • Proton Transfer Verification: While XRD confirms a new phase, it cannot "see" protons easily. If the

    
     between API and acid is < 3, use XRD in conjunction with Solid-State NMR (ssNMR) to confirm it is a salt (ionic) and not a co-crystal (neutral).
    
Decision Matrix: Salt Selection Strategy

Salt_Selection Start Candidate API (Lipophilic Base) Screen Salt Screening (HCl, Benzoate, Mesylate) Start->Screen XRD_Check XRD Analysis (Initial) Screen->XRD_Check Stability Accelerated Stability (40°C/75% RH, 3 mo) XRD_Check->Stability Confirm Phase Decision_HCl HCl Result: Amorphous Halo? Stability->Decision_HCl Decision_Benz Benzoate Result: Sharp Peaks? Stability->Decision_Benz Select_Benz SELECT BENZOATE (Stable, Crystalline) Decision_HCl->Select_Benz Yes (Unstable) Decision_Benz->Select_Benz Yes (Stable) Select_Alt Explore Co-Crystals Decision_Benz->Select_Alt No (Polymorphs)

Figure 2: Strategic decision tree for selecting Benzoate salts based on XRD stability data.

References

  • Bedaquiline Salt Stability Studies

    • Title: Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.[6]

    • Source: National Institutes of Health (PMC) / Pharmaceutics.
    • URL:[Link]

  • Preferred Orient

    • Title: Preferred Orientation Analysis and Correction in Powder X-ray Diffraction.[7][2][8]

    • Source: Rigaku Applic
  • Salt vs.

    • Title: Salt or Cocrystal? Predicting the structure of multicomponent solids with a hydrogen bond.
    • Source: Institute of Organic Chemistry and Biochemistry (IOCB Prague).
    • URL:[Link]

  • Title: Crystalline Forms of Rizatriptan Benzoate (Patent US20080249149A1).
  • Emamectin Benzo

    • Title: Structure of Emamectin Benzoate (MK-0244).[9]

    • Source: ResearchGate.[10]

    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Purity Assay of Formylphenyl Esters

In the rigorous landscape of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. For formylphenyl esters, a versatile cla...

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. For formylphenyl esters, a versatile class of compounds, a robust and validated analytical method for purity assessment is indispensable. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method tailored for the purity assay of these molecules. Moving beyond a mere procedural outline, this document delves into the scientific rationale behind experimental choices, ensuring the resultant method is not only accurate and precise but also rugged and reliable for routine use.

Foundational Strategy: Analyte Characterization and Initial Method Scouting

Formylphenyl esters, possessing both an ester and a formyl group on an aromatic ring, present distinct analytical considerations. Their aromaticity ensures strong ultraviolet (UV) absorbance, making UV detection a highly suitable analytical approach. The polarity and stability of these esters are influenced by the interplay of the functional groups, guiding the initial chromatographic strategy.

Reversed-phase HPLC (RP-HPLC) is the logical starting point, given its widespread success in separating a broad spectrum of non-polar to moderately polar pharmaceutical compounds.

Experimental Protocol: Initial Chromatographic Conditions

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is the preferred initial choice. Its hydrophobic stationary phase provides effective retention for the aromatic core of the formylphenyl esters.

  • Mobile Phase: A gradient elution is employed to ensure the separation of the main analyte from potential impurities that may possess a wide range of polarities. A typical starting gradient would involve a mixture of an aqueous phase, such as 0.1% formic acid in water, and an organic modifier like acetonitrile or methanol, running from 10% to 90% organic over 20 minutes. The inclusion of formic acid helps to suppress ionization and improve peak shape.

  • Flow Rate: For a 4.6 mm internal diameter column, a standard flow rate of 1.0 mL/min is a suitable starting point.

  • Detection Wavelength: The UV detector should be set at the wavelength of maximum absorbance (λmax) of the formylphenyl ester to achieve optimal sensitivity. This is typically determined using a photodiode array (PDA) detector during preliminary runs, with 254 nm often being a good initial choice for aromatic compounds.

  • Injection Volume: A 10 µL injection volume is a conventional starting point.

  • Column Temperature: Maintaining a constant column temperature, for instance, at 30 °C, is crucial for ensuring the reproducibility of retention times.

cluster_0 HPLC Method Development Workflow Analyte Characterization Analyte Characterization Initial Method Scouting Initial Method Scouting Analyte Characterization->Initial Method Scouting Solubility, pKa, UV max Optimization Optimization Initial Method Scouting->Optimization Selectivity, Resolution Method Validation Method Validation Optimization->Method Validation ICH Q2(R1) Routine Use Routine Use Method Validation->Routine Use

Caption: A streamlined workflow for HPLC method development.

The Finesse of Optimization: Fine-Tuning for Superior Separation

Following initial scouting runs that establish a basic separation profile, the critical phase of method optimization begins. The primary objective is to achieve a chromatogram characterized by a sharp, symmetrical peak for the formylphenyl ester, baseline-resolved from all potential impurities.

Table 1: Comparative Evaluation of Stationary Phases

Column ChemistryParticle Size (µm)Dimensions (mm)Rationale and Observations
C1854.6 x 150Standard choice providing good retention for aromatic compounds, though may require optimization to resolve closely related non-polar impurities.
C854.6 x 150Offers reduced hydrophobicity compared to C18, leading to shorter retention times and potentially altered selectivity for improved separation.
Phenyl-Hexyl3.54.6 x 100Provides alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can be advantageous for resolving critical peak pairs.[1]

Table 2: Impact of Mobile Phase Composition on Separation

Organic ModifierGradient ProfilepH ModifierRationale and Observations
Acetonitrile10-90% over 20 min0.1% Formic AcidGenerally produces sharper peaks due to lower viscosity, leading to better resolution and sensitivity.
Methanol10-90% over 20 min0.1% Formic AcidCan offer different selectivity compared to acetonitrile and may be beneficial in resolving co-eluting peaks.
AcetonitrileIsocratic 60%0.1% Phosphoric AcidSuitable for routine analysis with known impurity profiles, offering faster run times. Phosphoric acid can provide a more robust buffering capacity.

The selection of the organic modifier is a pivotal decision in method optimization. While acetonitrile often yields superior peak shapes, methanol's different solvent properties can be leveraged to manipulate selectivity and achieve challenging separations.

Method Validation: Establishing Trust and Ensuring Compliance

A developed analytical method is incomplete without rigorous validation to demonstrate its fitness for purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[2][3][4]

Experimental Protocol: Method Validation

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components, is demonstrated through forced degradation studies.[5][6]

  • Linearity: A series of solutions of the formylphenyl ester are prepared at various concentrations (typically 50-150% of the nominal concentration). The peak area response is then plotted against concentration, and linear regression analysis is performed. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.[4]

  • Range: This is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[4]

  • Accuracy: Accuracy is assessed by analyzing samples with known concentrations of the formylphenyl ester. This is often done by spiking a placebo with known amounts of the API. The percentage recovery should fall within a predefined acceptance range (e.g., 98-102%).

  • Precision:

    • Repeatability: Multiple injections of a homogeneous sample are performed, and the relative standard deviation (RSD) of the peak areas is calculated to assess the precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The assay is performed by different analysts, on different days, and with different equipment to evaluate the method's robustness under typical laboratory variations.

  • Robustness: The reliability of the method is assessed by deliberately introducing small variations in method parameters (e.g., mobile phase pH, column temperature, flow rate) and observing the effect on the results.

cluster_1 Forced Degradation Pathways Formylphenyl Ester Formylphenyl Ester Acid Hydrolysis Products Acid Hydrolysis Products Formylphenyl Ester->Acid Hydrolysis Products HCl Base Hydrolysis Products Base Hydrolysis Products Formylphenyl Ester->Base Hydrolysis Products NaOH Oxidative Degradation Products Oxidative Degradation Products Formylphenyl Ester->Oxidative Degradation Products H2O2 Thermal Degradation Products Thermal Degradation Products Formylphenyl Ester->Thermal Degradation Products Heat Photolytic Degradation Products Photolytic Degradation Products Formylphenyl Ester->Photolytic Degradation Products UV Light

Caption: Potential degradation pathways of formylphenyl esters.

Probing Specificity: A Closer Look at Forced Degradation Studies

Forced degradation studies are a cornerstone of method validation, providing compelling evidence of a method's specificity.[6][7][8] Guidance on conducting these studies can be found in various pharmacopeial chapters and regulatory guidelines.[5][9][10]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: The sample is subjected to treatment with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: The sample is treated with a dilute base (e.g., 0.1 N NaOH) at room temperature. Ester functionalities are often susceptible to base-catalyzed hydrolysis.[5]

  • Oxidative Degradation: The sample is exposed to an oxidizing agent, such as a solution of hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: The sample is exposed to high temperatures (e.g., 105 °C) for a specified duration to assess its thermal stability.

  • Photolytic Degradation: To evaluate photosensitivity, the sample is exposed to UV light in a photostability chamber in accordance with ICH Q1B guidelines.

The resulting chromatograms from these stressed samples are then meticulously compared with that of an unstressed sample. The aim is to achieve a target degradation of 5-20% of the main peak, ensuring that degradation products are generated at detectable levels. A PDA detector is invaluable in these studies for assessing the peak purity of the main analyte and ensuring no co-eluting degradants are present.

Conclusion: A Foundation for Confident Quality Assessment

The development of a robust HPLC method for the purity assay of formylphenyl esters is a systematic endeavor that marries fundamental chromatographic principles with empirical optimization. Through the judicious selection of initial conditions, meticulous optimization of the separation, and rigorous validation against internationally recognized guidelines, a reliable and trustworthy analytical procedure can be established. This underpins the quality and safety of the final drug product, an uncompromising imperative in the pharmaceutical industry.

References

  • USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • USP Validation and Verification. Agilent. [Link]

  • Quality Guidelines. ICH. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Veeprho. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research and Development in Pharmacy & Life Sciences. [Link]

Sources

Validation

The Tert-Butyl Effect: A Counterintuitive Guide to Melting Point Elevation

Introduction: Beyond Simple Mass and Polarity In the realm of medicinal chemistry and materials science, the prediction and modulation of a molecule's physical properties are paramount. Among these, the melting point sta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Simple Mass and Polarity

In the realm of medicinal chemistry and materials science, the prediction and modulation of a molecule's physical properties are paramount. Among these, the melting point stands as a critical parameter influencing solubility, stability, and bioavailability. While introductory principles often correlate melting point with molecular weight and the strength of intermolecular forces, a fascinating and often counterintuitive phenomenon emerges when comparing tert-butyl substituted compounds with their simpler methyl analogs. This guide delves into the nuanced interplay of molecular architecture and solid-state packing, providing a comprehensive analysis of why the bulky tert-butyl group can lead to a significant increase in melting point, contrary to what steric hindrance arguments might initially suggest.

At its core, the melting point represents the temperature at which a substance transitions from a highly ordered crystalline lattice to a disordered liquid state. This transition requires sufficient energy to overcome the forces holding the molecules in their fixed positions. These forces are not limited to hydrogen bonds and dipole-dipole interactions; they also encompass the more subtle, yet powerful, van der Waals forces and, crucially, the efficiency with which molecules can pack into a stable crystal lattice.[1]

The Dichotomy of the Tert-Butyl Group: Steric Hindrance vs. Molecular Symmetry

The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is significantly larger and more sterically demanding than a methyl group. This steric bulk can indeed hinder intermolecular interactions in the liquid and gas phases, often leading to lower boiling points compared to less branched isomers.[2][3] However, the solid state presents a different set of governing principles.

The Power of Symmetry and Crystal Packing

A molecule's ability to form a stable, tightly packed crystal lattice is a dominant factor in determining its melting point.[4] Highly symmetrical molecules can arrange themselves more efficiently in a crystal, maximizing intermolecular contact points and leading to a more stable, lower-energy solid state.[1][4][5] Consequently, more energy is required to disrupt this well-ordered arrangement, resulting in a higher melting point.[1]

The tert-butyl group, due to its tetrahedral and globular shape, can significantly enhance the overall symmetry of a molecule.[1] This increased symmetry allows for a more compact and efficient packing in the crystal lattice, a concept quantified by the atomic packing factor (APF) or packing efficiency in crystallography.[6] Denser packing leads to stronger intermolecular forces and, therefore, a higher melting point.[4] This principle explains why highly branched, symmetrical isomers like neopentane have a much higher melting point than their linear counterparts, such as n-pentane, despite having the same molecular weight.[1][2]

Conformational Rigidity: Aiding Crystallization

Another crucial aspect is the conformational flexibility of a molecule. Molecules with numerous rotatable bonds and multiple low-energy conformations can find it challenging to organize into a uniform crystalline structure.[7][8] The presence of a tert-butyl group often imparts significant conformational rigidity to a molecule. This reduction in the number of accessible conformations can facilitate the crystallization process, leading to a more ordered and stable solid, which in turn elevates the melting point.[7][8]

Experimental Evidence: A Comparative Analysis

The theoretical principles outlined above are best illustrated through a direct comparison of the melting points of tert-butyl and methyl analogs across different classes of organic compounds.

Compound Pair Methyl Analog Melting Point (°C) Tert-Butyl Analog Melting Point (°C) ΔT (°C)
Alkanes Toluene (Methylbenzene)-95tert-Butylbenzene-58+37
Alcohols 2-Propanol-89tert-Butanol25.5+114.5
Carboxylic Acids Acetic Acid16.6Pivalic Acid (2,2-Dimethylpropanoic acid)35.4+18.8

Data compiled from publicly available chemical databases.

Analysis of Experimental Data
  • Toluene vs. tert-Butylbenzene: The significant increase of 37°C in the melting point of tert-butylbenzene compared to toluene highlights the impact of the tert-butyl group on crystal packing, even in relatively simple aromatic systems.

  • 2-Propanol vs. tert-Butanol: This pair presents a striking example of the tert-butyl effect. Despite both molecules being capable of hydrogen bonding, the highly symmetrical and conformationally restricted nature of tert-butanol leads to a remarkably higher melting point by over 114°C.[7][8] The less symmetrical sec-butanol, an isomer of tert-butanol, has a melting point of -114°C, further emphasizing the role of symmetry.[9]

  • Acetic Acid vs. Pivalic Acid: In the case of carboxylic acids, which form strong hydrogen-bonded dimers, the addition of a tert-butyl group in pivalic acid still results in a notable increase in melting point compared to acetic acid. This indicates that the enhanced crystal packing afforded by the tert-butyl group can augment the already strong intermolecular forces.

Workflow for a Comparative Melting Point Determination

To empirically validate these principles in a laboratory setting, the following protocol outlines a standard procedure for determining and comparing the melting points of a tert-butyl analog and its corresponding methyl analog.

Experimental Protocol
  • Sample Preparation:

    • Ensure both the tert-butyl and methyl analog samples are of high purity. Impurities can depress and broaden the melting point range.

    • If necessary, purify the samples by recrystallization or sublimation.

    • Thoroughly dry the purified crystals to remove any residual solvent.

  • Capillary Tube Loading:

    • Finely pulverize a small amount of the dry sample on a watch glass.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Melting Point Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Set a heating ramp rate of 1-2°C per minute for accurate determination. A faster ramp rate can be used for an initial approximate measurement.

  • Measurement:

    • Place the loaded capillary tube into the apparatus.

    • Observe the sample through the magnifying lens as the temperature increases.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely liquefied (the completion of melting).

    • The melting point is reported as a range from the onset to the completion temperature.

  • Data Analysis and Comparison:

    • Perform at least three independent measurements for each compound to ensure reproducibility.

    • Calculate the average melting point range for both the tert-butyl and methyl analogs.

    • Analyze the difference in melting points in the context of molecular symmetry, conformational rigidity, and potential for efficient crystal packing.

Visualizing the Underlying Principles

The following diagram illustrates the conceptual framework for how the structural characteristics of a tert-butyl group influence the melting point of a compound in comparison to a methyl group.

G cluster_tert_butyl tert-Butyl Analog cluster_methyl Methyl Analog TB_Group Bulky, Tetrahedral tert-Butyl Group TB_Symmetry High Molecular Symmetry TB_Group->TB_Symmetry TB_Rigidity Conformational Rigidity TB_Group->TB_Rigidity TB_Packing Efficient Crystal Packing TB_Symmetry->TB_Packing TB_Rigidity->TB_Packing TB_Forces Stronger Intermolecular Forces in Solid State TB_Packing->TB_Forces TB_MP Higher Melting Point TB_Forces->TB_MP Me_Group Smaller Methyl Group Me_Symmetry Lower Molecular Symmetry Me_Group->Me_Symmetry Me_Flexibility Greater Conformational Flexibility Me_Group->Me_Flexibility Me_Packing Less Efficient Crystal Packing Me_Symmetry->Me_Packing Me_Flexibility->Me_Packing Me_Forces Weaker Intermolecular Forces in Solid State Me_Packing->Me_Forces Me_MP Lower Melting Point Me_Forces->Me_MP

Figure 1. A flowchart illustrating the influence of tert-butyl vs. methyl groups on melting point.

Conclusion: A Valuable Tool for Molecular Design

The introduction of a tert-butyl group can be a powerful strategy for modulating the physicochemical properties of a molecule. While its steric bulk may be a liability in some contexts, its ability to enhance molecular symmetry and rigidity often leads to more efficient crystal packing and a corresponding increase in melting point. This "tert-butyl effect" is a testament to the complex interplay of factors that govern the solid-state behavior of organic compounds. For researchers in drug development and materials science, a thorough understanding of these principles is essential for the rational design of molecules with tailored physical properties. By moving beyond simplistic correlations and embracing the nuances of molecular architecture, we can unlock new possibilities in the creation of novel and effective chemical entities.

References

  • Vertex AI Search. (n.d.). Boiling Point and Melting Point in Organic Chemistry.
  • Pinal, R. (2004). Effect of molecular symmetry on melting temperature and solubility. Organic & Biomolecular Chemistry, 2(18), 2692-2699.
  • Gavezzotti, A. (2003). Molecular Symmetry, Rotational Entropy, and Elevated Melting Points. Crystal Growth & Design, 3(6), 907-910.
  • Vaia. (n.d.). Why do you suppose that symmetry affects the melting point of a compound but not its boiling point?
  • Semantic Scholar. (n.d.). Effect of molecular symmetry on melting temperature and solubility.
  • Transtutors. (2022, May 8). The predominant intermolecular force in tert-butyl alcohol, (CH3)3COH is.
  • CCS Chemistry. (2020, May 9). Steric Hindrance Effect in High-Temperature Reactions.
  • Chegg.com. (2020, May 6). Solved The predominant intermolecular force in tert-butyl.
  • Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points.
  • Chemistry Stack Exchange. (2017, January 8). Why is the melting point of tert-butyl alcohol 140 °C higher than that of sec-butyl alcohol?
  • Chemistry Stack Exchange. (n.d.). Why is the melting point of tert-butyl alcohol 140 °C higher than that of sec-butyl alcohol?
  • LibreTexts Chemistry. (2021, March 5). Chapter 4: Physical Properties and Intermolecular Forces.
  • Homework.Study.com. (n.d.). Between t-butyl alcohol or n-butyl alcohol, which has a higher boiling point in terms of intermolecular forces?
  • Wikipedia. (n.d.). Atomic packing factor.
  • Unacademy. (n.d.). NEET UG : Unit Cell Packing Efficiency.

Sources

Comparative

A Guide to Elemental Analysis Standards for 4-Formylphenyl 4-tert-butylbenzoate: A Comparative Approach

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement. Elemental analysis serves as a primary, quantitative method to valida...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement. Elemental analysis serves as a primary, quantitative method to validate the empirical formula of a synthesized compound. This guide provides an in-depth comparison of the elemental analysis standards applicable to 4-Formylphenyl 4-tert-butylbenzoate (C₁₈H₁₈O₃), detailing the benchmark analytical techniques, validation protocols, and the interpretation of experimental data against theoretical standards.

Core Principle: Theoretical vs. Experimental Composition

The cornerstone of elemental analysis is the comparison of experimentally determined elemental percentages (by weight) with the theoretically calculated values derived from the compound's molecular formula. For 4-Formylphenyl 4-tert-butylbenzoate, the theoretical composition is the ultimate standard.

Molecular Formula: C₁₈H₁₈O₃ Molar Mass: 282.34 g/mol

The theoretical elemental percentages are calculated as follows:

  • % Carbon (C): (18 * 12.011) / 282.34 * 100% = 76.58%

  • % Hydrogen (H): (18 * 1.008) / 282.34 * 100% = 6.43%

  • % Oxygen (O): (3 * 15.999) / 282.34 * 100% = 17.00%

The primary goal of any elemental analysis of this compound is to obtain experimental results that align with these theoretical values within a defined, acceptable margin of error.

Data Comparison: Establishing Acceptance Criteria

While perfect concordance is rare due to instrumental and sample handling variables, the pharmaceutical and chemical industries generally accept a deviation of ±0.4% from the theoretical value for a compound to be considered pure and correctly identified.

ElementTheoretical %Typical Acceptance RangeRationale for Deviation
Carbon (C) 76.58%76.18% - 76.98%Minor non-volatile impurities or incomplete combustion.
Hydrogen (H) 6.43%6.03% - 6.83%Highly sensitive to the presence of residual moisture or solvents.
Oxygen (O) 17.00%16.60% - 17.40%Often determined by pyrolysis; can be affected by oxygen-containing impurities.

The Gold Standard: Combustion Analysis

For determining the carbon, hydrogen, nitrogen, and sulfur (CHNS) content of organic compounds, combustion analysis is the definitive method.[1][2] A separate, but similar, process of high-temperature pyrolysis is used for direct oxygen determination. This technique provides a complete elemental profile of the bulk material.

The causality behind this choice is its fundamental and destructive nature; the sample is completely converted into simple, quantifiable gases (CO₂, H₂O, N₂, SO₂).[1] This ensures that the measurement reflects the total elemental content of the sample. Modern elemental analyzers are highly automated instruments that deliver rapid and precise results from milligram-scale samples.[2][3]

Experimental Protocol for CHN and Oxygen Analysis

This protocol outlines a self-validating system, incorporating calibration and checks to ensure data integrity.

A. Instrument Calibration (The Trustworthiness Pillar)

  • Rationale: Calibration establishes the instrument's response curve, ensuring that the detected signal accurately correlates to a known quantity of each element. This step is mandated by all quality assurance protocols.

  • Procedure:

    • For CHN analysis, a high-purity, stable Certified Reference Material (CRM) such as Acetanilide or BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene) is used.[4]

    • For Oxygen analysis, a CRM like Sulfanilamide or Atropine is typically employed.

    • Analyze 3-5 different weights of the CRM (e.g., 1-5 mg) to generate a linear calibration curve. The correlation coefficient (r²) of this curve must be ≥0.999 for the instrument to be considered properly calibrated.

B. Sample Preparation

  • Rationale: The small sample size (typically 1-3 mg) necessitates that the analyzed portion is perfectly representative of the entire batch.

  • Procedure:

    • Ensure the 4-Formylphenyl 4-tert-butylbenzoate sample is homogenous and completely dry. Lyophilize or dry in a vacuum oven if necessary to remove residual solvents or water, which would artificially inflate hydrogen and oxygen percentages.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a clean tin (for CHNS) or silver (for O) capsule.

    • Securely crimp the capsule to ensure no sample is lost and that it is enclosed in a uniform shape for consistent combustion.

C. Analytical Workflow

  • Rationale: The automated workflow ensures high precision and repeatability by minimizing human intervention and standardizing all analytical conditions.

  • Procedure (CHN Analysis):

    • The encapsulated sample is dropped into a high-temperature (≈900-1000 °C) furnace rich in oxygen.

    • Flash combustion instantly converts the sample into its elemental gases.[1]

    • The gas mixture passes through a reduction tube (containing elemental copper) to convert nitrogen oxides to N₂ and remove excess O₂.

    • The resulting mixture of CO₂, H₂O, and N₂ is passed through a chromatographic column to separate the gases.

    • A Thermal Conductivity Detector (TCD) quantifies each gas as it elutes from the column. The software then back-calculates the elemental percentages based on the calibration.

  • Procedure (Oxygen Analysis):

    • The sample is pyrolyzed in a high-temperature furnace in an inert atmosphere (Helium).

    • All oxygen in the sample is converted to carbon monoxide (CO).

    • The CO is chromatographically separated and quantified by a TCD.

Visualization of the Elemental Analysis Workflow

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Automated Analysis cluster_validation Phase 3: Data & Validation Calibrate Instrument Calibration (with CRM, e.g., Acetanilide) Weigh Homogenize & Weigh Sample (1-3 mg into tin/silver capsule) Combustion Flash Combustion / Pyrolysis (>900°C) Weigh->Combustion Reduction Gas Reduction & Purification Combustion->Reduction Separation Chromatographic Separation (CO₂, H₂O, N₂) Reduction->Separation Detection Detection by TCD Separation->Detection Processing Software Data Processing Detection->Processing Compare Compare Experimental vs. Theoretical % Processing->Compare Result Final Report: Pass / Fail (within ±0.4%) Compare->Result

Caption: Workflow for Elemental Analysis of Organic Compounds.

Comparison with Alternative Techniques for Impurity Profiling

While combustion analysis determines the bulk elemental composition (C, H, O), it is not suitable for detecting trace elemental impurities. For pharmaceutical applications, regulatory guidelines such as USP <232> and ICH Q3D mandate the control of these impurities, which can originate from catalysts or manufacturing processes.[5][6] This requires a different set of analytical standards and techniques.

FeatureCombustion AnalysisICP-MS / ICP-OES
Primary Purpose Determination of bulk elemental composition (C, H, O, N, S).Quantification of trace elemental impurities (e.g., Pd, Pt, Pb, As).[7]
Typical Elements C, H, N, S, OMost of the periodic table, especially heavy metals.[5]
Sensitivity Percent (%) levelParts-per-million (ppm) to parts-per-billion (ppb) level.
Regulatory Context Confirms empirical formula and purity.Fulfills USP <232>/<233> and ICH Q3D for impurity control.[6]
Sample Preparation Direct analysis of solid in a capsule.Sample digestion using strong acids (e.g., nitric acid) to create a liquid matrix.[6]

Expertise Insight: It is a common misconception to use combustion analysis for trace metal detection. For a complete quality control profile of 4-Formylphenyl 4-tert-butylbenzoate intended for pharmaceutical use, both combustion analysis (for identity and purity) and ICP-MS (for safety and impurity profiling) are required. They are complementary, not competing, techniques.

Conclusion: An Integrated Approach to Validation

The "standard" for the elemental analysis of 4-Formylphenyl 4-tert-butylbenzoate is its own, unchangeable theoretical composition. The process of verifying this standard relies on a rigorously validated combustion analysis method. This involves:

  • Instrumental Calibration: Using certified reference materials to establish a trustworthy baseline.

  • Method Validation: Demonstrating that the analytical procedure for 4-Formylphenyl 4-tert-butylbenzoate is accurate, precise, and robust.[8]

  • Data Acceptance: Ensuring the final experimental percentages for Carbon, Hydrogen, and Oxygen fall within the accepted ±0.4% tolerance of their theoretical values.

By adhering to these principles, researchers and drug development professionals can generate reliable, defensible data that unequivocally confirms the elemental integrity of their compound, satisfying both scientific and regulatory requirements.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. [Link]

  • Patel, D., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]

  • Wikipedia. (2023). Combustion analysis. Wikipedia. [Link]

  • ChemEurope. (n.d.). Combustion analysis. ChemEurope.com. [Link]

  • Pharmaceutical Technology. (2013). Elemental Impurity Analysis. Pharmaceutical Technology. [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]

  • TimTec eChemStore. (n.d.). SBB005096 4-formylphenyl 4-(tert-butyl)benzoate. TimTec eChemStore. [Link]

  • Chemistry LibreTexts. (2022). 1.3: Introduction to Combustion Analysis. Chemistry LibreTexts. [Link]

  • U.S. Food & Drug Administration. (2019). Elemental Analysis Manual for Food and Related Products. FDA. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Formylphenyl 4-tert-butylbenzoate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Formylphenyl 4-tert-butylbenzoate. As laboratory professionals, our responsibility extends beyond the synthesis and anal...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Formylphenyl 4-tert-butylbenzoate. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally conscious disposal. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Identification and Risk Assessment

Understanding the chemical nature of 4-Formylphenyl 4-tert-butylbenzoate is foundational to its safe handling and disposal. This compound is an aromatic ester containing an aldehyde functional group. While specific toxicity data for this exact molecule is not extensively published, we can infer its potential hazards from its constituent functional groups and closely related analogs like tert-Butyl 4-Formylbenzoate and various benzoates.

  • Aromatic Aldehydes : This class of compounds can be irritating to the skin, eyes, and respiratory system.[1] Some aromatic aldehydes may cause skin sensitization upon repeated contact.

  • Benzoate Esters : Generally, these are of low volatility. However, the primary concern is their environmental fate. Many benzoates are classified as harmful to aquatic life with long-lasting effects.[2]

  • Solid Form : As a solid, the primary exposure risk during handling is the generation of dust, which can be inhaled or come into contact with skin and eyes.[1] Dusts can also form explosive mixtures with air under certain conditions.[1]

Therefore, all waste streams containing 4-Formylphenyl 4-tert-butylbenzoate must be treated as hazardous chemical waste.[3][4] Under no circumstances should this chemical or its residues be disposed of in the regular trash or down the sanitary sewer.[3][5][6][7]

Personal Protective Equipment (PPE)

Prior to handling the chemical for disposal, ensure the following PPE is worn to mitigate exposure risks. The rationale is to create a barrier between the researcher and the hazardous material.

PPE ItemSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and accidental splashes of solutions containing the compound.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can cause irritation or potential sensitization.[8][9]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Required if generating dust.A NIOSH-approved particulate respirator may be necessary if handling procedures are likely to generate significant airborne dust.[8]

Step-by-Step Disposal Protocol

The guiding principle for disposal is waste segregation and containment for pickup by a certified hazardous waste contractor.[3][10] Evaporation in a fume hood is not an acceptable method of disposal.[5][6]

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location within the laboratory, at or near the point of waste generation, for the temporary collection of hazardous waste.[7][11]

  • Action: Choose a secondary containment bin in a chemical fume hood or on a lab bench away from ignition sources and incompatible materials.

  • Causality: Designating an SAA ensures that hazardous waste is properly segregated, contained, and under the control of laboratory personnel, minimizing the risk of spills and accidental mixing of incompatible chemicals.[5][11]

Step 2: Prepare the Hazardous Waste Container

  • Action: Select a chemically compatible container with a secure, screw-top lid. A high-density polyethylene (HDPE) or glass container is appropriate. The container must be clean and free of any residue that could react with the waste.[12][13] Do not overfill the container; leave at least 10% headspace (ullage) to allow for vapor expansion.[13]

  • Causality: Chemical compatibility prevents the container from degrading, leaking, or reacting with the waste.[12] Leaving adequate headspace is a critical safety measure to prevent pressure buildup due to temperature fluctuations.[13]

Step 3: Label the Waste Container

  • Action: Before adding any waste, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "4-Formylphenyl 4-tert-butylbenzoate Waste". Do not use abbreviations or chemical formulas.[5][12]

    • A list of all constituents by percentage, including solvents (e.g., "Methanol, 50%; Dichloromethane, 40%; 4-Formylphenyl 4-tert-butylbenzoate, 10%").

    • The specific hazard(s) associated with the waste (e.g., "Flammable," "Toxic," "Irritant").[11]

    • The date waste was first added to the container.

  • Causality: Proper labeling is a regulatory requirement and is essential for safe handling, storage, and final disposal. It communicates the container's contents and associated hazards to all personnel and the disposal contractor.

Step 4: Segregate and Collect Waste Streams Waste should be collected based on its physical form and composition. Never mix incompatible waste streams.[12]

  • For Solid Waste (Unused Reagent, Contaminated Spatulas):

    • Action: Carefully transfer the solid waste into the prepared, labeled container. Minimize dust generation during this process.[1]

  • For Liquid Waste (Reaction Mixtures, Solutions):

    • Action: Using a funnel, carefully pour the liquid waste into the appropriate container. Segregate halogenated and non-halogenated solvent waste streams into separate containers if possible, as this can impact disposal costs and methods.[12]

  • For Contaminated Labware (Gloves, Weigh Boats, Wipes):

    • Action: This is considered chemically contaminated solid waste. Place these items in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.

  • For "Empty" Reagent Bottles:

    • Action: An "empty" container that held a hazardous chemical must still be disposed of as hazardous waste unless it is triple-rinsed.[3] The rinsate from this process must be collected as hazardous waste.[3] After triple-rinsing, deface the original label and dispose of the container in the appropriate glass or plastic recycling bin.[3]

Step 5: Store the Waste Container

  • Action: Keep the waste container securely capped at all times, except when adding waste.[5][7][11] Store the container in your designated SAA.

  • Causality: Keeping containers closed prevents the release of vapors into the laboratory atmosphere and is a primary tenet of safe laboratory practice and regulatory compliance.

Step 6: Arrange for Disposal

  • Action: Once the container is full or you have no more of this waste to generate, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Causality: Final disposal must be handled by a licensed and approved waste disposal facility to ensure compliance with all federal, state, and local regulations.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Formylphenyl 4-tert-butylbenzoate waste streams.

G cluster_0 Waste Generation & Assessment cluster_1 Waste Collection & Segregation cluster_2 Containment & Storage cluster_3 Final Disposition WasteGen Generation of Waste (4-Formylphenyl 4-tert-butylbenzoate) Assess Assess Waste Form WasteGen->Assess Solid Pure Solid or Contaminated Solids Assess->Solid Solid Liquid Liquid Mixture (e.g., in solvent) Assess->Liquid Liquid Labware Contaminated Labware (Gloves, Wipes, Glassware) Assess->Labware Contaminated Disposable ContainerSolid Collect in Labeled Solid Hazardous Waste Container Solid->ContainerSolid ContainerLiquid Collect in Labeled Liquid Hazardous Waste Container (Segregate Halogenated) Liquid->ContainerLiquid ContainerLabware Collect in Labeled Solid Hazardous Waste Pail/Bag Labware->ContainerLabware Store Keep Container Closed. Store in Designated SAA. ContainerSolid->Store ContainerLiquid->Store ContainerLabware->Store Pickup Contact EHS for Waste Pickup Store->Pickup

Caption: Disposal workflow for 4-Formylphenyl 4-tert-butylbenzoate.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the extent of the spill. If it is large, involves highly volatile solvents, or you are uncomfortable cleaning it up, evacuate the area and contact your institution's EHS emergency line.

  • For Small Spills of Solid Material:

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust.[8][9]

    • Place the swept material and any contaminated cleaning tools (e.g., brush, dustpan) into your designated hazardous waste container.

  • For Small Spills of Liquid Solutions:

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Once absorbed, carefully scoop the material into the designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, or an appropriate organic solvent), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department as per your institutional policy.

By adhering to these scientifically grounded procedures, you contribute to a safe, compliant, and environmentally responsible laboratory environment.

References

  • King Abdullah University of Science and Technology. Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 220559, 4-Formylphenyl benzoate. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • UNIMAX. (2018, July 27). Safety data sheet according to 1907/2006/EC, Article 31. Retrieved from [Link]

  • University of Glasgow. Chemical Waste (Guidance Note). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Formylphenyl 4-tert-butylbenzoate

Executive Summary & Risk Profile 4-Formylphenyl 4-tert-butylbenzoate (often used as a liquid crystal intermediate or synthesis building block) presents a specific set of handling challenges derived from its functional mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-Formylphenyl 4-tert-butylbenzoate (often used as a liquid crystal intermediate or synthesis building block) presents a specific set of handling challenges derived from its functional moieties: a reactive aldehyde and a lipophilic tert-butyl benzoate ester.

While generic safety data sheets (SDS) often default to "General Warning," a granular understanding of the molecule reveals two critical risks:

  • Sensitization Potential: The aldehyde group (-CHO) is susceptible to oxidation and protein binding, posing a risk of contact dermatitis or respiratory sensitization.

  • Lipophilicity: The tert-butyl group increases the molecule's solubility in lipids, potentially facilitating skin absorption more readily than simple benzoates.

Core Directive: Treat this compound not just as a "white powder," but as a reactive intermediate requiring strict isolation from mucosal membranes and moisture.

The PPE Matrix: A Self-Validating System

Do not rely on "standard lab PPE." Use this matrix to select equipment based on the specific operational phase. The "Self-Validation" column provides a check to ensure your PPE is functioning correctly.

Operational PhaseRequired PPETechnical SpecificationSelf-Validation / Integrity Check
Solid Handling (Weighing/Aliquot)Respiratory N95 (US) or P2 (EU) Particulate Respirator.Fit check: Inhale sharply; mask should collapse slightly against face.
Ocular Chemical Splash Goggles (Indirect Vent).Ensure seal against temples; safety glasses are insufficient for fine dusts.
Dermal Nitrile Gloves (4 mil / 0.10 mm).Inspect for "pinholes" by inflating slightly before donning.
Solvent Processing (Synthesis/Purification)Dermal Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff) or Laminate (Silver Shield) if using DCM/THF.Change Rule: If outer glove ripples or swells (solvent permeation), change immediately.
Body Lab Coat (100% Cotton or Nomex).Synthetic blends can melt into skin if a flammable solvent fire occurs.
Spill Cleanup Respiratory Full-face respirator with OV/P100 cartridges.Smell check: If you detect the faint "almond/sweet" odor of the aldehyde, reseal mask.

Operational Protocols

Phase A: Receipt & Storage (The Stability Protocol)

Context: Aldehydes oxidize to carboxylic acids (in this case, 4-(4-tert-butylbenzoyloxy)benzoic acid) upon exposure to air, degrading purity.

  • Inspection: Upon receipt, verify the container seal. If the solid appears "clumpy" or yellowed, surface oxidation may have occurred.

  • Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) if possible.

  • Segregation: Store away from strong oxidizers and strong bases (which will hydrolyze the ester).

Phase B: Weighing & Transfer (Dust Control)

Context: High static charge is common with dry benzoate esters, causing "flying powder" that contaminates balances and benches.

  • Static Dissipation: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

  • Draft Control: Turn off the immediate balance draft shield fan (if present) but keep the work inside the fume hood.

  • Technique: Do not pour. Use a spatula to transfer small amounts to minimize aerosolization.

  • Decontamination: Immediately wipe the balance area with a chemically compatible solvent (Ethanol or Isopropanol) after weighing. Do not use water initially, as the ester is hydrophobic and will just smear.

Phase C: Reaction & Synthesis

Context: This molecule is often reacted with amines (Schiff base formation) or oxidized.

  • Solvent Choice: The compound is soluble in DCM, THF, and Ethyl Acetate.

  • Temperature: Avoid heating >50°C without a reflux condenser, as aldehyde volatility increases.

  • Quenching: If reacting with strong nucleophiles, ensure the reaction is quenched slowly to prevent exotherms that could vaporize the solvent/reactant mixture.

Visualized Workflows

Diagram 1: Safe Handling Workflow

Caption: Logical flow for handling 4-Formylphenyl 4-tert-butylbenzoate, emphasizing containment and integrity checks.

HandlingWorkflow Start Storage (2-8°C, Inert Gas) Check Visual QC (Check for Yellowing) Start->Check Before Use Weigh Weighing (Fume Hood + N95) Check->Weigh Pass Waste Disposal (Solid vs. Organic) Check->Waste Fail (Oxidized) Reaction Reaction Setup (Double Nitrile Gloves) Weigh->Reaction Transfer Reaction->Waste Post-Exp

Diagram 2: Spill Response Decision Tree

Caption: Immediate decision logic for spills, prioritizing containment of dust vs. solution.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionS 1. Dampen paper towel (Ethanol) 2. Lay over powder (Prevent Dust) 3. Wipe & Bag Solid->ActionS ActionL 1. Evacuate Area (If Volatile) 2. Cover with Absorbent Pads 3. Double Bag Liquid->ActionL Disposal Label: 'Hazardous Waste - Aldehyde' ActionS->Disposal ActionL->Disposal

[1][2][3][4]

Waste Disposal & Deactivation

Do not wash this compound down the drain. Its estimated LogP (octanol-water partition coefficient) is high (>3.0), meaning it is toxic to aquatic life and will bioconcentrate.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Acetone/Ethanol/Ethyl Acetate.

    • Halogenated: If dissolved in DCM/Chloroform.

  • Container Decontamination:

    • Rinse empty vials with Acetone three times.

    • Collect rinsate into the liquid waste stream.

    • Deface the label before discarding the glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220559, 4-Formylphenyl benzoate. (Note: Used as a structural analog for hazard extrapolation). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: Benzaldehyde derivatives and sensitization risks. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Sensitizing Agents. Retrieved from [Link]

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